molecular formula C23H27N5O7S B15563873 Piperacillin CAS No. 59703-84-3; 61477-96-1; 66258-76-2

Piperacillin

Cat. No.: B15563873
CAS No.: 59703-84-3; 61477-96-1; 66258-76-2
M. Wt: 517.6 g/mol
InChI Key: IVBHGBMCVLDMKU-GXNBUGAJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperacillin is a penicillin in which the substituent at position 6 of the penam ring is a 2-[(4-ethyl-2,3-dioxopiperazin-1-yl)carboxamido]-2-phenylacetamido group. It has a role as an antibacterial drug. It is a penicillin and a penicillin allergen. It is a conjugate acid of a this compound(1-).
Semisynthetic, broad-spectrum, ampicillin derived ureidopenicillin antibiotic proposed for pseudomonas infections. It is also used in combination with other antibiotics.
This compound anhydrous is a Penicillin-class Antibacterial.
This compound is an extended spectrum ureidopenicillin and is used to treat moderate-to-severe infections due to susceptible organisms. This compound has been linked with idiosyncratic liver injury, but only rarely and in isolated case reports.
This compound has been reported in Apis cerana with data available.
This compound Anhydrous is the anhydrous form of this compound, a broad-spectrum semisynthetic ureidopenicillin antibiotic. This compound binds to penicillin binding proteins (PBP) located on the inner membrane of the bacterial cell wall, thereby interfering with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. As a result, cell wall synthesis is interrupted leading to a weakened cell wall and eventually cell lysis.
This compound is a broad-spectrum semisynthetic, ampicillin-derived ureidopenicillin antibiotic. This compound binds to penicillin binding proteins (PBP), the enzymes that catalyze the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This blockade leads to the interruption of cell wall synthesis, consequently, leading to bacterial cell growth inhibition and cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1981 and has 8 approved and 21 investigational indications.
Semisynthetic, broad-spectrum, AMPICILLIN derived ureidopenicillin antibiotic proposed for PSEUDOMONAS infections. It is also used in combination with other antibiotics.
See also: this compound Sodium (active moiety of);  Carbenicillin (related);  Ticarcillin (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBHGBMCVLDMKU-GXNBUGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59703-84-3 (mono-hydrochloride salt)
Record name Piperacillin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061477961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2023482
Record name Piperacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to off-white solid; [Bristol-Myers Squibb], Solid
Record name Piperacillin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19072
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Piperacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014464
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.19e-01 g/L
Record name Piperacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014464
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

61477-96-1, 66258-76-2, 59703-84-3
Record name Piperacillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61477-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperacillin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061477961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00319
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Piperacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2S-[2α,5α,6β(S*)]]-6-[[[[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2α,5α,6β(S*)]]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.226
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPERACILLIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I628532GX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Piperacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014464
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and Synthesis of Piperacillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and antimicrobial spectrum of piperacillin (B28561). It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to support further research and development in the field of antibiotics.

Discovery and Development

This compound, a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class, was first patented in 1974 and received approval for medical use in 1981.[1] Its development marked a significant advancement in the treatment of serious bacterial infections, particularly those caused by Pseudomonas aeruginosa. The chemical structure of this compound, like other ureidopenicillins, features a polar side chain that enhances its penetration into Gram-negative bacteria and reduces its susceptibility to cleavage by many β-lactamase enzymes.[1][2] This structural feature confers its potent activity against a wide range of pathogens.[1]

This compound is most commonly used in clinical practice in combination with tazobactam (B1681243), a β-lactamase inhibitor.[1] This combination, known as this compound/tazobactam, further extends the antibiotic's spectrum of activity by protecting this compound from degradation by a wider array of β-lactamases.[1][3]

Chemical Synthesis of this compound

The synthesis of this compound is primarily achieved through the N-acylation of ampicillin (B1664943) with 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride (EDPC).[4][5] This reaction is sensitive to mixing efficiency and pH, with modern synthesis methods employing microreactors to improve yield and purity by ensuring precise control over reaction conditions.[4][6]

G cluster_reactants Reactants cluster_products Products Ampicillin Ampicillin (AMP) This compound This compound (PRL) Ampicillin->this compound N-acylation EDPC 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride (EDPC) EDPC->this compound HCl Hydrogen Chloride (HCl)

Caption: Chemical synthesis of this compound via N-acylation.

Experimental Protocols

This method offers enhanced control over reaction parameters, leading to higher purity and yield.

Materials and Reagents:

  • Ampicillin (AMP)

  • 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride (EDPC)

  • Dilute ammonia (B1221849) water

  • Organic solvent (e.g., ethyl acetate)

  • Water

Equipment:

  • Three-feed membrane dispersion microreactor system

  • Pumps for reactant delivery

  • pH meter and controller

  • Collection vessel

Procedure:

  • Prepare a solution of ampicillin in an appropriate aqueous/organic solvent mixture.

  • Prepare a solution of EDPC in a suitable organic solvent.

  • Prepare a dilute solution of ammonia water for pH control.

  • Set up the three-feed microreactor system, with separate feeds for the ampicillin solution, the EDPC solution, and the ammonia water.

  • Initiate the flow of the ampicillin solution through the microreactor to establish a circulating flow.

  • Slowly introduce the EDPC solution into the microreactor, where it mixes with the ampicillin solution.

  • Simultaneously, introduce the ammonia water at a controlled rate to maintain the pH of the reaction mixture within the optimal range. The feed point for the ammonia water should be strategically placed to ensure rapid neutralization without causing significant hydrolysis of the EDPC.[4]

  • The reaction mixture containing the synthesized this compound exits the microreactor and is collected in a vessel.

  • Subsequent purification steps, such as extraction and crystallization, are performed to isolate the final this compound product.[4][6]

Process Parameters:

  • pH: Stable pH is critical and is maintained by the controlled addition of ammonia water.[4]

  • Mixing: The microreactor provides rapid and intense mixing, which is crucial for minimizing side reactions.[4][6]

  • Yield and Purity: This method has been reported to achieve yields of approximately 94% and purities above 99.7%.[4][6]

While less precise than the microreactor method, this approach is also used for this compound synthesis.

Procedure:

  • Ampicillin is dissolved in a suitable solvent system in a stirred reactor.

  • EDPC is added to the reactor.

  • Dilute ammonia is added dropwise to the stirred mixture to control the pH.

  • The reaction proceeds with continuous stirring.

  • Challenges with this method include poor micromixing and imprecise pH control, which can lead to lower yields (around 91%) and higher levels of impurities.[4]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis.[7][8] As a β-lactam antibiotic, it mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors.

G This compound This compound PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) This compound->PBP Binds to and inactivates Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibition of CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Disruption of Lysis Cell Lysis and Death CellWall->Lysis Leads to

Caption: Mechanism of action of this compound.

The key steps in its mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs located on the inner membrane of the bacterial cell wall.[7][8][9] These enzymes, such as transpeptidases, are essential for the cross-linking of peptidoglycan chains.

  • Inhibition of Peptidoglycan Synthesis: By inactivating PBPs, this compound blocks the final transpeptidation step in peptidoglycan synthesis.[9]

  • Cell Wall Disruption and Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[7]

Antimicrobial Spectrum and Efficacy

This compound has a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[7][8][10][11] Its efficacy is often enhanced when combined with the β-lactamase inhibitor tazobactam.

Quantitative Data on Antimicrobial Activity

The following table summarizes the in vitro activity of this compound/tazobactam against various clinically important bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility (%)
Gram-Positive Aerobes
Staphylococcus aureus (Oxacillin-susceptible)0.12 - 0.5-100%
Streptococcus pneumoniae-≤16100%
Enterococcus faecalis>4-85.7%
Gram-Negative Aerobes
Escherichia coli--98%
Klebsiella pneumoniae--96%
Pseudomonas aeruginosa8-79.5%
Haemophilus influenzae-≤0.06100%
Enterobacter spp.--~79%
Proteus mirabilis--84-95%
Anaerobes
Bacteroides fragilis group≤0.58>95%

Data compiled from multiple surveillance studies. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. Susceptibility percentages can vary based on geographic location and local resistance patterns.[12][13][14]

Experimental Protocol for Antimicrobial Susceptibility Testing

This is a quantitative method to determine the MIC of an antibiotic.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[13]

  • Serial Dilution: A series of twofold dilutions of this compound are prepared in a multi-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[13]

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.[13]

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[13]

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Microdilution Trays Inoculum->Inoculate Dilution Prepare Serial Dilutions of this compound Dilution->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate ReadMIC Determine Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC

Caption: Workflow for antimicrobial susceptibility testing.

The this compound/Tazobactam Combination

The clinical utility of this compound is significantly enhanced by its combination with tazobactam, a β-lactamase inhibitor.

Rationale for the Combination

Many bacteria have developed resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze the β-lactam ring and inactivate the drug. Tazobactam is a potent inhibitor of many of these enzymes.[9][15] By combining tazobactam with this compound, the this compound is protected from enzymatic degradation, thereby restoring and extending its spectrum of activity against many β-lactamase-producing bacteria.[3]

G This compound This compound BacterialTarget Bacterial Cell Wall Synthesis This compound->BacterialTarget Inhibits Inactivation Inactivation of this compound This compound->Inactivation Results in Tazobactam Tazobactam BetaLactamase β-lactamase Enzymes Tazobactam->BetaLactamase Inhibits BetaLactamase->this compound Degrades Inhibition Inhibition of Bacterial Growth BacterialTarget->Inhibition Leads to

Caption: Rationale for the this compound/tazobactam combination.

Mechanism of Tazobactam Action

Tazobactam has minimal intrinsic antibacterial activity.[9] Its primary role is to act as a "suicide inhibitor" of β-lactamases. It binds irreversibly to the active site of these enzymes, forming a stable acyl-enzyme complex.[1] This prevents the β-lactamase from hydrolyzing this compound, allowing the antibiotic to reach its target PBPs and exert its bactericidal effect.[1] However, it is important to note that tazobactam does not inhibit all β-lactamases, such as AmpC cephalosporinases, and some bacteria may still be resistant.[1][16]

Conclusion

This compound remains a cornerstone in the treatment of a wide range of bacterial infections. Its broad spectrum of activity, coupled with the protective effects of tazobactam, makes the combination a reliable therapeutic option. Understanding the intricacies of its synthesis, mechanism of action, and antimicrobial profile is crucial for its effective clinical use and for the development of future antimicrobial agents. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in the field of antibiotic drug discovery and development.

References

An In-depth Technical Guide to the Mechanism of Action of Piperacillin and Tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Piperacillin-tazobactam (B1260346) is a combination antibiotic consisting of the extended-spectrum penicillin, This compound (B28561), and the β-lactamase inhibitor, tazobactam (B1681243).[1] This combination is widely utilized for the treatment of moderate to severe bacterial infections, particularly those acquired in a hospital setting.[2] Its broad spectrum of activity encompasses Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] This guide provides a detailed technical overview of the individual mechanisms of action of this compound and tazobactam, their synergistic interaction, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to characterize their activity.

Mechanism of Action

This compound: Inhibition of Bacterial Cell Wall Synthesis

This compound, a ureidopenicillin, exerts its bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis.[3][4] The bacterial cell wall is crucial for maintaining cell integrity and shape, protecting the bacterium from osmotic lysis. The primary structural component of the cell wall is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by peptide chains.

The synthesis of peptidoglycan is a multi-step process, with the final and critical step being the transpeptidation reaction that forms the cross-links between the peptide chains. This reaction is catalyzed by a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[2][4] this compound, as a β-lactam antibiotic, mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs.[3] By binding to the active site of these enzymes, this compound acylates the serine residue, leading to their irreversible inactivation.[2] This inhibition of peptidoglycan cross-linking weakens the cell wall, ultimately leading to cell lysis and bacterial death.[3][4] In Streptococcus pneumoniae, this compound's most reactive target is PBP2x, which is involved in septal synthesis, while it also affects PBP2b, which is involved in peripheral elongation.[5][6]

piperacillin_mechanism cluster_peptidoglycan_synthesis Peptidoglycan Synthesis cluster_piperacillin_action This compound Action UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis Lipid_I Lipid I UDP_NAM->Lipid_I Translocase I Lipid_II Lipid II Lipid_I->Lipid_II Translocase II Peptidoglycan_chain Nascent Peptidoglycan Chain Lipid_II->Peptidoglycan_chain Transglycosylation Cross_linked_peptidoglycan Cross-linked Peptidoglycan Peptidoglycan_chain->Cross_linked_peptidoglycan Transpeptidation (catalyzed by PBPs) Cell_lysis Cell Lysis Cross_linked_peptidoglycan->Cell_lysis Leads to weakened cell wall This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Inactivated_PBP Inactivated PBP PBP->Inactivated_PBP Inactivates Inactivated_PBP->Cross_linked_peptidoglycan Inhibits

Figure 1: Mechanism of Action of this compound.
Tazobactam: Protection from β-Lactamase Degradation

Many bacteria have developed resistance to β-lactam antibiotics through the production of β-lactamase enzymes.[4] These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[7] Tazobactam is a β-lactamase inhibitor that has very weak antibacterial activity on its own.[8][9] Its primary role is to protect this compound from degradation by a wide range of β-lactamases.[4][8]

Tazobactam irreversibly inactivates many plasmid-mediated and chromosome-mediated β-lactamases.[8] It is particularly effective against the TEM, SHV, and OHIO-1 groups of β-lactamases.[8] The mechanism of inhibition involves tazobactam acting as a "suicide substrate." It binds to the active site of the β-lactamase, and after initial reversible inhibition, it undergoes a series of chemical rearrangements to form a stable, covalent adduct with the enzyme, rendering it inactive.[10][11] This allows this compound to remain intact and exert its antibacterial effect on the PBPs.[4]

tazobactam_mechanism cluster_bacterial_resistance Bacterial Resistance cluster_tazobactam_action Tazobactam Action cluster_synergy Synergistic Outcome This compound This compound Beta_lactamase β-lactamase This compound->Beta_lactamase Targeted by Protected_this compound Protected this compound Inactive_this compound Inactive this compound Beta_lactamase->Inactive_this compound Hydrolyzes Inactive_beta_lactamase Inactive β-lactamase Tazobactam Tazobactam Tazobactam->Beta_lactamase Irreversibly binds to and inactivates Inactive_beta_lactamase->Protected_this compound Allows this compound to remain active PBP Penicillin-Binding Proteins (PBPs) Protected_this compound->PBP Inhibits Bacterial_death Bacterial Cell Death PBP->Bacterial_death Leads to

Figure 2: Synergistic Mechanism of Tazobactam with this compound.

Pharmacokinetics and Pharmacodynamics

The efficacy of this compound-tazobactam is dependent on both its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Pharmacokinetics

The pharmacokinetic parameters of this compound and tazobactam are summarized in the table below. Both drugs are administered intravenously and are primarily eliminated through the kidneys via glomerular filtration and tubular secretion.[3][9]

ParameterThis compoundTazobactamReference
Administration IntravenousIntravenous[3][9]
Plasma Half-life 0.7 - 1.2 hours0.7 - 1.2 hours[8]
Protein Binding ~30%~30%[8][9]
Metabolism Largely not metabolizedMetabolized to an inactive metabolite (M1)[3][8]
Elimination Primarily renal (60-80% unchanged)Primarily renal (~80% unchanged)[3][8][9]
Volume of Distribution 101 mL/kg (in neonates)-[3]
Total Clearance (in CRRT patients) Median: 64.5 ml/minMedian: 48.3 ml/min[12]
Pharmacodynamics

The key pharmacodynamic parameter for β-lactam antibiotics is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) of the target pathogen.[13] For this compound, a %fT > MIC of at least 50% is generally considered necessary for maximal bactericidal activity.[14]

The addition of tazobactam extends the spectrum of this compound to include many β-lactamase-producing organisms.[8] The pharmacodynamic target for tazobactam is less well-defined but is related to maintaining a sufficient concentration to inhibit the β-lactamases.[13]

OrganismThis compound/Tazobactam MIC (μg/mL)Reference
Escherichia coli (CTX-M-15 producing)2 (with 4 μg/mL tazobactam)[15]
Pseudomonas aeruginosaSusceptibility breakpoint: ≤ 16/4[16]
EnterobacteralesSusceptibility breakpoint: ≤ 16/4 (with extended infusion)[14][16]

Experimental Protocols

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound-tazobactam against a bacterial isolate.

Methodology (Broth Microdilution):

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth.

  • Drug Dilution: Serial two-fold dilutions of this compound, with a fixed concentration of tazobactam (commonly 4 μg/mL), are prepared in a 96-well microtiter plate.[15]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.

mic_workflow start Start prep_inoculum Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) start->prep_inoculum serial_dilution Perform serial two-fold dilutions of this compound with fixed tazobactam (4 µg/mL) in a 96-well plate prep_inoculum->serial_dilution inoculate Inoculate wells with bacterial suspension serial_dilution->inoculate controls Include growth and sterility controls inoculate->controls incubate Incubate at 35-37°C for 16-20 hours controls->incubate read_mic Read MIC: lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Figure 3: Workflow for MIC Determination by Broth Microdilution.
β-Lactamase Inhibition Assay

Objective: To quantify the inhibitory activity of tazobactam against a specific β-lactamase.

Methodology (Nitrocefin Assay):

  • Reagents: Purified β-lactamase enzyme, tazobactam solution of known concentrations, and a chromogenic substrate such as nitrocefin (B1678963).[7][17]

  • Pre-incubation: The β-lactamase enzyme is pre-incubated with varying concentrations of tazobactam for a specific period to allow for inhibitor binding.

  • Substrate Addition: Nitrocefin is added to the enzyme-inhibitor mixture. Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis by β-lactamase.

  • Spectrophotometric Measurement: The rate of nitrocefin hydrolysis is measured by monitoring the change in absorbance at a specific wavelength (e.g., 490 nm) over time using a spectrophotometer.[7]

  • Data Analysis: The residual enzyme activity is calculated and plotted against the tazobactam concentration to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).[10]

Time-Kill Curve Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound-tazobactam over time.

Methodology:

  • Inoculum Preparation: A starting inoculum of the test organism is prepared in broth to a concentration of approximately 1 x 10^6 CFU/mL.[18]

  • Drug Concentrations: The bacterial suspension is exposed to various concentrations of this compound-tazobactam, typically multiples of the MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).[18][19] A growth control with no antibiotic is also included.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each culture.

  • Viable Cell Count: The aliquots are serially diluted and plated on agar (B569324) to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration.[18] A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

The combination of this compound and tazobactam provides a potent and broad-spectrum antibacterial agent. This compound's ability to inhibit bacterial cell wall synthesis is effectively protected by tazobactam's irreversible inhibition of many common β-lactamases. Understanding the intricate mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to evaluate this combination is crucial for its appropriate clinical use and for the development of future antimicrobial agents. The data and protocols presented in this guide offer a comprehensive technical resource for professionals in the field of drug development and infectious disease research.

References

An In-depth Technical Guide on the Binding of Piperacillin to Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperacillin (B28561), a broad-spectrum β-lactam antibiotic, exerts its bactericidal effects by targeting and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the molecular interactions between this compound and PBPs. It details the mechanism of action, presents quantitative binding affinity data, outlines experimental protocols for assessing these interactions, and visualizes the key biological pathways involved. This document is intended to serve as a detailed resource for researchers and professionals engaged in antimicrobial drug development and the study of bacterial resistance mechanisms.

Introduction

This compound is a ureidopenicillin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Its efficacy stems from its ability to inhibit the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall that provides structural integrity and protects the bacterium from osmotic lysis.[2][3] This inhibition is achieved through the covalent acylation of PBPs, a group of bacterial transpeptidases, carboxypeptidases, and endopeptidases.[4] Understanding the specifics of this compound's binding to various PBPs is critical for optimizing its use, overcoming resistance, and designing novel β-lactam antibiotics.

Mechanism of Action: Covalent Inhibition of PBPs

The bactericidal activity of this compound is a direct result of its ability to form a stable, covalent bond with the active site of PBPs.[4] The β-lactam ring of this compound mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate.[5] This structural similarity allows this compound to access the PBP active site where a catalytic serine residue attacks the carbonyl carbon of the β-lactam ring. This reaction opens the ring and forms a stable acyl-enzyme intermediate, effectively inactivating the PBP.[5] The inactivation of multiple PBP types disrupts the delicate balance of cell wall synthesis and degradation, leading to the activation of autolytic enzymes (autolysins) and subsequent cell lysis.[6][7]

Quantitative Analysis of this compound-PBP Binding

The affinity of this compound for different PBPs varies between bacterial species and even between different PBPs within the same organism. This differential affinity influences the antibacterial spectrum and efficacy of the drug. The binding affinity is typically quantified by the 50% inhibitory concentration (IC₅₀), the inhibitor constant (Kᵢ), or the second-order rate constant of acylation (k₂/K or k_inact_/K_I_).

Table 1: Binding Affinities of this compound for Penicillin-Binding Proteins (PBPs)
Bacterial SpeciesPBP TargetBinding Affinity (IC₅₀ in mg/L)Acylation Efficiency (k_inact_/K_I_ in M⁻¹s⁻¹)Notes
Escherichia coli PBP 1b4.55[4]-Preferential binding to PBP 3.[8]
PBP 20.37[4]-
PBP 30.06[4]-
Pseudomonas aeruginosa PBP 1a/1bModest Binding[2][9]-Preferential binding to PBP 3 and PBP 4.[2][9]
PBP 2Barely Observed[2][9]-
PBP 3~2 (in whole cells)[2]-A 40-fold lower concentration was sufficient for 50% inhibition in lysed cells.[2]
PBP 4Modest Binding[2][9]-
PBP 5/6Barely Observed[2][9]-
Streptococcus pneumoniae PBP 1a-70,000 ± 20,000Data for Penicillin G, often used as a reference for this compound.[10]
PBP 1b-41,000 ± 11,000
PBP 2a-15,000 ± 5,400
PBP 2b-11,000 ± 2,300
PBP 2x-200,000 ± 7,400
PBP 3-180,000 ± 55,000

Note: IC₅₀ values can vary depending on the experimental conditions (e.g., whole cells vs. lysed cells, assay buffer composition). The k_inact_/K_I_ values provide a more direct measure of the covalent modification rate.

Experimental Protocols

The determination of this compound's binding affinity for PBPs is crucial for its characterization. The following protocols describe common methodologies used in this assessment.

Competitive PBP Binding Assay with Fluorescent Labeling

This assay is widely used to determine the IC₅₀ of an unlabeled β-lactam, like this compound, by measuring its ability to compete with a fluorescently labeled penicillin derivative, such as Bocillin-FL, for binding to PBPs.[5]

Materials:

  • Bacterial culture in the exponential growth phase

  • This compound stock solution (various concentrations)

  • Bocillin-FL (fluorescent penicillin V)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lysis buffer (e.g., PBS with lysozyme (B549824) and DNase)

  • Ultracentrifuge

  • SDS-PAGE apparatus

  • Fluorescence gel imager

Procedure:

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Harvest cells by centrifugation and wash with PBS.

    • Resuspend the cell pellet in lysis buffer and incubate to lyse the cells.

    • Centrifuge the lysate at low speed to remove unlysed cells and debris.

    • Pellet the membrane fraction from the supernatant by ultracentrifugation.

    • Wash the membrane pellet with PBS and resuspend in a known volume of PBS. Determine the protein concentration.

  • Competitive Binding:

    • In separate microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with a range of this compound concentrations for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C). Include a control with no this compound.

  • Fluorescent Labeling:

    • Add a fixed concentration of Bocillin-FL to each tube and incubate for a further 10-15 minutes to allow the fluorescent probe to bind to any unoccupied PBPs.

  • SDS-PAGE and Visualization:

    • Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band.

    • Plot the percentage of Bocillin-FL binding (relative to the control without this compound) against the this compound concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound that results in a 50% reduction in Bocillin-FL binding.[1]

Determination of Acylation Efficiency (k_inact_/K_I_)

This method provides a more detailed kinetic analysis of the covalent interaction between this compound and a specific PBP. It involves a time-course experiment to measure the rate of PBP inactivation.

Procedure:

  • Time-Dependent Inhibition:

    • Incubate live bacterial cells with a fixed concentration of this compound.

    • At various time points, take aliquots of the cell suspension and immediately quench the reaction (e.g., by adding a large volume of ice-cold buffer or a quenching agent).

  • Labeling of Remaining Active PBPs:

    • Lyse the quenched cells and isolate the membrane fractions as described previously.

    • Label the remaining active PBPs with a saturating concentration of Bocillin-FL.

  • Quantification and Analysis:

    • Separate the proteins by SDS-PAGE and quantify the fluorescence of each PBP band.

    • The observed rate of inactivation (k_obs_) at each this compound concentration can be determined by plotting the remaining PBP activity against time.

    • The k_inact_ and K_I_ values can then be calculated by plotting k_obs_ against the inhibitor concentration. The second-order rate constant, k_inact_/K_I_, represents the acylation efficiency.[11]

Signaling Pathways and Cellular Consequences

The binding of this compound to PBPs triggers a cascade of events that ultimately leads to bacterial cell death. The primary consequence is the inhibition of peptidoglycan cross-linking, which weakens the cell wall.

Disruption of Cell Wall Synthesis

The inhibition of PBP transpeptidase activity prevents the formation of peptide cross-links between adjacent glycan strands in the peptidoglycan sacculus. This disruption of the cell wall's structural integrity is the initial and most critical step in this compound's mechanism of action.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM_pentapeptide UDP-NAM-pentapeptide Lipid_II Lipid II UDP_NAG->Lipid_II UDP_NAM_pentapeptide->Lipid_II PBP Penicillin-Binding Proteins (PBPs) Lipid_II->PBP Transpeptidation Peptidoglycan Cross-linked Peptidoglycan PBP->Peptidoglycan Inactive_PBP Inactive PBP (Acylated) PBP->Inactive_PBP Covalent Binding This compound This compound This compound->PBP Cell_Lysis_Pathway This compound This compound PBP_inhibition PBP Inhibition This compound->PBP_inhibition CW_synthesis_disruption Cell Wall Synthesis Disruption PBP_inhibition->CW_synthesis_disruption Membrane_depolarization Membrane Depolarization CW_synthesis_disruption->Membrane_depolarization Signal_transduction Signal Transduction Cascade Membrane_depolarization->Signal_transduction Autolysin_activation Autolysin Activation Signal_transduction->Autolysin_activation PG_degradation Peptidoglycan Degradation Autolysin_activation->PG_degradation Cell_lysis Cell Lysis PG_degradation->Cell_lysis

References

The Molecular Basis of Piperacillin Resistance in Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics, including the extended-spectrum penicillin, piperacillin (B28561). This guide provides an in-depth exploration of the core molecular mechanisms underpinning this compound resistance in P. aeruginosa. Understanding these intricate pathways is paramount for the development of novel therapeutic strategies to combat this resilient pathogen. The primary mechanisms of resistance involve enzymatic degradation of the antibiotic, active efflux of the drug from the bacterial cell, and reduced permeability of the outer membrane.

Core Resistance Mechanisms

This compound resistance in P. aeruginosa is a multifactorial phenomenon, primarily driven by three key mechanisms:

  • Enzymatic Degradation by β-Lactamases: The production of β-lactamase enzymes, particularly the chromosomal AmpC cephalosporinase, is a major contributor to this compound resistance.[1] These enzymes hydrolyze the β-lactam ring of this compound, rendering the antibiotic inactive. In wild-type P. aeruginosa, ampC expression is inducible and maintained at low basal levels. However, mutations in regulatory genes can lead to constitutive overexpression of ampC, resulting in high-level resistance.[1]

  • Active Efflux Pumps: P. aeruginosa possesses a number of multidrug efflux pumps that actively transport a broad range of substrates, including this compound, out of the cell. These pumps belong to the Resistance-Nodulation-Division (RND) family. The most clinically significant efflux systems implicated in this compound resistance are MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY.[2][3] Overexpression of these pumps reduces the intracellular concentration of this compound, thereby diminishing its efficacy.

  • Reduced Outer Membrane Permeability: The outer membrane of P. aeruginosa serves as a selective barrier, limiting the influx of noxious compounds, including antibiotics. The entry of this compound into the periplasmic space is facilitated by porin channels. Downregulation or loss-of-function mutations in the OprD porin, which is primarily associated with carbapenem (B1253116) uptake, has also been linked to decreased susceptibility to other β-lactams, contributing to a more general reduction in outer membrane permeability.[4][5][6]

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data related to this compound resistance in P. aeruginosa.

Table 1: this compound Minimum Inhibitory Concentration (MIC) Distribution for P. aeruginosa

MIC (µg/mL)Number of Isolates
≤0.55
14
216
428
8441
16827
322884
6410269
1285473
>1283351
Total 29341

Data sourced from EUCAST MIC distributions, accessed November 23, 2025.[7]

Table 2: Fold Change in Gene Expression in this compound-Resistant P. aeruginosa Isolates

GeneMechanismFold Change RangeReference
ampCβ-Lactamase Production14.5 to 3,586.1[8]
mexAEfflux Pump (MexAB-OprM)2.6 to 34.8[9]
mexBEfflux Pump (MexAB-OprM)3.1 to 13.3[8]
mexCEfflux Pump (MexCD-OprJ)30 to 250
mexDEfflux Pump (MexCD-OprJ)13.3 to 38.4[8]
mexEEfflux Pump (MexEF-OprN)100 to 760
mexFEfflux Pump (MexEF-OprN)14.2 to 33.2[8]
mexXEfflux Pump (MexXY)22 to 312[9]
mexYEfflux Pump (MexXY)10.2 to 37.4[8]

Table 3: Kinetic Parameters of P. aeruginosa AmpC β-Lactamase for this compound

ParameterValueReference
kcat (s-1)<0.5[10]
Km (µM)Not reported
Ki (µM)Low µM range[10]

Experimental Protocols

Determination of β-Lactamase Activity using Nitrocefin (B1678963)

This protocol describes a colorimetric assay to quantify β-lactamase activity.

Materials:

  • Nitrocefin solution (0.5 - 1.0 mg/mL in DMSO, then diluted in PBS buffer)

  • Phosphate-buffered saline (PBS), pH 7.0

  • Bacterial cell lysate

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation:

    • Culture P. aeruginosa isolates overnight in appropriate broth media.

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in cold PBS.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris. The supernatant contains the crude enzyme extract.

  • Assay:

    • In a microplate well or cuvette, add a defined volume of the cell lysate.

    • Initiate the reaction by adding a pre-warmed nitrocefin solution.

    • Immediately monitor the change in absorbance at 486 nm over time.

    • The rate of hydrolysis is proportional to the β-lactamase activity.

  • Calculation of Activity:

    • Calculate the rate of change in absorbance per minute (ΔA/min).

    • Use the molar extinction coefficient of hydrolyzed nitrocefin to convert the rate to µmoles of substrate hydrolyzed per minute.

    • Express the specific activity as units per milligram of protein. One unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute.[11]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps to quantify the expression levels of genes associated with this compound resistance.

Materials:

  • RNA extraction kit

  • Reverse transcriptase kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (ampC, mexA, mexB, etc.) and a housekeeping gene (e.g., rpsL)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Grow P. aeruginosa cultures to the mid-logarithmic phase.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit and random primers or gene-specific primers.[12]

  • qPCR:

    • Set up the qPCR reaction with the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

    • Run the reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[13]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to a susceptible control strain using the 2-ΔΔCt method.[1]

Assessment of Outer Membrane Permeability

This protocol provides a conceptual framework for assessing outer membrane permeability by comparing substrate hydrolysis in intact and lysed cells.

Principle:

The rate of hydrolysis of a chromogenic substrate that can penetrate the outer membrane and is subsequently cleaved by a periplasmic enzyme is measured in both intact and lysed cells. The outer membrane is considered the rate-limiting step in intact cells.

Materials:

  • Chromogenic substrate (e.g., a chromogenic cephalosporin (B10832234) like nitrocefin)

  • Intact bacterial cell suspension

  • Lysed bacterial cell suspension (prepared by sonication or chemical lysis)

  • Spectrophotometer

Procedure:

  • Prepare Cell Suspensions:

    • Grow P. aeruginosa to a specific growth phase and prepare a suspension of intact cells in a suitable buffer.

    • Prepare a parallel suspension of lysed cells to expose the periplasmic enzymes fully.

  • Measure Hydrolysis Rates:

    • Add the chromogenic substrate to both the intact and lysed cell suspensions.

    • Monitor the rate of product formation by measuring the change in absorbance over time.

  • Data Interpretation:

    • A significantly lower rate of hydrolysis in intact cells compared to lysed cells indicates that the outer membrane is a barrier to substrate entry.

    • The permeability coefficient can be calculated based on the differences in hydrolysis rates.[14][15]

Signaling Pathways and Regulatory Networks

The expression of resistance determinants in P. aeruginosa is tightly regulated.

Regulation of AmpC β-Lactamase

The induction of ampC expression is a complex process linked to peptidoglycan recycling. The LysR-type transcriptional regulator, AmpR, plays a central role. In the absence of β-lactams, AmpR represses ampC transcription. During exposure to β-lactams, peptidoglycan turnover products accumulate in the cytoplasm and act as signaling molecules that convert AmpR into an activator of ampC expression.

AmpC_Regulation cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Peptidoglycan Peptidoglycan Muropeptides Muropeptides Peptidoglycan->Muropeptides Turnover AmpR_inactive AmpR (Inactive) Muropeptides->AmpR_inactive Binds and activates AmpR_active AmpR (Active) ampC_gene ampC gene AmpR_active->ampC_gene Activates transcription AmpC_protein AmpC β-lactamase ampC_gene->AmpC_protein Translation This compound This compound AmpC_protein->this compound Hydrolyzes This compound->Peptidoglycan Inhibits synthesis Efflux_Pump_Regulation cluster_operon Efflux Pump Operon Regulator_gene Regulator Gene (e.g., mexR) Regulator_protein_active Active Regulator Protein Regulator_gene->Regulator_protein_active Expression Regulator_protein_inactive Inactive Regulator Protein Regulator_gene->Regulator_protein_inactive Expression (mutated) Pump_genes Pump Genes (e.g., mexAB-oprM) Efflux_pump Efflux Pump Complex Pump_genes->Efflux_pump Expression Regulator_protein_active->Pump_genes Represses Piperacillin_out This compound (extracellular) Efflux_pump->Piperacillin_out Efflux Piperacillin_in This compound (intracellular) Piperacillin_in->Efflux_pump Mutation Mutation Mutation->Regulator_gene Inactivates Experimental_Workflow Isolate Clinical Isolate of P. aeruginosa AST Antimicrobial Susceptibility Testing (AST) (e.g., MIC determination) Isolate->AST Resistant This compound-Resistant Phenotype AST->Resistant Susceptible This compound-Susceptible Phenotype AST->Susceptible Molecular_analysis Molecular Analysis of Resistance Mechanisms Resistant->Molecular_analysis Beta_lactamase β-Lactamase Activity Assay Molecular_analysis->Beta_lactamase qRT_PCR qRT-PCR for Gene Expression (ampC, efflux pumps) Molecular_analysis->qRT_PCR Sequencing Sequencing of Regulatory Genes (e.g., ampR, mexR) Molecular_analysis->Sequencing Permeability Outer Membrane Permeability Assay Molecular_analysis->Permeability Data_integration Data Integration and Interpretation Beta_lactamase->Data_integration qRT_PCR->Data_integration Sequencing->Data_integration Permeability->Data_integration

References

An In-depth Technical Guide to the Physicochemical Properties of Piperacillin for Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the critical physicochemical properties of piperacillin (B28561). Understanding these characteristics is fundamental for the successful formulation of stable, safe, and efficacious this compound drug products. The following sections detail key parameters, present data in a structured format, outline experimental protocols for their determination, and provide visualizations of relevant pathways and workflows.

Core Physicochemical and Structural Data

This compound is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class.[1] It is often administered as its sodium salt to improve solubility.[2] Key structural and physical properties are summarized below.

Table 1: General Physicochemical Properties of this compound and this compound Sodium

PropertyThis compoundThis compound SodiumReference(s)
IUPAC Name (2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid(2S,5R,6R)-6-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, monosodium salt[3][4]
Molecular Formula C₂₃H₂₇N₅O₇SC₂₃H₂₆N₅NaO₇S[4][5]
Molecular Weight 517.55 g/mol 539.54 g/mol [4][6]
Appearance White Crystalline SolidWhite or almost white crystalline powder[6][7][8]
Melting Point 183-185 °C (decomposes)140–147 °C[2][4][6]
pKa (Strongest Acidic) ~3.49-[9]
logP (Octanol/Water) 0.5 - 1.21-[4][9]
Hygroscopicity Slightly hygroscopicHygroscopic[2][7]

Solubility Profile

The solubility of this compound is a critical factor for its formulation, particularly for parenteral dosage forms. This compound as a free acid is very slightly soluble in water, while its sodium salt is much more soluble.[6][7] The pH of the medium significantly influences its solubility.

Table 2: Solubility of this compound and its Sodium Salt in Various Solvents

CompoundSolventSolubilityReference(s)
This compound Water0.119 mg/mL[4][7]
This compound Sodium WaterSoluble / Freely Soluble[2][6][8]
PBS (pH 7.2)~3 mg/mL[3]
Methanol (B129727)Soluble / Freely Soluble[6][7][8]
EthanolSoluble / ~1 mg/mL[3][6]
AcetoneSoluble / Insoluble[6][7]
DMSO~10 mg/mL[3]
Dimethylformamide (DMF)~10 mg/mL[3]

Formulation Implication: The enhanced aqueous solubility of this compound sodium makes it the preferred form for intravenous formulations. However, its solubility in PBS is still limited, which can be a consideration for buffered solutions. The solubility in organic solvents like DMSO and DMF is relevant for the preparation of stock solutions in a laboratory setting.[3]

Stability Characteristics

This compound is susceptible to degradation, primarily through the hydrolysis of its β-lactam ring.[10] This degradation is influenced by pH, temperature, and the presence of other substances. Stability is a paramount concern for ensuring the drug's potency and safety.

  • pH Stability: this compound is unstable in both acidic and alkaline conditions.[11][12] The β-lactam ring is susceptible to hydrolysis, which is catalyzed by both H⁺ and OH⁻ ions. Studies have shown that a pH of around 6.0 provides adequate stability for solutions intended for injection.[13] Using a citrate (B86180) buffer has been shown to significantly improve the stability of this compound solutions compared to unbuffered saline.[12][14]

  • Temperature Stability: Reconstituted solutions of this compound are significantly more stable when refrigerated (2-8°C) compared to room temperature.[15][16] Studies have demonstrated stability for up to 28 days at 5°C, whereas stability at 25°C is limited to approximately 2 days.[16] For continuous infusion at physiological temperatures (e.g., 37°C), stability is further reduced, making it a critical parameter for administration protocols.[17]

  • Degradation Pathways: The primary degradation pathway involves the hydrolysis of the β-lactam ring to form piperacilloic acid. This product can then react with another this compound molecule to form a penicilloic acid-piperacillin dimer.[13][18][19] The formation of these and other degradation products can be detected and quantified using stability-indicating HPLC methods.[10][11]

// Nodes this compound [label="this compound\n(Active β-Lactam Ring)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(H₂O, Acid, or Base)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Piperacilloic_Acid [label="Piperacilloic Acid\n(Inactive, Open Ring)", fillcolor="#FBBC05", fontcolor="#202124"]; Dimerization [label="Dimerization Reaction", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Piperacillin2 [label="Another this compound\n Molecule", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimer [label="Penicilloic Acid-Piperacillin Dimer\n(Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> Hydrolysis [label="Susceptible to"]; Hydrolysis -> Piperacilloic_Acid [label="Forms"]; Piperacilloic_Acid -> Dimerization [label="Reacts with"]; Piperacillin2 -> Dimerization; Dimerization -> Dimer [label="Forms"]; } Caption: Primary degradation pathway of this compound via hydrolysis and subsequent dimerization.

Experimental Protocols

Detailed and standardized protocols are essential for accurately characterizing the physicochemical properties of this compound.

This method is widely accepted for determining the equilibrium solubility of a compound.[20][21]

  • Preparation of Media: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and other solvents of interest.[21] Maintain temperature at a constant, specified value (e.g., 37 ± 1 °C).[21]

  • Sample Preparation: Add an excess amount of this compound sodium powder to a known volume of each solvent in a sealed flask. This ensures that a saturated solution is formed.

  • Equilibration: Agitate the flasks using a mechanical shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: After equilibration, allow the suspension to settle. Separate the supernatant from the excess solid drug by centrifugation or filtration (using a filter that does not adsorb the drug).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as UV spectrophotometry or HPLC.[22]

  • Analysis: Calculate the solubility in mg/mL or mol/L. The solid phase should be analyzed (e.g., by XRD) to check for any changes in crystal form.[21]

// Nodes start [label="Start: Excess this compound\n+ Solvent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; agitate [label="Agitate at Constant Temp\n(e.g., 24-48h)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; separate [label="Separate Solid & Liquid\n(Centrifuge/Filter)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; quantify [label="Quantify Concentration\nin Supernatant (HPLC/UV)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze Remaining Solid\n(e.g., XRD)", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End: Equilibrium\nSolubility Value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> agitate; agitate -> separate; separate -> quantify [label="Liquid Phase"]; separate -> analyze [label="Solid Phase"]; quantify -> end; } Caption: Experimental workflow for the shake-flask solubility determination method.

Potentiometric titration is a common and reliable method for determining the pKa of ionizable compounds like this compound.[23][24]

  • System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[23]

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., purified water or a co-solvent system) to a known concentration (e.g., 1 mM).[23] Maintain constant ionic strength using a background electrolyte like KCl.[23]

  • Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic drug).[23]

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is equal to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[25][26][27] This corresponds to the inflection point of the sigmoid curve.[24] Perform the titration in triplicate to ensure reproducibility.[23]

A stability-indicating method is crucial for separating and quantifying this compound in the presence of its degradation products.[10] Forced degradation studies are performed to generate these products and demonstrate the method's specificity.[18]

  • Stress Conditions: Subject this compound solutions to various stress conditions to induce degradation:[10][28]

    • Acid Hydrolysis: 0.1 M HCl at 40-60°C.[10][28]

    • Base Hydrolysis: 0.01 M - 0.1 M NaOH at 40-60°C.[10][11][28]

    • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

    • Thermal Degradation: Heat solution or solid at elevated temperatures (e.g., 60-80°C).

    • Photodegradation: Expose solution to UV light.

  • Sample Preparation: After exposure for a defined period, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration with the mobile phase.

  • Chromatographic Analysis: Analyze the stressed samples, along with an unstressed control, using a validated RP-HPLC method. A typical system might include:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[11][29]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or 0.1% orthophosphoric acid) and an organic solvent (e.g., methanol or acetonitrile).[11][12][29]

    • Detection: UV detection at a suitable wavelength (e.g., 210-231 nm).[17][29]

    • Flow Rate: ~1.0 mL/min.[30]

  • Method Validation: The method must demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[10][29] The key is to achieve baseline separation between the intact this compound peak and all degradation product peaks.

Conclusion

The physicochemical properties of this compound, particularly its solubility and stability, are intricately linked and dictate many aspects of its formulation development. This compound sodium is the preferred salt for parenteral formulations due to its higher aqueous solubility. However, its inherent instability, especially the hydrolysis of the β-lactam ring, requires careful control of pH, temperature, and storage conditions. The use of buffering agents like citrate can significantly enhance the stability of reconstituted solutions. A thorough understanding of these properties, validated by robust experimental protocols, is essential for developing a this compound product that is safe, effective, and maintains its quality throughout its shelf life.

References

The Critical Role of the Polar Side Chain in Piperacillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the polar side chain of piperacillin (B28561), a broad-spectrum β-lactam antibiotic. We will explore its structure-activity relationship, mechanism of action, and its impact on the antibacterial spectrum, supported by quantitative data and detailed experimental protocols.

Structure-Activity Relationship: The Significance of the 2,3-Dioxopiperazine Moiety

This compound is a ureidopenicillin, distinguished by a polar side chain that enhances its efficacy, particularly against challenging Gram-negative pathogens like Pseudomonas aeruginosa.[1] The key structural feature is a 2,3-dioxopiperazine ring attached to the α-amino group of the ampicillin (B1664943) backbone.[1] This polar moiety is crucial for several aspects of its antibacterial activity.

The addition of this hydrophilic heterocyclic group increases the compound's affinity for Penicillin-Binding Protein 3 (PBP3), a critical enzyme in bacterial cell wall synthesis.[1] This enhanced binding affinity contributes to its potent activity against Gram-negative bacteria.[1] Furthermore, the polar nature of the side chain facilitates the penetration of the drug across the outer membrane of Gram-negative bacteria, a significant barrier for many antibiotics.[1]

The length of the alkyl group on the N-4 position of the 2,3-dioxopiperazine ring also influences the antibacterial activity and stability against β-lactamases.[2]

cluster_this compound This compound Structure cluster_activity Structure-Activity Relationship Core β-lactam & Thiazolidine Rings Increased_Affinity Increased Affinity for PBP3 Side_Chain Polar Side Chain (2,3-dioxopiperazine) Enhanced_Penetration Enhanced Penetration of Gram-Negative Outer Membrane Side_Chain->Enhanced_Penetration Polarity facilitates Side_Chain->Increased_Affinity Increases binding Broad_Spectrum Broad-Spectrum Activity (incl. Pseudomonas) Enhanced_Penetration->Broad_Spectrum Increased_Affinity->Broad_Spectrum

This compound's Structure-Activity Relationship.

Mechanism of Action: Targeting the Bacterial Cell Wall

Like other β-lactam antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3][4] This is achieved by binding to and inactivating Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][4] The disruption of the cell wall leads to cell lysis and bacterial death.[3]

The polar side chain of this compound plays a pivotal role in this process:

  • Penetration of the Outer Membrane: In Gram-negative bacteria, the outer membrane acts as a formidable barrier. The polar nature of this compound's side chain enhances its ability to traverse this membrane, likely through porin channels, to reach its PBP targets in the periplasmic space.[1]

  • PBP Binding: Once in the periplasm, this compound covalently acylates the active site of PBPs, rendering them inactive.[3] Its high affinity for PBP3 is particularly important for its activity against P. aeruginosa.[5] The piperazine (B1678402) ring moiety contributes to pi-stacking interactions that stabilize the drug in the active site of PBP3.[5]

cluster_outside Outside Gram-Negative Bacterium cluster_cell Gram-Negative Bacterium cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane Piperacillin_Outside This compound Porin Porin Channel Piperacillin_Outside->Porin Polar side chain facilitates entry Piperacillin_Inside This compound Porin->Piperacillin_Inside PBP3 Penicillin-Binding Protein 3 (PBP3) Piperacillin_Inside->PBP3 Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP3->Peptidoglycan_Synthesis Inhibition of Cell_Lysis Cell Lysis and Death Peptidoglycan_Synthesis->Cell_Lysis Leads to

Mechanism of Action of this compound.

Antibacterial Spectrum and Efficacy

The structural modifications of this compound's side chain result in a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[6] It is particularly valued for its activity against Pseudomonas aeruginosa, a common cause of hospital-acquired infections.[1]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and this compound/tazobactam (B1681243) against various clinically relevant bacteria. The addition of the β-lactamase inhibitor tazobactam further extends its spectrum against many β-lactamase-producing organisms.[4]

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Pseudomonas aeruginosaThis compound/Tazobactam4128
Escherichia coliThis compound/Tazobactam-16/4
Klebsiella spp.This compound/Tazobactam-4/4
Proteus mirabilisThis compound/Tazobactam-1.56
Staphylococcus aureus (MSSA)This compound/Tazobactam-6.25

Data sourced from multiple studies.[7][8][9]

Experimental Protocols

This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.[10][11]

Principle: Serial dilutions of the antibiotic are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the antibiotic that prevents visible growth of the microorganism after a defined incubation period.[12]

Protocol:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound at a known concentration.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Microtiter Plate Serial_Dilution->Inoculate Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC End End Read_MIC->End

Broth Microdilution MIC Assay Workflow.

This assay is used to determine the affinity of an antibiotic for specific PBPs.[13][14]

Principle: This is a competitive assay where the unlabeled antibiotic (this compound) competes with a labeled penicillin (e.g., a fluorescent derivative like Bocillin-FL) for binding to PBPs in bacterial cell membranes. The amount of bound labeled penicillin is inversely proportional to the binding affinity of the test antibiotic.[15]

Protocol:

  • Membrane Preparation:

    • Grow bacterial cells to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them.

    • Lyse the cells (e.g., by French press or sonication) to release the membrane proteins.

    • Isolate the cell membranes by ultracentrifugation.

  • Competitive Binding:

    • Incubate the isolated bacterial membranes with various concentrations of this compound.

    • Add a fixed concentration of a fluorescently labeled penicillin (e.g., Bocillin-FL) to the mixture and incubate.

  • Detection and Quantification:

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence scanner.

    • Quantify the fluorescence intensity of the PBP bands.

  • Data Analysis:

    • Calculate the concentration of this compound that inhibits 50% of the binding of the fluorescent penicillin (IC50 value). This value is an indicator of the binding affinity.

Conclusion

The polar side chain of this compound is a critical determinant of its potent, broad-spectrum antibacterial activity. Its unique chemical structure enhances the drug's ability to penetrate the outer membrane of Gram-negative bacteria and increases its binding affinity for essential Penicillin-Binding Proteins. Understanding the intricate role of this side chain is fundamental for the rational design of new β-lactam antibiotics to combat the growing threat of antimicrobial resistance.

References

history of ureidopenicillin development and piperacillin's place

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Development of Ureidopenicillins and the Role of Piperacillin (B28561)

This technical guide provides a comprehensive overview of the historical development of ureidopenicillin antibiotics, with a specific focus on the synthesis, mechanism of action, and clinical significance of this compound. It is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

The Genesis of Ureidopenicillins: A Historical Perspective

The discovery of penicillin by Alexander Fleming in 1928 revolutionized medicine, but the emergence of resistant bacteria necessitated the development of new and more potent derivatives[1][2]. The initial efforts in the 1960s and 1970s focused on developing penicillins with a broader spectrum of activity, particularly against problematic Gram-negative pathogens like Pseudomonas aeruginosa[1]. This led to the creation of two key classes of antipseudomonal penicillins: carboxypenicillins and the subsequent ureidopenicillins[1].

Ureidopenicillins, including azlocillin (B1666447), mezlocillin, and this compound, were developed to enhance activity against challenging Gram-negative bacteria such as Klebsiella and Enterobacter species, as well as P. aeruginosa[3][4][5][6]. These antibiotics are primarily derivatives of ampicillin (B1664943), where the amino acid side chain has been chemically modified into a cyclic urea[3][5][6]. This structural alteration is thought to mimic a longer portion of the peptidoglycan chain, thereby facilitating a stronger binding affinity to Penicillin-Binding Proteins (PBPs)[3][5].

This compound, patented in 1974 and approved for medical use in 1981, emerged as a highly significant member of this class[7]. It effectively combines the potent anti-pseudomonal activity of azlocillin with the broader spectrum against Enterobacteriaceae seen with mezlocillin[8].

Ureidopenicillin_Development cluster_Penicillins Natural & Early Semi-Synthetic Penicillins cluster_Antipseudomonal Antipseudomonal Penicillins cluster_Ureidopenicillins Key Ureidopenicillins Penicillin G Penicillin G Ampicillin Ampicillin Penicillin G->Ampicillin Broader Spectrum Carboxypenicillins Carboxypenicillins Ampicillin->Carboxypenicillins Anti-Pseudomonal Activity Ureidopenicillins Ureidopenicillins Carboxypenicillins->Ureidopenicillins Improved Potency Azlocillin Azlocillin Ureidopenicillins->Azlocillin Mezlocillin Mezlocillin Ureidopenicillins->Mezlocillin This compound This compound Ureidopenicillins->this compound

Developmental lineage of this compound.

This compound: Chemical Synthesis and Properties

This compound is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class[7]. Its chemical structure features a polar side chain that enhances its penetration into Gram-negative bacteria[7]. The semi-synthesis of this compound typically involves the acylation of ampicillin[7][9]. A common method involves reacting ampicillin with 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride (EDPC)[9][10].

The synthesis process can be generally outlined in two main steps:

  • Acylation: N-ethyl-2,3-dioxopiperazine reacts with an acylating agent like triphosgene (B27547) to form the acyl chloride intermediate[11].

  • Condensation: This intermediate then reacts with ampicillin in the presence of a catalyst and an acid-binding agent to yield this compound[11].

Due to their susceptibility to β-lactamase enzymes, ureidopenicillins are often combined with a β-lactamase inhibitor[3]. This compound is most commonly administered in combination with tazobactam (B1681243), which irreversibly inhibits many bacterial β-lactamases, thereby extending this compound's spectrum of activity[4][7][12]. This combination, this compound/tazobactam, was approved for medical use in the United States in 1993[13].

Mechanism of Action

As a β-lactam antibiotic, this compound's bactericidal effect is achieved by inhibiting the synthesis of the bacterial cell wall[14]. This process involves several key steps:

  • Penetration: The polar side chain of this compound enhances its ability to penetrate the outer membrane of Gram-negative bacteria[7].

  • PBP Binding: Once inside the periplasmic space, this compound binds to and inactivates Penicillin-Binding Proteins (PBPs)[7][12][14]. PBPs are essential enzymes that catalyze the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains that gives the cell wall its structural integrity[7].

  • Inhibition of Cell Wall Synthesis: By binding to PBPs, this compound prevents this cross-linking process[14]. The addition of a hydrophilic heterocyclic group to the α-amino group of what was originally ampicillin increases the compound's affinity for PBP-3, improving its activity against Gram-negative bacteria[7].

  • Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death[7][14].

Mechanism_of_Action cluster_outside Outside Bacterium cluster_inside Inside Bacterium (Periplasmic Space) Piperacillin_out This compound Piperacillin_in This compound Piperacillin_out->Piperacillin_in Penetrates Outer Membrane PBP Penicillin-Binding Proteins (PBPs) Piperacillin_in->PBP Binds to & Inhibits CellWall Cross-linked Cell Wall PBP->CellWall Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to defective cell wall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->CellWall Cross-linking (Catalyzed by PBPs) CellWall->Lysis Weakened wall causes rupture

Mechanism of action of this compound.

Quantitative Efficacy Data

The potency of ureidopenicillins can be compared using Minimum Inhibitory Concentration (MIC) values and second-order acylation rates against target enzymes.

Table 1: Comparative In Vitro Activity (MIC µg/mL) of Ureidopenicillins
OrganismThis compoundMezlocillinAzlocillinBay k 4999
EnterobacteriaceaeLess active than Bay k 4999, more active than mezlocillinLess active than this compound-Most active
PseudomonasAs active as azlocillin-As active as this compoundMost active

Source: Data compiled from a 1979 comparative study. Bay k 4999 showed the broadest spectrum and lowest MICs among the tested ureidopenicillins[15][16].

Table 2: Second-Order Acylation Rates (k₂/Kₛ) Against PBP2 from ESC-Resistant N. gonorrhoeae H041
AntibioticClassk₂/Kₛ (M⁻¹s⁻¹)
This compound Ureidopenicillin 146,000 ± 13,000
AzlocillinUreidopenicillin45,100 ± 4,400
MezlocillinUreidopenicillin640 ± 55
Cefoperazone3rd Gen. Cephalosporin11,800 ± 1,300
Ceftriaxone3rd Gen. Cephalosporin1,710 ± 320

Source: These data demonstrate that this compound has a significantly higher rate of acylation against the PBP2 from this resistant strain compared to other ureidopenicillins and even third-generation cephalosporins, highlighting its potent inhibitory activity[17][18].

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing for this compound/Tazobactam

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound in the presence of a fixed concentration of tazobactam.

1. Materials and Reagents:

  • This compound sodium salt (potency-adjusted)

  • Tazobactam sodium salt (potency-adjusted)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum of the test organism, standardized to a 0.5 McFarland standard

  • Quality control bacterial strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)

  • Incubator (35 ± 2 °C)

2. Preparation of Solutions:

  • This compound Stock Solution: Prepare a stock solution at a concentration of 1280 µg/mL in a sterile solvent like deionized water[19].

  • Tazobactam Working Broth: Prepare a CAMHB solution containing 8 µg/mL of tazobactam. This will be diluted 1:1 with the bacterial inoculum to a final concentration of 4 µg/mL in all wells[19].

  • This compound/Tazobactam Working Solutions: Perform serial twofold dilutions of the this compound stock solution in the tazobactam working broth to achieve the desired range of this compound concentrations (e.g., from 256 µg/mL to 0.5 µg/mL)[19].

3. Inoculum Preparation:

  • Select 3-5 isolated colonies of the test organism from a fresh (18-24 hour) agar (B569324) plate[19].

  • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL)[19].

  • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Plate Inoculation and Incubation:

  • Dispense 50 µL of the appropriate this compound/tazobactam working solution into each well of the microtiter plate.

  • Within 15 minutes of its preparation, add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL[19]. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35 ± 2 °C in ambient air for 16-20 hours[19].

5. Interpretation of Results:

  • Following incubation, visually inspect the wells for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism[19].

BMD_Workflow prep_solutions 1. Prepare Stock Solutions (this compound & Tazobactam) serial_dilution 2. Create Serial Dilutions of this compound in Tazobactam-containing Broth prep_solutions->serial_dilution inoculate_plate 4. Inoculate 96-Well Plate (50µL drug + 50µL inoculum) serial_dilution->inoculate_plate prep_inoculum 3. Prepare & Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate incubate 5. Incubate Plate (16-20 hours at 35°C) inoculate_plate->incubate read_results 6. Read Results (Visual Inspection for Growth) incubate->read_results determine_mic 7. Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Workflow for Broth Microdilution Susceptibility Testing.
Protocol 2: Determination of Acylation Rate (k₂/Kₛ)

The second-order rate of acylation of PBPs by β-lactams is a key indicator of inhibitory potency. It is often determined using a gel-based competition assay with a fluorescent penicillin, such as Bocillin-FL[17][18].

Principle: The assay measures the rate at which the test antibiotic (e.g., this compound) acylates the target PBP, in competition with a fluorescent penicillin probe. The purified PBP is incubated with varying concentrations of the test antibiotic for a set time, after which the fluorescent probe is added to label any remaining un-acylated PBP. The amount of fluorescently labeled PBP is then quantified using SDS-PAGE and fluorescence scanning. The rate of acylation (k₂/Kₛ) is calculated from the reduction in fluorescence signal at different concentrations of the competitor antibiotic[18].

Conclusion

The development of ureidopenicillins marked a significant advancement in the fight against resistant Gram-negative bacteria. As a cornerstone of this class, this compound possesses a broad spectrum of activity and high potency, particularly against P. aeruginosa[7][12]. Its efficacy is further enhanced through its combination with the β-lactamase inhibitor tazobactam, making it a vital tool in treating a wide range of serious infections in clinical settings, including pneumonia, sepsis, and intra-abdominal infections[13]. Ongoing research into its pharmacodynamics and the evolution of resistance continues to refine its clinical application, ensuring its place in the antimicrobial armamentarium.

References

The Guardian and the Saboteur: An In-Depth Technical Guide to the Synergistic Mechanism of Piperacillin and β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synergistic relationship between the broad-spectrum antibiotic piperacillin (B28561) and β-lactamase inhibitors. By exploring the underlying biochemical interactions, detailing robust experimental protocols, and presenting comparative quantitative data, this document serves as a critical resource for professionals engaged in antimicrobial research and development.

Core Principles of Synergy: Rescuing an Antibiotic's Efficacy

The primary mechanism of action for this compound, a ureidopenicillin, is the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis. This disruption leads to a compromised cell wall and, ultimately, bacterial cell lysis.

However, a significant mechanism of bacterial resistance is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of antibiotics like this compound, rendering them inactive. This is where β-lactamase inhibitors play a crucial role. These molecules, often structurally similar to β-lactams themselves, act as "suicide inhibitors." They are recognized by the β-lactamase enzyme as a substrate, but upon binding, they form a stable, covalent acyl-enzyme intermediate that is slow to hydrolyze, effectively inactivating the enzyme. This sacrificial act protects this compound from degradation, allowing it to exert its bactericidal effect.

Quantitative Analysis of Synergy

The synergistic effect of combining this compound with a β-lactamase inhibitor can be quantified through various in vitro susceptibility tests. The most common metric is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.

Comparative MIC Values of this compound-Tazobactam

The following table summarizes the MIC values of this compound alone and in combination with the β-lactamase inhibitor tazobactam (B1681243) against various β-lactamase-producing bacterial strains.

Bacterial Speciesβ-Lactamase ProducedThis compound MIC (µg/mL)This compound-Tazobactam MIC (µg/mL)Fold Decrease in MIC
Escherichia coliTEM-1 (ESBL)>1284>32
Escherichia coliSHV-1 (ESBL)6488
Klebsiella pneumoniaeKPC-22561616
Pseudomonas aeruginosaAmpC (inducible)3284
Bacteroides fragilisMetallo-β-lactamase1281281

Note: Data is compiled from multiple sources and represents typical ranges. Actual MIC values can vary depending on the specific strain and testing conditions.

Kinetic Parameters of β-Lactamase Inhibitors

The efficacy of a β-lactamase inhibitor is determined by its kinetic parameters, primarily the inhibition constant (Ki) and the rate of enzyme inactivation (kinact). A lower Ki indicates a higher affinity of the inhibitor for the enzyme, while a higher kinact signifies a faster rate of inactivation.

β-Lactamase InhibitorTarget β-LactamaseKi (nM)kinact (s-1)
Tazobactam TEM-11100.07
AmpC8000.01
Clavulanic Acid TEM-18000.027[1]
SHV-12000.05
Sulbactam TEM-130000.005

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug development. This section provides detailed methodologies for key assays used to evaluate the synergy between this compound and β-lactamase inhibitors.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and β-lactamase inhibitor stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB across the rows of the 96-well plate.

  • For combination testing, add a fixed, sub-inhibitory concentration of the β-lactamase inhibitor to each well containing this compound.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. This can be confirmed by reading the optical density at 600 nm.

Checkerboard Synergy Assay

The checkerboard assay is a two-dimensional dilution technique used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Procedure:

  • In a 96-well plate, prepare serial two-fold dilutions of this compound along the y-axis (rows) and the β-lactamase inhibitor along the x-axis (columns).

  • This creates a matrix of wells with varying concentrations of both agents.

  • Inoculate each well with a standardized bacterial suspension as described in the MIC protocol.

  • Following incubation, determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[2][3]

  • Interpretation of the FIC Index:

    • Synergy: FIC Index ≤ 0.5

    • Indifference (Additive): 0.5 < FIC Index ≤ 4.0[3]

    • Antagonism: FIC Index > 4.0

β-Lactamase Enzyme Kinetic Assay

This assay measures the rate of β-lactamase activity and the inhibitory effect of a compound using a chromogenic substrate like nitrocefin (B1678963).[4][5][6][7]

Materials:

Procedure:

  • Prepare a solution of nitrocefin in phosphate buffer. The hydrolysis of nitrocefin by β-lactamase results in a color change from yellow to red, which can be monitored spectrophotometrically at 486 nm.[6]

  • To determine the initial rate of enzyme activity, add a known concentration of purified β-lactamase to the nitrocefin solution and record the change in absorbance over time.

  • To measure the inhibitory activity, pre-incubate the β-lactamase with various concentrations of the inhibitor for a set period.

  • Initiate the reaction by adding the nitrocefin substrate and monitor the change in absorbance.

  • Calculate the initial reaction velocities at different inhibitor concentrations to determine kinetic parameters such as Ki and kinact.

Purification of β-Lactamase by Ion-Exchange Chromatography

This protocol describes a method for purifying β-lactamase enzymes from bacterial cell lysates.

Materials:

  • Bacterial cell pellet expressing the desired β-lactamase

  • Lysis buffer (e.g., Tris-HCl with lysozyme (B549824) and DNase)

  • Ion-exchange chromatography column (e.g., DEAE-Sepharose)

  • Equilibration buffer (low salt concentration)

  • Elution buffer (high salt concentration gradient)

  • Fraction collector

  • SDS-PAGE apparatus for purity analysis

Procedure:

  • Resuspend the bacterial cell pellet in lysis buffer and disrupt the cells using sonication or a French press.

  • Centrifuge the lysate to remove cell debris and collect the supernatant containing the soluble proteins.

  • Equilibrate the ion-exchange column with the equilibration buffer.[8]

  • Load the supernatant onto the column. Proteins with a net charge opposite to that of the column matrix will bind.

  • Wash the column with equilibration buffer to remove unbound proteins.[8]

  • Elute the bound proteins using a linear gradient of increasing salt concentration from the elution buffer.[8]

  • Collect fractions and assay each fraction for β-lactamase activity using the nitrocefin assay.

  • Analyze the fractions with the highest activity by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against a storage buffer.

Visualizing the Mechanisms and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of the this compound-β-lactamase inhibitor synergy.

The Synergistic Mechanism of Action

Synergistic_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase β-Lactamase Enzyme Piperacillin_out This compound Inhibitor_out β-Lactamase Inhibitor Piperacillin_in->PBP Inhibits Piperacillin_in->BetaLactamase Hydrolyzes (Resistance) Inhibitor_in->BetaLactamase Irreversibly Inhibits Beta_Lactamase_Induction cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PBP PBPs Muropeptides Muropeptide Fragments PBP->Muropeptides Releases AmpG AmpG (Permease) Muropeptides->AmpG Transports BetaLactam β-Lactam (e.g., this compound) BetaLactam->PBP Inhibits NagZ NagZ AmpG->NagZ to AnhydroMurNAc 1,6-anhydroMurNAc -peptide NagZ->AnhydroMurNAc Generates AmpR_inactive Inactive AmpR AnhydroMurNAc->AmpR_inactive Binds to AmpR_active Active AmpR AmpR_inactive->AmpR_active Activates ampC_gene ampC gene AmpR_active->ampC_gene Induces Transcription BetaLactamase_mRNA ampC mRNA ampC_gene->BetaLactamase_mRNA Transcription BetaLactamase AmpC β-Lactamase BetaLactamase_mRNA->BetaLactamase Translation Checkerboard_Workflow prep_inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate 3. Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate 2. Prepare 2D Serial Dilutions of this compound and Inhibitor in 96-well plate prep_plate->inoculate incubate 4. Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic 5. Determine MICs for Each Drug Alone and in Combination incubate->read_mic calc_fic 6. Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret 7. Interpret Results: Synergy, Indifference, or Antagonism calc_fic->interpret

References

Methodological & Application

Application Notes and Protocols for the Use of Piperacillin in Animal Models of Bacterial Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of piperacillin (B28561), often in combination with the β-lactamase inhibitor tazobactam, in various animal models of bacterial infection. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.

Introduction to this compound in Preclinical Research

This compound is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class. It is frequently combined with tazobactam, a β-lactamase inhibitor, to extend its activity against β-lactamase-producing bacteria.[1] Animal models are indispensable for studying the in vivo efficacy of this compound against various pathogens and for determining its pharmacokinetic and pharmacodynamic properties, which is crucial for optimizing dosing regimens in clinical settings.[2]

Common Animal Models for this compound Studies

Several well-established animal models are employed to investigate the therapeutic potential of this compound against localized and systemic bacterial infections.

  • Murine Systemic Infection Model: This model is used to assess the efficacy of this compound in treating bacteremia and sepsis.[3]

  • Murine Thigh Infection Model: This localized infection model is valuable for studying the pharmacodynamics of this compound by quantifying the reduction in bacterial load in the muscle tissue.[4]

  • Murine Pneumonia Model: This model simulates lower respiratory tract infections to evaluate the effectiveness of this compound in treating pneumonia.[4]

  • Murine Sepsis Model (Cecal Ligation and Puncture - CLP): The CLP model induces a polymicrobial peritonitis that mimics the complex pathophysiology of human sepsis.[5][6]

  • Rat Pharmacokinetic Models: Rats are frequently used to determine the pharmacokinetic parameters of this compound, such as clearance, volume of distribution, and elimination half-life.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound in animal models.

Table 1: Efficacy of this compound/Tazobactam in Murine Infection Models

Animal ModelBacterial StrainThis compound/Tazobactam DosageOutcomeReference
Neutropenic Mouse Thigh InfectionStaphylococcus aureus GRP-0057Not specifiedTherapeutic equivalence between generic and innovator products[4]
Neutropenic Mouse Thigh InfectionPseudomonas aeruginosa PA01Not specifiedTherapeutic equivalence between generic and innovator products[4]
Neutropenic Mouse Lung InfectionKlebsiella pneumoniae ATCC 10031Not specifiedTherapeutic equivalence between generic and innovator products[4]
Neutropenic Mouse Brain InfectionKlebsiella pneumoniae ATCC 10031Not specifiedTherapeutic equivalence between generic and innovator products[4]
Rat Polymicrobial Peritonitis (CLP)Polymicrobial120 mg/kg (this compound/tazobactam)Significant reduction in bacterial growth and lethality[5]

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

Animal ModelDosageClearance (CL)Volume of Distribution (Vd)Elimination Half-life (t½)Reference
RatNot specifiedNot specifiedNot specified~10 minutes[8]
MouseNot specifiedNot specifiedNot specified~5 minutes[8]
RabbitNot specifiedNot specifiedNot specified~15 minutes[8]
Dog16.6, 50, and 150 mg/kg (this compound/tazobactam)Dose-dependentDose-dependent~25-35 minutes[8]
MonkeyNot specifiedNot specifiedNot specified~25-35 minutes[8]
Obese and Lean Rats120 mg/kg this compoundComparable between obese and lean ratsComparable between obese and lean ratsNot specified[9]

Experimental Protocols

Murine Sepsis Model: Cecal Ligation and Puncture (CLP)

This protocol describes the induction of polymicrobial sepsis in mice via CLP to evaluate the efficacy of this compound.[5]

Materials:

  • Male Wistar rats (or mice, with appropriate adjustments)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • Suture material

  • This compound/tazobactam solution

  • Saline solution (control)

  • Bacterial culture media

Procedure:

  • Anesthetize the animal.

  • Make a midline laparotomy incision to expose the cecum.

  • Ligate the cecum below the ileocecal valve.

  • Puncture the ligated cecum with a needle (e.g., 21-gauge). The size and number of punctures can be adjusted to modulate the severity of sepsis.[10]

  • Gently squeeze the cecum to express a small amount of fecal content.

  • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

  • Administer fluid resuscitation (e.g., subcutaneous saline).

  • At a predetermined time post-surgery (e.g., 2 hours), administer this compound/tazobactam or saline control via the desired route (e.g., intraperitoneal, intravenous).

  • Monitor animals for signs of sepsis and survival over a set period (e.g., 7 days).

  • At the end of the study or at specified time points, collect blood and tissue samples (e.g., peritoneal fluid, spleen, liver) for bacterial load determination and cytokine analysis.

Diagram: Cecal Ligation and Puncture (CLP) Workflow

CLP_Workflow cluster_surgery Surgical Procedure cluster_treatment Post-Operative Care & Treatment cluster_monitoring Monitoring & Outcome Assessment Anesthesia Anesthetize Animal Laparotomy Midline Laparotomy Anesthesia->Laparotomy Ligation Ligate Cecum Laparotomy->Ligation Puncture Puncture Cecum Ligation->Puncture Closure Suture Abdomen Puncture->Closure Resuscitation Fluid Resuscitation Closure->Resuscitation Treatment Administer this compound or Saline (Control) Resuscitation->Treatment Monitoring Monitor Survival & Clinical Signs Treatment->Monitoring Sampling Collect Blood & Tissue Samples Monitoring->Sampling Analysis Bacterial Load & Cytokine Analysis Sampling->Analysis

CLP experimental workflow for inducing sepsis.
In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure to assess the pharmacokinetics of this compound in rats.[7]

Materials:

  • Male Sprague-Dawley rats

  • This compound solution

  • Anesthetic

  • Catheters (for cannulation, if applicable)

  • Heparinized tubes

  • Metabolic cages (for urine collection)

  • Centrifuge

  • HPLC system with UV or MS detection

Procedure:

  • Administer this compound to the rats via the desired route (e.g., intravenous bolus, infusion).

  • Collect serial blood samples (approximately 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 360 minutes post-dose) from a cannulated artery or via retro-orbital bleeding.

  • Collect samples into heparinized tubes and immediately place on ice.

  • Centrifuge the blood samples to separate the plasma.

  • For urine collection, place rats in metabolic cages to collect urine over a specified period (e.g., 24 hours).

  • Store plasma and urine samples at -80°C until analysis.

  • Quantify this compound concentrations using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Analyze plasma concentration-time data using pharmacokinetic modeling software to determine parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

Diagram: In Vivo Pharmacokinetic Study Workflow

PK_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing & Analysis Dosing Administer this compound to Rats Blood Serial Blood Sampling Dosing->Blood Urine Urine Collection (Metabolic Cages) Dosing->Urine Centrifuge Centrifuge Blood for Plasma Blood->Centrifuge Store Store Samples at -80°C Urine->Store Centrifuge->Store HPLC Quantify this compound by HPLC Store->HPLC PK_Analysis Pharmacokinetic Modeling HPLC->PK_Analysis

Workflow for an in vivo pharmacokinetic study in rats.
HPLC Method for this compound Quantification in Feces

This protocol provides a method for determining this compound concentrations in murine fecal samples using HPLC.[11]

Materials:

  • HPLC system

  • C18 column

  • Mobile phase: 0.1 M phosphate (B84403) buffer (pH 2.7) with 29.8% acetonitrile (B52724) (ACN)

  • This compound standard

  • Internal standard (e.g., penicillin G)

  • Methanol, water, and acetic acid mixture (40:40:1)

  • Stainless steel beads

  • Vortexer

  • Centrifuge

Procedure:

  • Weigh the fecal samples.

  • Add the methanol, water, and acetic acid mixture to achieve a 1:8 dilution.

  • Add the internal standard and stainless steel beads.

  • Vortex the sample to homogenize.

  • Centrifuge the sample to pellet the solids.

  • Collect the supernatant for HPLC analysis.

  • Inject the supernatant into the HPLC system.

  • Quantify this compound concentration based on the peak area relative to the standard curve.

Signaling and Transport Pathways

This compound is primarily eliminated by the kidneys through both glomerular filtration and active tubular secretion via Organic Anion Transporters (OATs).[7] Understanding this pathway is crucial for interpreting pharmacokinetic data, especially in models of renal impairment.

Diagram: Renal Elimination Pathway of this compound

Renal_Elimination cluster_blood Blood Circulation cluster_nephron Nephron cluster_urine Urine Excretion Piperacillin_Blood This compound in Blood Glomerulus Glomerular Filtration Piperacillin_Blood->Glomerulus OAT Active Secretion via Organic Anion Transporters (OATs) Piperacillin_Blood->OAT Tubule Renal Tubule Glomerulus->Tubule Urine This compound Excreted in Urine Tubule->Urine OAT->Tubule

Renal elimination pathway of this compound.

Conclusion

The use of this compound in animal models of bacterial infection is a cornerstone of preclinical antibiotic research. The protocols and data presented here provide a framework for conducting robust and reproducible studies to evaluate the efficacy and pharmacokinetics of this compound. Careful selection of the animal model, bacterial strain, and experimental endpoints is critical for generating data that can be translated to clinical applications.

References

Application Notes and Protocols for Preparing Piperacillin Stock Solutions in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and essential data for the preparation, storage, and quality control of piperacillin (B28561) stock solutions for in vitro laboratory use. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results.

Physicochemical Properties and Solubility Data

This compound is a broad-spectrum β-lactam antibiotic. For laboratory use, it is typically supplied as this compound sodium salt, a white to off-white crystalline powder.[1][2] This form is more soluble in aqueous solutions than its parent compound.[3]

Table 1: Solubility of this compound Sodium Salt

SolventSolubilityReference
WaterFreely soluble[1]; 50 mg/mL[1]
Phosphate Buffered Saline (PBS), pH 7.2Approx. 3 mg/mL[4]
Dimethyl Sulfoxide (DMSO)Approx. 10 mg/mL[4]; 100 mg/mL (requires sonication)[5][6][4][5][6]
EthanolApprox. 1 mg/mL[4]; Soluble[2][7][2][4][7]
MethanolSoluble[2][7]
Dimethylformamide (DMF)Approx. 10 mg/mL[4]

Note: When using organic solvents like DMSO for stock solutions, ensure the final concentration of the solvent in the experimental medium is insignificant to avoid potential physiological effects.[4]

Stability and Storage Recommendations

Proper storage is critical to maintain the potency of this compound solutions. The stability is dependent on the solvent, storage temperature, and concentration.

Table 2: Stability and Storage of this compound

FormStorage TemperatureStabilityReference
Crystalline Solid (this compound Sodium Salt)-20°C≥ 4 years[4]
Crystalline Solid (this compound Sodium Salt)2-8°CAt least 2 years, protect from light[2]
Aqueous Solution (e.g., in PBS)Room Temperature (20-25°C)Not recommended for more than one day[4]
Reconstituted SolutionRoom Temperature (20-25°C)Up to 24 hours[8]
Reconstituted SolutionRefrigerated (2-8°C)Up to 48 hours[8]
Stock Solution in Solvent-20°C1 month[5][6]
Stock Solution in Solvent-80°C6 months[5]

Important: Do not freeze vials after reconstitution.[8] Aqueous solutions should be prepared fresh for optimal activity. It is not recommended to store aqueous solutions for more than one day.[4]

Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound sodium salt in DMSO. This concentration is suitable for further dilution in various experimental setups.

Materials:

  • This compound Sodium Salt (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, 0.22 µm syringe filter

  • Sterile syringes and needles

  • Laminar flow hood (recommended for sterile preparations)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-analysis and Weighing:

    • Bring the this compound sodium salt container to room temperature before opening to prevent condensation.

    • In a laminar flow hood, accurately weigh the desired amount of this compound sodium salt. For a 10 mL final volume of a 10 mg/mL solution, weigh 100 mg.

    • Transfer the powder to a sterile conical tube.

  • Dissolution:

    • Add the desired volume of DMSO to the conical tube containing the this compound powder. For a 10 mg/mL solution, add 10 mL of DMSO.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be required for higher concentrations, but avoid excessive heat.[5][6]

  • Sterilization (Optional but Recommended):

    • For applications requiring sterility, filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.[9] This is crucial for cell culture and microbiology experiments.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use, sterile cryovials or microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the antibiotic.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Quality Control

To ensure the reliability of your experiments, perform quality control checks on your this compound stock solutions.

  • Visual Inspection: The solution should be clear and free of particulate matter.[8][10]

  • pH Measurement: For aqueous solutions, the pH should be within the range of 5.5 to 7.5.[1][2] A significant deviation may indicate degradation.

  • Purity and Concentration Verification (HPLC): For applications requiring high precision, the concentration and purity of the stock solution can be verified using a validated High-Performance Liquid Chromatography (HPLC) method.[11][12][13] This is particularly important for long-term studies or when using a new batch of this compound.

Visualized Workflow

The following diagram illustrates the general workflow for preparing a this compound stock solution.

G Workflow for this compound Stock Solution Preparation start Start weigh Weigh this compound Sodium Salt start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve sterilize Filter Sterilize (0.22 µm filter) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot storage Store at -20°C or -80°C aliquot->storage qc Quality Control (pH, Visual, HPLC) storage->qc Optional, as needed end End storage->end Ready for use qc->end

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Piperacillin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperacillin (B28561) is a broad-spectrum β-lactam antibiotic, belonging to the ureidopenicillin class, that is widely utilized for treating moderate to severe infections caused by a range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] To counteract the growing issue of bacterial resistance via β-lactamase enzymes, this compound is frequently co-administered with a β-lactamase inhibitor, such as tazobactam (B1681243).[2][3][4] Therapeutic Drug Monitoring (TDM) is crucial for optimizing this compound dosage to ensure therapeutic efficacy while minimizing toxicity, particularly in critically ill patients.[5]

The metabolism of this compound in humans primarily involves the formation of the desethyl metabolite, which can be further conjugated to form a glucuronide.[6] Additionally, like other penicillins, this compound can undergo hydrolysis to form the corresponding penicilloic acid, which is antibacterially inactive.[7] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, reliable, and widely adopted technique for the simultaneous quantification of this compound and its associated compounds like tazobactam and key metabolites in both pharmaceutical formulations and biological matrices.[5]

This document provides detailed protocols and compiled data for the HPLC analysis of this compound, tazobactam, and its metabolites, intended for researchers, scientists, and professionals in drug development and clinical laboratories.

Data Presentation: Chromatographic Parameters

The following table summarizes various validated HPLC methods for the quantification of this compound and the commonly co-administered tazobactam, providing a comparative overview of chromatographic conditions and performance metrics.

Analyte(s)MatrixColumnMobile PhaseDetection λRetention Time (min)Linearity Range (µg/mL)LOQ (µg/mL)Citation(s)
This compound & TazobactamPharmaceutical FormulationC18 (150x4.6mm, 5µm)KH₂PO₄ buffer (pH 3.5) : Acetonitrile (B52724) (60:40 v/v)226 nmPIP: ~2.5, TAZ: ~4.3PIP: 5-15, TAZ: 10-30N/A[3]
This compound & TazobactamInjectablesC8 (250x4.6mm, 5µm)Methanol : Water (55:45 v/v)215 nmN/APIP: 10-96, TAZ: 1-12N/A[1]
This compound & TazobactamHuman PlasmaC18Gradient: Acetonitrile & Water with 0.1% TFA218 nmTAZ: 9.2, PIP: 19.6PIP: 0.5-400, TAZ: 1-100PIP: 0.5, TAZ: 1[2][8][9]
This compound & TazobactamBulk DrugC18 (250x4.6mm, 5µm)Methanol : 0.1% OPA in Water (85:15 v/v)231 nmN/APIP: 16-80, TAZ: 2-10PIP: 0.784, TAZ: 0.435[10]
This compound & TazobactamPharmaceutical FormulationC18 (250x4.6mm, 5µm)Methanol : 25mM KH₂PO₄ buffer (pH 6.4) (80:20 v/v)225 nmN/APIP: 20-80, TAZ: 2.5-10N/A[4]
This compoundHuman PlasmaC18Isocratic: Methanol, Water, Buffer, Phosphoric Acid218 nmN/A0.25-400N/A[11]

N/A: Not Available in the cited source. PIP: this compound. TAZ: Tazobactam. TFA: Trifluoroacetic Acid. OPA: Orthophosphoric Acid.

Experimental Protocols

Protocol 1: Simultaneous Estimation of this compound and Tazobactam in Pharmaceutical Formulations

This protocol is adapted from validated methods for the quality control analysis of this compound/tazobactam in combined dosage forms.[3][4]

1.1. Materials and Reagents

  • This compound and Tazobactam reference standards

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Orthophosphate (KH₂PO₄)

  • Orthophosphoric Acid

  • Water (HPLC Grade)

  • This compound/Tazobactam for injection (Sample)

1.2. Instrumentation and Chromatographic Conditions

  • HPLC System: An isocratic HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of potassium dihydrogen orthophosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile in a 60:40 v/v ratio.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 226 nm.[3]

  • Injection Volume: 20 µL.[3]

  • Column Temperature: Ambient (20-25°C).[3]

1.3. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound and 20 mg of tazobactam in the mobile phase and dilute to 100 mL to prepare a standard stock solution.[3]

  • Calibration Standards: Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-15 µg/mL for this compound).[3]

  • Sample Solution: Reconstitute the contents of a this compound/tazobactam vial as per manufacturer instructions. Further dilute a known volume with the mobile phase to bring the concentration within the calibrated range.

1.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the calibration standards.

  • Construct a calibration curve by plotting the peak area against the concentration for each analyte.

  • Inject the sample solutions.

  • Determine the concentration of this compound and tazobactam in the samples by interpolating their peak areas on the respective calibration curves.[5]

Protocol 2: Quantification of this compound and Metabolites in Human Plasma

This protocol is designed for TDM and pharmacokinetic studies, employing a protein precipitation method for sample clean-up.[2][8][9][11]

2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC Grade)

  • Trifluoroacetic Acid (TFA)

  • Water (HPLC Grade)

  • Blank Human Plasma

2.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A gradient HPLC system with a UV-Vis or Diode Array Detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% TFA in a mixture of 90% acetonitrile and 10% water.[2]

  • Mobile Phase B: 0.1% TFA in a mixture of 3% acetonitrile and 97% water.[2]

  • Flow Rate: 0.8 mL/min.[2][8][9]

  • Detection Wavelength: 218 nm.[2][8][9]

  • Injection Volume: 20-50 µL.

  • Gradient Program: A linear gradient should be optimized to ensure separation of tazobactam, this compound, and potential metabolites.

2.3. Preparation of Solutions

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in mobile phase or a suitable solvent.[11]

  • Calibration Standards: Prepare calibration standards by spiking blank human plasma with the stock solution to achieve final concentrations across the desired range (e.g., 0.5-400 µg/mL).[2][8]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner.

2.4. Sample Preparation Procedure

  • To 0.3 mL of plasma sample (or standard/QC), add acetonitrile (e.g., in a 1:3 plasma-to-acetonitrile ratio) to precipitate proteins.[2][11]

  • Vortex the mixture thoroughly for at least 1 minute.

  • Centrifuge the tubes at high speed (e.g., 10,000-12,000 rpm) for 10 minutes to pellet the precipitated proteins.[5][11]

  • Carefully transfer the clear supernatant to a new tube.[5]

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 300 µL) of the mobile phase mixture.[2][11]

  • Filter the resulting solution through a 0.22 µm syringe filter before injection.

2.5. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the prepared samples, standards, and QCs.

  • Process the chromatograms to determine peak areas and calculate concentrations using the calibration curve.

Mandatory Visualizations

Workflow Experimental Workflow for this compound Analysis in Plasma Sample 1. Plasma Sample (Patient, Standard, or QC) Precip 2. Add Acetonitrile (Protein Precipitation) Sample->Precip Sample Clean-up Centri 3. Centrifuge (10,000 rpm, 10 min) Precip->Centri Super 4. Transfer Supernatant Centri->Super Evap 5. Evaporate & Reconstitute in Mobile Phase Super->Evap Inject 6. HPLC Injection Evap->Inject Analysis Analysis 7. Chromatographic Separation, Detection, and Quantification Inject->Analysis

Caption: Experimental workflow for HPLC quantification of this compound.

Metabolism Metabolic Pathway of this compound PIP This compound DES Desethylthis compound PIP->DES Phase I Metabolism PEN This compound Penicilloic Acid (Inactive Metabolite) PIP->PEN Hydrolysis (β-lactam ring opening) GLU Desethylthis compound Glucuronide DES->GLU Phase II Metabolism (Glucuronidation)

Caption: Primary metabolic pathways of this compound in humans.

References

Application Notes and Protocols for Piperacillin-Tazobactam in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperacillin-tazobactam (B1260346) is a combination antibiotic composed of the extended-spectrum penicillin, This compound (B28561), and the β-lactamase inhibitor, tazobactam. This combination is effective against a wide range of Gram-positive and Gram-negative bacteria, including many β-lactamase-producing strains that are resistant to this compound alone. In cell culture, this compound-tazobactam can be a valuable tool for treating bacterial contamination. However, its application requires careful consideration of its potential effects on mammalian cells. These application notes provide detailed protocols and data for the use of this compound-tazobactam in eliminating bacterial contamination from cell cultures, as well as information on its cytotoxic effects and the underlying signaling pathways.

This compound works by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis.[1] Tazobactam, on its own, has minimal antibacterial activity but irreversibly inhibits many bacterial β-lactamases, thereby protecting this compound from enzymatic degradation.[2]

Data Presentation

Table 1: Recommended Concentrations of this compound-Tazobactam for Treating Bacterial Contamination in Cell Culture
Cell LineContaminant TypeThis compound-Tazobactam ConcentrationEfficacyCytotoxicity/Effects on Cell GrowthReference
Vero"Black dots"112.5 µg/mL (from a stock of 1000 mg this compound and 125 mg tazobactam)Effectively cleared contamination within 96 hours. Contamination reappeared after antibiotic withdrawal.No significant impact on cell growth kinetics was observed.[1]
SH-SY5Y (human neuroblastoma)Not applicable (cytotoxicity study)Clinically relevant dosesInduced apoptosis, mitochondrial dysfunction, and oxidative stress.[2]
Human primary neuron cellsNot applicable (cytotoxicity study)Clinically relevant dosesInduced apoptosis, mitochondrial dysfunction, and oxidative stress.[2]
HK-2 (human kidney)Not applicable (cytotoxicity study)0.045 mg/mL (45 µg/mL) for 3 daysInduced mitochondrial membrane potential loss.[3][4]
Table 2: Summary of Cytotoxic Effects of this compound-Tazobactam on Mammalian Cells
Cell TypeObserved EffectsKey Molecular ChangesReference
Neuron cells (SH-SY5Y and primary)Apoptosis, mitochondrial dysfunction, oxidative stressIncreased cleaved caspase-3, decreased Mcl-1 and Bcl-2, reduced mitochondrial respiration and membrane potential, increased mitochondrial superoxide (B77818) and ROS.[2]
Kidney tubular cells (in vivo and in vitro - HK-2)Direct nephrotoxicity, oxidative stress, mitochondrial damage, apoptosisIncreased oxidative stress markers (8-OHdG, SOD), mitochondrial damage, increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential.[3][4]

Experimental Protocols

Protocol 1: Elimination of Bacterial Contamination in Adherent Cell Cultures

This protocol is based on the methodology used to eliminate "black dot" contamination in Vero cells.[1]

Materials:

  • Contaminated adherent cell culture

  • Complete cell culture medium

  • This compound-tazobactam (sterile, injectable formulation or powder)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO2)

Procedure:

  • Preparation of this compound-Tazobactam Stock Solution:

    • Reconstitute this compound-tazobactam powder in sterile water or saline to a convenient stock concentration (e.g., 11.25 mg/mL, which is 100x the working concentration used in the reference study).

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Treatment of Contaminated Cells:

    • Aspirate the contaminated medium from the cell culture vessel.

    • Gently wash the cell monolayer twice with sterile PBS to remove loose bacteria and debris.

    • Add fresh, pre-warmed complete cell culture medium containing the desired concentration of this compound-tazobactam. A starting concentration of 112.5 µg/mL can be used as a reference.[1]

    • Incubate the cells under standard conditions (37°C, 5% CO2).

  • Monitoring and Maintenance:

    • Observe the cells daily under a microscope for signs of reduced contamination and any morphological changes indicative of cytotoxicity.

    • Change the medium with freshly prepared this compound-tazobactam-containing medium every 2-3 days.

    • Continue the treatment for a minimum of 3 passages or until the contamination is no longer visible.

  • Post-Treatment Monitoring:

    • After the treatment period, culture the cells in antibiotic-free medium for at least 2-4 weeks to ensure the contamination does not reappear.[1]

    • It is recommended to perform a sterility test by inoculating a sample of the cell culture supernatant into a nutrient broth and incubating at 37°C to confirm the absence of bacterial growth.

Protocol 2: Assessment of this compound-Tazobactam Cytotoxicity

It is crucial to determine the cytotoxic effects of this compound-tazobactam on the specific cell line being treated.

Materials:

  • Healthy, uncontaminated mammalian cell line of interest

  • Complete cell culture medium

  • This compound-tazobactam stock solution

  • 96-well cell culture plates

  • MTS, MTT, or similar cell viability assay reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of assay (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a serial dilution of this compound-tazobactam in complete cell culture medium. It is advisable to test a range of concentrations above and below the intended treatment concentration (e.g., from 10 µg/mL to 500 µg/mL).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the antibiotic. Include a vehicle control (medium without antibiotic).

    • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Cell Viability Assay (MTS/MTT):

    • At the end of the incubation period, add the cell viability reagent (e.g., 20 µL of MTS reagent per 100 µL of medium) to each well.

    • Incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the antibiotic concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Experimental Workflow for Treating Bacterial Contamination cluster_prep Preparation cluster_treatment Treatment cluster_post Post-Treatment start Contaminated Cell Culture prep_stock Prepare this compound-Tazobactam Stock Solution start->prep_stock wash Wash Cells with PBS start->wash add_abx Add Medium with this compound-Tazobactam wash->add_abx incubate Incubate (37°C, 5% CO2) add_abx->incubate monitor Daily Microscopic Observation incubate->monitor antibiotic_free Culture in Antibiotic-Free Medium incubate->antibiotic_free media_change Change Medium Every 2-3 Days monitor->media_change media_change->incubate Repeat for ≥3 passages sterility_test Perform Sterility Test antibiotic_free->sterility_test end Contamination-Free Culture sterility_test->end

Caption: Workflow for eliminating bacterial contamination in cell culture.

G Proposed Signaling Pathway for this compound-Tazobactam Induced Cytotoxicity cluster_trigger Trigger cluster_mito Mitochondrial Stress cluster_apoptosis Apoptosis Cascade pt This compound-Tazobactam mito_dys Mitochondrial Dysfunction pt->mito_dys ros Increased ROS Production mito_dys->ros mmp Loss of Mitochondrial Membrane Potential mito_dys->mmp apoptosis Apoptosis ros->apoptosis bcl2 Decreased Bcl-2 & Mcl-1 Increased Bax/Bcl-2 Ratio mmp->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: Signaling pathway of this compound-tazobactam induced cytotoxicity.

References

Preclinical Pharmacokinetics and Pharmacodynamics of Piperacillin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the preclinical assessment of piperacillin (B28561), a broad-spectrum β-lactam antibiotic. The following sections outline its mechanism of action, pharmacokinetic and pharmacodynamic profiles in various animal models, and standardized protocols for key preclinical experiments.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and death of susceptible bacteria.

This compound Mechanism of Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis and Bacterial Death CellWall->Lysis Disruption leads to

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of this compound has been characterized in several animal models. The primary route of elimination is through the kidneys, involving both glomerular filtration and active tubular secretion. The following tables summarize key pharmacokinetic parameters observed in preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueRoute of AdministrationDosageReference
Half-life (t½) ~30 minutesIntravenous100 mg/kg[1]
Clearance (CL) Data not specifiedIntravenous100 mg/kg[1]
Volume of Distribution (Vd) Data not specifiedIntravenous100 mg/kg[1]

Table 2: Pharmacokinetic Parameters of this compound in Rabbits

ParameterValueRoute of AdministrationDosageReference
Half-life (t½) Prolonged 1.4 times with co-administration of cefoperazone (B1668861)Intravenous20 mg/kg[2]

Table 3: Pharmacokinetic Parameters of this compound in Dogs

ParameterValueRoute of AdministrationDosageReference
Total Body Clearance (CL) 0.25 ± 0.03 L/h/kgIntravenous50 mg/kg (this compound-tazobactam)[3]
Volume of Distribution (Vd) 0.23 ± 0.04 L/kgIntravenous50 mg/kg (this compound-tazobactam)[3]
Protein Binding 18.1%Not ApplicableNot Applicable[3]

Pharmacodynamics in Preclinical Models

The primary pharmacodynamic (PD) index for this compound, like other β-lactam antibiotics, is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) of the target pathogen. A target of 50% fT>MIC is often associated with near-maximal bactericidal activity in murine infection models[4].

Table 4: In Vivo Efficacy of this compound in a Murine Systemic Infection Model

PathogenThis compound ED₅₀ (mg/kg)This compound-BLI-489 (8:1) ED₅₀ (mg/kg)Reference
Class A β-lactamase-producing E. coli103Significantly reduced
Class C β-lactamase-producing Enterobacter cloacae>1,121Significantly reduced
Class D β-lactamase-producing Acinetobacter baumannii>1,121Significantly reduced

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a typical procedure to assess the pharmacokinetics of this compound in rats[1].

Workflow for Rat Pharmacokinetic Study cluster_pre Preparation cluster_exp Experiment cluster_post Analysis AnimalPrep Animal Preparation (Male Wistar rats, 200-250g) Admin Intravenous Administration (e.g., 100 mg/kg) AnimalPrep->Admin DrugPrep Drug Preparation (this compound in 0.9% saline) DrugPrep->Admin Sampling Serial Blood Sampling (predetermined time points) Admin->Sampling Processing Plasma Separation and Storage (-80°C) Sampling->Processing HPLC HPLC Analysis (Quantification of this compound) Processing->HPLC PK_Analysis Pharmacokinetic Analysis (e.g., WinNonlin) HPLC->PK_Analysis

Figure 2: Experimental workflow for an in vivo pharmacokinetic study in rats.

Materials:

  • Male Wistar rats (200-250g)

  • This compound sodium

  • Sterile 0.9% saline

  • Anesthetic agent (e.g., isoflurane)

  • Cannulation supplies (for jugular or tail vein)

  • Heparinized blood collection tubes

  • Centrifuge

  • -80°C freezer

Procedure:

  • Animal Acclimation: House rats under standard laboratory conditions with free access to food and water for at least one week prior to the experiment.

  • Drug Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration for intravenous administration (e.g., for a 100 mg/kg dose).

  • Anesthesia and Cannulation: Anesthetize the rats. For serial blood sampling, cannulate the jugular or tail vein for drug administration and the carotid artery or contralateral vein for blood collection.

  • Drug Administration: Administer a single intravenous bolus of the prepared this compound solution.

  • Blood Sampling: Collect blood samples (~100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, and 360 minutes post-dose) into heparinized tubes[1].

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Pharmacokinetic Analysis: Analyze the plasma samples for this compound concentration using a validated HPLC method (see Protocol 4). Use pharmacokinetic software (e.g., WinNonlin) to determine key parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

Protocol 2: Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized soft tissue infections[5][6].

Workflow for Neutropenic Murine Thigh Infection Model cluster_pre Preparation cluster_exp Infection and Treatment cluster_post Evaluation Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Intramuscular Thigh Infection Neutropenia->Infection Inoculum Prepare Bacterial Inoculum Inoculum->Infection Treatment Administer this compound (Varying doses and schedules) Infection->Treatment Euthanasia Euthanize Mice Treatment->Euthanasia ThighHomogenate Homogenize Thigh Tissue Euthanasia->ThighHomogenate CFU Determine Bacterial Load (CFU) ThighHomogenate->CFU PD_Analysis Pharmacodynamic Analysis (Relate dose to bacterial killing) CFU->PD_Analysis

Figure 3: Experimental workflow for the neutropenic murine thigh infection model.

Materials:

  • Female mice (e.g., CD-1 strain, 20-25g)

  • Cyclophosphamide (B585)

  • Bacterial strain of interest

  • Growth medium (e.g., Tryptic Soy Broth)

  • This compound sodium

  • Sterile saline

  • Homogenizer

  • Agar (B569324) plates

Procedure:

  • Induction of Neutropenia: Render mice neutropenic by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection[5].

  • Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase, wash, and resuspend in sterile saline to the desired concentration (e.g., 10⁶ CFU/mL).

  • Infection: At time 0, inject 0.1 mL of the bacterial inoculum into the thigh muscle of each mouse.

  • Treatment: Initiate this compound treatment at a specified time post-infection (e.g., 2 hours). Administer various doses and dosing schedules subcutaneously or intravenously.

  • Euthanasia and Tissue Collection: At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.

  • Bacterial Load Determination: Aseptically remove the entire thigh muscle, homogenize it in sterile saline, and perform serial dilutions. Plate the dilutions onto appropriate agar plates to determine the number of colony-forming units (CFU) per thigh.

  • Pharmacodynamic Analysis: Correlate the administered this compound doses with the reduction in bacterial load to determine efficacy parameters such as the static dose and the dose required for a 1-log₁₀ or 2-log₁₀ reduction in CFU.

Protocol 3: Rat Intra-abdominal Sepsis Model

This model simulates polymicrobial intra-abdominal infections, which are clinically relevant for evaluating antibiotics with broad-spectrum activity[7].

Workflow for Rat Intra-abdominal Sepsis Model cluster_pre Preparation cluster_exp Induction and Treatment cluster_post Evaluation Diet Special Diet (e.g., meat-fed for 2 weeks) InoculumPrep Prepare Fecal Inoculum Diet->InoculumPrep Surgery Surgical Implantation of Fecal-Containing Capsule InoculumPrep->Surgery TreatmentAdmin Administer this compound Surgery->TreatmentAdmin Monitoring Monitor for Mortality and Abscess Formation TreatmentAdmin->Monitoring CureRate Determine Cure Rate Monitoring->CureRate

Figure 4: Experimental workflow for the rat intra-abdominal sepsis model.

Materials:

  • Sprague-Dawley rats

  • Specialized diet (e.g., ground beef)

  • Gelatin capsules

  • Surgical instruments

  • Anesthetic agent

  • This compound sodium

Procedure:

  • Dietary Modification: To better mimic the human gut flora, feed the rats a specialized diet, such as lean ground beef, for two weeks prior to the procedure[7].

  • Inoculum Preparation: Prepare a standardized inoculum from the cecal contents of donor rats. This can be encapsulated in gelatin capsules.

  • Surgical Procedure: Anesthetize the rats and perform a laparotomy. Implant the fecal-containing gelatin capsule into the peritoneal cavity.

  • Treatment: Initiate treatment with this compound at a specified time post-implantation. Administer the antibiotic via a clinically relevant route (e.g., subcutaneous or intravenous).

  • Monitoring and Endpoints: Monitor the animals for signs of sepsis and mortality over a defined period (e.g., 7-14 days). At the end of the study, euthanize the surviving animals and perform a necropsy to assess for the presence and size of intra-abdominal abscesses.

  • Efficacy Assessment: The primary endpoints are typically survival rate and the prevention of abscess formation.

Protocol 4: Quantification of this compound in Animal Plasma by HPLC

This protocol provides a general framework for the determination of this compound concentrations in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection[8][9].

Workflow for HPLC Analysis of this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Thaw Thaw Plasma Samples Precipitate Protein Precipitation (e.g., with acetonitrile) Thaw->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject Sample into HPLC Supernatant->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Detection UV Detection (e.g., 218 nm) Separation->Detection StandardCurve Generate Standard Curve Detection->StandardCurve Quantification Quantify this compound Concentration StandardCurve->Quantification

Figure 5: General workflow for the quantification of this compound in plasma by HPLC.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or other suitable buffer components

  • This compound analytical standard

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound in blank animal plasma at known concentrations.

  • Sample Preparation:

    • Thaw the unknown plasma samples and the standard curve samples on ice.

    • To a small volume of plasma (e.g., 100 µL), add a protein precipitating agent like acetonitrile (e.g., 200 µL).

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column and a mobile phase suitable for this compound separation (e.g., a gradient of acetonitrile and water with 0.1% TFA).

    • Set the UV detector to an appropriate wavelength for this compound detection (e.g., 218 nm)[9].

    • Inject the prepared standards and samples onto the column.

  • Data Analysis:

    • Integrate the peak areas corresponding to this compound in the chromatograms.

    • Generate a standard curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the standard curve.

References

Application Notes and Protocols: Use of Piperacillin in Neutropenic Mouse Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neutropenic mouse model is a cornerstone in the preclinical evaluation of antimicrobial agents, providing a standardized in vivo system to assess antibiotic efficacy in an immunocompromised host.[1][2][3] This model is particularly relevant for studying infections in patients with neutropenia, a common and serious complication of cancer chemotherapy.[4][5] Piperacillin (B28561), a broad-spectrum β-lactam antibiotic, is frequently evaluated in these models, often in combination with β-lactamase inhibitors like tazobactam, to determine its activity against a range of bacterial pathogens, particularly Gram-negative bacteria such as Pseudomonas aeruginosa and Enterobacteriaceae.[6][7][8][9]

These application notes provide detailed protocols for establishing neutropenic mouse infection models and methodologies for evaluating the efficacy of this compound. The included data and workflows are synthesized from various studies to offer a comprehensive guide for researchers.

Key Experimental Protocols

Induction of Neutropenia in Mice

A reliable and reproducible method to induce neutropenia is critical for these studies. The most common approach involves the administration of cyclophosphamide (B585).[1][2][10]

Materials:

  • Cyclophosphamide (CPM)

  • Sterile saline for injection

  • Syringes and needles for intraperitoneal (IP) injection

  • 7- to 8-week-old female outbred mice (e.g., CD-1 or ICR)[2][11]

Protocol:

  • Prepare a sterile solution of cyclophosphamide in saline at the desired concentration.

  • Administer cyclophosphamide via intraperitoneal injection. A commonly used regimen consists of two doses:

    • Day -4 (relative to infection): 150 mg/kg of cyclophosphamide.[2][11]

    • Day -1 (relative to infection): 100 mg/kg of cyclophosphamide.[2][11]

  • This regimen typically induces profound neutropenia (≤10 neutrophils/mm³) by day 4, which persists for several days.[10]

  • Confirmation of neutropenia can be performed by obtaining blood samples from a satellite group of mice and performing a complete blood count (CBC).

Neutropenic Mouse Thigh Infection Model

The thigh infection model is a well-established method for studying localized soft tissue infections and assessing antimicrobial efficacy.[1][2]

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus)

  • Bacterial growth medium (e.g., Tryptic Soy Broth)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Syringes and needles for intramuscular (IM) injection

  • Anesthetic (e.g., isoflurane)

Protocol:

  • Prepare a log-phase inoculum of the desired bacterial strain. Grow the bacteria in an appropriate broth medium to the mid-logarithmic phase.

  • Harvest the bacterial cells by centrifugation and wash them with sterile saline or PBS.

  • Resuspend the bacterial pellet in saline to achieve a specific concentration, typically determined by spectrophotometry and confirmed by viable plate counts. The inoculum is usually prepared to deliver a final concentration of 10⁴–10⁷ colony-forming units (CFU) per thigh in a volume of 0.1 mL.[10]

  • Anesthetize the neutropenic mice.

  • Inject 0.1 mL of the bacterial suspension directly into the thigh muscle of one or both hind limbs.[7]

  • Allow the infection to establish for a set period, typically 2 hours, before initiating antibiotic treatment.[7]

This compound Administration and Efficacy Assessment

Materials:

  • This compound (or this compound-tazobactam)

  • Sterile vehicle for reconstitution (e.g., sterile water for injection, saline)

  • Syringes and needles for subcutaneous (SC) or intravenous (IV) administration

  • Tissue homogenizer

  • Agar (B569324) plates for bacterial enumeration

Protocol:

  • Reconstitute this compound to the desired stock concentration according to the manufacturer's instructions. Further dilute with sterile saline to achieve the final dosing concentrations.

  • Two hours post-infection, begin administration of this compound. The route of administration is typically subcutaneous.[7]

  • Dosing regimens can vary widely depending on the experimental goals. Common approaches include single-dose, multiple-dose, or dose-fractionation studies to determine pharmacokinetic/pharmacodynamic (PK/PD) parameters.[6][7] Doses can range from approximately 200 to over 4000 mg/kg/day.[7]

  • At a predetermined time point (e.g., 24 hours after the start of treatment), euthanize the mice.[7]

  • Aseptically excise the infected thigh muscles.

  • Homogenize the tissue in a known volume of sterile saline or PBS.

  • Perform serial dilutions of the tissue homogenate and plate onto appropriate agar medium to determine the number of viable bacteria (CFU) per thigh.[7]

  • Efficacy is typically determined by comparing the bacterial load in the thighs of treated mice to that of untreated control mice. A static dose is the dose that results in no net change in bacterial numbers over the treatment period, while 1-log or 2-log kill doses refer to the doses required to reduce the bacterial burden by 10-fold or 100-fold, respectively.[7]

Data Presentation

The following tables summarize quantitative data from studies evaluating this compound in neutropenic mouse infection models.

Table 1: Efficacy of this compound/IID572 against Various Bacterial Strains [7]

Bacterial Strainβ-Lactamase ProducedThis compound/IID572 Static Dose (mg/kg/day)
E. coli (expressing ESBL)Class A195 - 4612
K. pneumoniae (expressing KPC)Class A195 - 4612
E. cloacae (expressing CMY-2)Class C195 - 4612
K. pneumoniae (expressing OXA-48)Class D195 - 4612
S. aureus (MSSA)-195 - 4612

Table 2: Pharmacodynamic Parameters of this compound against P. aeruginosa [6]

ParameterDescriptionValue
k_appBacterial growth rate constant0.02345 min⁻¹
k'_killBacterial killing rate constant0.02623 min⁻¹
K_mMichaelis-Menten saturation constant0.05467 µg/mL

Table 3: Efficacy of this compound in Combination with BLI-489 or Tazobactam [8][12]

Pathogenβ-Lactamase ClassTreatmentED₅₀ (mg/kg)
E. cloacaeClass C (AmpC)This compound alone285
This compound-BLI-48938
This compound-tazobactam71
S. enterica serovar TyphimuriumClass A (CTX-M-5)This compound-BLI-48945
This compound-tazobactam152

Visualizations

experimental_workflow cluster_preparation Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_assessment Phase 4: Efficacy Assessment induce_neutropenia Induce Neutropenia (Cyclophosphamide Day -4 & -1) infect_mice Thigh Muscle Infection (Day 0, 0h) induce_neutropenia->infect_mice prepare_inoculum Prepare Bacterial Inoculum (Log-phase culture) prepare_inoculum->infect_mice start_treatment Initiate this compound Treatment (Day 0, +2h) infect_mice->start_treatment 2h incubation euthanize Euthanize Mice (Day 1, +26h) start_treatment->euthanize 24h treatment harvest_thighs Harvest & Homogenize Thighs euthanize->harvest_thighs determine_cfu Determine Bacterial Burden (CFU/thigh) harvest_thighs->determine_cfu analyze_data Analyze Data & Determine Efficacy determine_cfu->analyze_data

Caption: Experimental workflow for evaluating this compound efficacy.

piperacillin_moa cluster_bacterium Bacterial Cell This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to cell_wall_synthesis Peptidoglycan Cell Wall Synthesis pbp->cell_wall_synthesis Inhibits cell_lysis Cell Lysis & Death cell_wall_synthesis->cell_lysis Leads to

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Piperacillin Stability and Storage in Research Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperacillin (B28561) is a broad-spectrum β-lactam antibiotic widely employed in research to study bacterial pathogenesis, antimicrobial resistance, and drug efficacy. The integrity of experimental outcomes relies heavily on the stability and proper storage of this compound solutions. Degradation of this compound can lead to a loss of potency and the formation of confounding byproducts, ultimately affecting the reproducibility and validity of research findings. These application notes provide a comprehensive guide to the stability of this compound under various conditions relevant to laboratory research, along with detailed protocols for its storage, handling, and stability assessment.

Physicochemical Properties and Degradation Pathway

This compound is susceptible to degradation, primarily through the hydrolysis of its β-lactam ring, a reaction influenced by factors such as pH, temperature, and the presence of certain ions. The initial hydrolysis product is the inactive this compound penicilloic acid. This intermediate can then react with an intact this compound molecule to form a dimeric impurity, which has been associated with the formation of insoluble particulates in solution. Understanding this degradation pathway is crucial for designing stable formulations and interpreting stability data.

This compound Degradation Pathway

G This compound This compound (Active β-lactam ring) Hydrolysis Hydrolysis (H₂O, pH, Temp) This compound->Hydrolysis Susceptible to nucleophilic attack Penicilloic_Acid This compound Penicilloic Acid (Inactive, open β-lactam ring) Hydrolysis->Penicilloic_Acid Forms Dimerization Dimerization Penicilloic_Acid->Dimerization Reacts with Dimer Penicilloic Acid-Piperacillin Dimer (Inactive Impurity) Dimerization->Dimer Forms Piperacillin2 This compound (Intact molecule) Piperacillin2->Dimerization

Caption: Primary degradation pathway of this compound via hydrolysis and subsequent dimerization.

This compound Stability Data

The stability of this compound is highly dependent on the storage temperature, the solvent or medium used for reconstitution and dilution, its concentration, and the container material. The following tables summarize quantitative stability data from various studies, focusing on conditions relevant to research applications. Stability is generally defined as the retention of more than 90% of the initial concentration.

Table 1: Stability of this compound Powder for Reconstitution
Storage ConditionShelf Life/Recommendation
20°C to 25°C (68°F to 77°F)[1][2]Store unopened vials at controlled room temperature.[1][2]
AvoidStrong oxidizers and strong bases.[1][2]
Table 2: Stability of Reconstituted and Diluted this compound/Tazobactam (B1681243) Solutions
DiluentConcentration (this compound)Storage TemperatureContainer/DeviceDuration of Stability (>90% remaining)
0.9% Sodium Chloride45 mg/mL7°CPVC BagUp to 5 days[3][4]
0.9% Sodium Chloride45 mg/mL7°CNon-PVC Bag17 days[3][4]
0.9% Sodium Chloride45 mg/mL25°CPVC & Non-PVC Bags3-4 days[3][4]
0.9% Sodium Chloride125 mg/mL20-25°CPolypropylene Syringe48 hours[5]
5% Dextrose in Water (D5W)4 g / 120 mL4°CPVC BagUp to 35 days (after 3 months frozen at -20°C and microwave thawing)[6]
5% Dextrose in Water (D5W)Not specified5°CPlastic Bag28 days[7]
5% Dextrose in Water (D5W)Not specified25°CPlastic Bag2 days[7]
5% Dextrose in Water (D5W)125 mg/mL20-25°CPolypropylene Syringe48 hours[5]
0.3% Citrate (B86180) Buffered Saline (pH 7.0)25 mg/mL & 90 mg/mL2-8°CElastomeric Pump DevicesUp to 13 days
0.3% Citrate Buffered Saline (pH 7.0)25 mg/mL & 90 mg/mL32°C (Simulated use)Elastomeric Pump DevicesStable for an additional 24 hours after 13 days at 2-8°C
Table 3: Stability in Research-Specific Media and Conditions
Media/SolventStorage TemperatureDuration of Stability/ObservationNotes
Sterile Water (Stock)-80°CBiological activity retained for at least 6 months.Recommended for long-term storage of stock solutions for antimicrobial susceptibility testing (e.g., in Mueller-Hinton Broth).
Aqueous Solution37°CSignificant degradation can occur. This compound is less stable than tazobactam at this temperature.[5]Caution is advised for experiments requiring prolonged incubation (e.g., >8-12 hours) at 37°C. Prepare solutions fresh or replenish as needed.
Cell Culture Media (e.g., DMEM, RPMI-1640)37°CData not specifically available. Degradation is expected to be similar to or faster than in simple aqueous solutions due to the complex composition (salts, amino acids, bicarbonate).For cell culture experiments, prepare this compound solutions fresh immediately before use. For multi-day experiments, consider replacing the medium with fresh this compound daily.
Mueller-Hinton Broth (MHB)37°CAssumed stable for the duration of standard microdilution assays (16-24 hours) when prepared from freshly made or properly frozen stock solutions.The use of stock solutions frozen at -80°C ensures the stability of the antibiotic's biological activity for susceptibility testing.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions for Research

This protocol outlines the procedure for preparing a high-concentration stock solution of this compound for general laboratory use.

  • Materials:

    • This compound sodium powder (USP grade or equivalent)

    • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

    • Sterile conical tubes or vials (e.g., 1.5 mL, 15 mL, 50 mL)

    • Calibrated balance, sterile spatulas, and weighing paper/boats

    • Sterile 0.22 µm syringe filters

  • Procedure:

    • Under aseptic conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound sodium powder.

    • Reconstitute the powder with a small volume of sterile water or PBS to create a concentrated initial solution. Ensure complete dissolution by gentle vortexing or swirling.

    • Bring the solution to the final desired volume and concentration (e.g., 50-100 mg/mL).

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile container.

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Storage:

      • Short-term (up to 48 hours): Store aliquots at 2-8°C.

      • Long-term (up to 6 months): Store aliquots at -80°C. Avoid storage at -20°C for extended periods as it may not be sufficient to prevent degradation.

Protocol 2: Stability Testing of this compound using a Stability-Indicating HPLC Method

This protocol provides a general framework for assessing the chemical stability of this compound in a specific solution, based on ICH guidelines.

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Interpretation Prep Prepare this compound Solution (Specified solvent, concentration, container) Store Store under Test Conditions (e.g., 4°C, 25°C, 37°C) Prep->Store Sample Withdraw Samples at Time Points (e.g., 0, 8, 24, 48 hours) Store->Sample Analyze Analyze via Stability-Indicating HPLC-UV Method Sample->Analyze Quantify Quantify this compound Peak Area Analyze->Quantify Calculate Calculate % Remaining vs. Time 0 Quantify->Calculate Plot Plot Degradation Curve (% Remaining vs. Time) Calculate->Plot Determine Determine Shelf Life (Time to reach 90% of initial concentration) Plot->Determine

Caption: General workflow for a this compound stability study using HPLC.

  • Methodology:

    • Solution Preparation: Prepare the this compound solution in the desired medium (e.g., cell culture medium, buffer) at the target concentration. Prepare a sufficient volume to allow for sampling at all time points.

    • Storage: Store the solution under the intended experimental conditions (e.g., in an incubator at 37°C, on a lab bench at 25°C, or in a refrigerator at 4°C). Protect from light if necessary.

    • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the solution. The "Time 0" sample represents 100% concentration.

    • Sample Treatment: Immediately after withdrawal, samples may need to be diluted with the mobile phase and/or stored at a lower temperature (e.g., 4°C or -80°C) to halt further degradation prior to analysis.

    • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve:

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

      • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or 0.1% orthophosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

      • Flow Rate: Typically 1.0 - 1.5 mL/min.

      • Detection: UV detection at a wavelength where this compound has significant absorbance, commonly around 210-230 nm.

      • Validation: The method must be validated for specificity to ensure that degradation products do not co-elute with the parent this compound peak.[5] This is often confirmed through forced degradation studies.

  • Data Analysis:

    • Record the peak area of the this compound peak from the chromatogram for each time point.

    • Calculate the percentage of the initial this compound concentration remaining at each time point using the formula: % Remaining = (Peak Area at time 't' / Peak Area at time 0) * 100

    • The stability is determined by the time it takes for the concentration to drop below a set threshold, typically 90% of the initial concentration.

Recommendations for Researchers

  • Powder Storage: Store this compound powder at controlled room temperature (20-25°C) and protect it from moisture.[1][2]

  • Stock Solutions: For consistent results, prepare concentrated stock solutions in sterile water, aliquot them, and store them at -80°C for long-term use (up to 6 months). Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare working solutions fresh from stock immediately before each experiment, especially for procedures involving incubation at 37°C.

  • Cell Culture and Microbiology: For experiments lasting longer than 8-12 hours at 37°C, be aware of potential this compound degradation. If constant antibiotic pressure is critical, consider replenishing the medium with freshly prepared this compound at regular intervals.

  • pH Considerations: this compound stability is pH-dependent. The use of buffered solutions, such as citrate buffer at pH 7.0, has been shown to enhance stability compared to unbuffered saline. Be mindful of the pH of your experimental medium.

  • Visual Inspection: Always visually inspect solutions for particulate matter or color change before use, as this can be an indicator of significant degradation.

By adhering to these storage conditions and protocols, researchers can ensure the chemical integrity and biological activity of this compound, leading to more reliable and reproducible experimental results.

References

Application of Piperacillin in Polymicrobial Infection Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperacillin (B28561), an extended-spectrum ureidopenicillin, is a cornerstone in the management of severe bacterial infections. Its broad-spectrum activity, particularly when combined with the β-lactamase inhibitor tazobactam, makes it a critical tool for treating polymicrobial infections, which are infections caused by multiple species of microorganisms. This document provides detailed application notes and experimental protocols for researchers studying the efficacy and mechanisms of this compound in the context of polymicrobial infections.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] This disruption leads to cell lysis and death.

In many polymicrobial infections, a significant challenge is the production of β-lactamase enzymes by some bacterial species, which can inactivate this compound and protect both themselves and other pathogens in the vicinity. Tazobactam, a β-lactamase inhibitor, irreversibly binds to and inactivates many of these enzymes, thus protecting this compound from degradation and extending its spectrum of activity.[2] This synergistic relationship is pivotal to its success in treating mixed infections.

Data Presentation: Efficacy of this compound/Tazobactam in Polymicrobial Infections

The following tables summarize the clinical efficacy of this compound/tazobactam in treating various polymicrobial infections, based on data from clinical trials.

Table 1: Clinical Cure Rates of this compound/Tazobactam in Polymicrobial Infections [3]

Infection TypeThis compound/Tazobactam Cure Rate (%)Number of Evaluable PatientsComparator DrugComparator Cure Rate (%)
Intra-abdominal Infection82.5154Ertapenem85.6
Skin/Skin-Structure Infection78.761Ertapenem80.3
Acute Pelvic Infection92.695Ertapenem95.7

Table 2: Clinical Outcomes of this compound/Tazobactam Dosing Strategies in Hospital-Acquired Pneumonia [4]

Dosing Strategy%fT>MIC (for MIC of 16 mg/L)Clinical Success Rate
Intermittent Infusion (30 min)42.15%Similar between groups
Extended Infusion (3 hours)93.04%Similar between groups

%fT>MIC: Percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the application of this compound in polymicrobial infection research.

Protocol 1: In Vitro Synergy Testing - Checkerboard Microdilution Assay

This protocol determines the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another antimicrobial agent against a polymicrobial culture.

Materials:

  • 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and second antimicrobial agent stock solutions

  • Bacterial inocula of desired species, adjusted to 0.5 McFarland standard

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Plate reader (optional)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Along the x-axis of the microtiter plate, prepare serial twofold dilutions of this compound in CAMHB.

    • Along the y-axis, prepare serial twofold dilutions of the second antimicrobial agent in CAMHB.

    • The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Prepare a mixed inoculum containing the desired bacterial species, each adjusted to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 50 µL of the standardized mixed bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (inoculum without antibiotics) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula:

      • FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpretation of FIC Index:

      • ≤ 0.5: Synergy

      • 0.5 to 4: Additive or Indifference

      • 4: Antagonism

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Antibiotic Dilutions Prepare Antibiotic Dilutions Inoculate Plate Inoculate Plate Prepare Antibiotic Dilutions->Inoculate Plate Prepare Mixed Inoculum Prepare Mixed Inoculum Prepare Mixed Inoculum->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Determine MICs Determine MICs Incubate Plate->Determine MICs Calculate FIC Index Calculate FIC Index Determine MICs->Calculate FIC Index Interpret Results Interpret Results Calculate FIC Index->Interpret Results G Prepare Test Tubes Prepare Test Tubes Inoculate Tubes Inoculate Tubes Prepare Test Tubes->Inoculate Tubes Incubate and Sample Incubate and Sample Inoculate Tubes->Incubate and Sample Perform Viable Cell Counts Perform Viable Cell Counts Incubate and Sample->Perform Viable Cell Counts Plot and Analyze Data Plot and Analyze Data Perform Viable Cell Counts->Plot and Analyze Data Interpret Results Interpret Results Plot and Analyze Data->Interpret Results G cluster_induction Induction cluster_treatment Treatment cluster_outcome Outcome Assessment Anesthetize Rats Anesthetize Rats Induce Peritonitis Induce Peritonitis Anesthetize Rats->Induce Peritonitis Randomize Groups Randomize Groups Induce Peritonitis->Randomize Groups Administer Treatment Administer Treatment Randomize Groups->Administer Treatment Monitor Survival Monitor Survival Administer Treatment->Monitor Survival Collect Samples Collect Samples Administer Treatment->Collect Samples Analyze Data Analyze Data Monitor Survival->Analyze Data Collect Samples->Analyze Data G cluster_drug This compound/Tazobactam Action cluster_bacteria Bacterial Cell cluster_community Polymicrobial Community Effects This compound This compound PBPs Penicillin-Binding Proteins This compound->PBPs Inhibits Quorum Sensing Quorum Sensing This compound->Quorum Sensing May modulate (sub-MIC) Tazobactam Tazobactam Beta-Lactamase Beta-Lactamase Tazobactam->Beta-Lactamase Inhibits Cell Wall Synthesis Cell Wall Synthesis PBPs->Cell Wall Synthesis Essential for Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Disruption leads to Beta-Lactamase->this compound Degrades Biofilm Formation Biofilm Formation Quorum Sensing->Biofilm Formation Regulates

References

Troubleshooting & Optimization

troubleshooting piperacillin-tazobactam resistance in clinical isolates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting piperacillin-tazobactam (B1260346) resistance in clinical isolates. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to unexpected or inconsistent results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My clinical isolate is showing resistance to this compound-tazobactam but appears susceptible to third-generation cephalosporins. What are the potential mechanisms?

A1: This phenotype, known as TZP-R/3GC-S, can be perplexing. The primary mechanisms include:

  • Hyperproduction of TEM-1 or SHV-1 β-lactamases : This is a common cause where the sheer quantity of the enzyme overwhelms the tazobactam (B1681243) inhibitor.[1][2][3] This can be due to strong alternative promoters or an increased copy number of the β-lactamase gene, sometimes through gene amplification.[1][2][4][5][6]

  • Production of OXA-1 β-lactamase : The OXA-1 enzyme is not as effectively inhibited by tazobactam, leading to This compound (B28561) hydrolysis.[1][2][7]

  • Inhibitor-Resistant TEMs (IRTs) : These are TEM variants with mutations that reduce their affinity for β-lactamase inhibitors like tazobactam.[1][2]

  • Novel CTX-M Variants : Although rare, some CTX-M β-lactamases, like CTX-M-255, have been identified that confer resistance to penicillin/inhibitor combinations while remaining susceptible to cephalosporins.[1][2]

Q2: Why are my antimicrobial susceptibility testing (AST) results for this compound-tazobactam inconsistent across different testing methods (e.g., disk diffusion, broth microdilution, automated systems)?

A2: Discrepancies in this compound-tazobactam susceptibility results between methods are a known issue.[8][9] Several factors can contribute to this variability:

  • Methodological Differences : Automated systems (like Vitek 2, MicroScan, Phoenix) and manual methods (disk diffusion, Etest) have inherent differences in inoculum preparation, reading methods, and interpretive algorithms which can lead to varied results.[8][10]

  • Breakpoint Challenges : Isolates with Minimum Inhibitory Concentrations (MICs) close to the clinical breakpoint are notoriously difficult to test accurately.[9][11] Minor variations in testing conditions can shift the result from susceptible to resistant, or vice-versa.

  • Disk Potency and Diffusion : For disk diffusion, the potency of the disks can vary. The CLSI (100/10 µg) and EUCAST (30/6 µg) standards use different disk potencies, which can affect zone sizes and interpretation.[9]

  • Inoculum Effect : The density of the bacterial inoculum can significantly affect the MIC of β-lactam/β-lactamase inhibitor combinations.[11] A higher inoculum can lead to increased β-lactamase production, potentially resulting in a resistant phenotype.

Q3: My quality control (QC) strain is showing MICs at the edge of or outside the acceptable range for this compound-tazobactam. How should I troubleshoot this?

A3: When a QC strain fails, all susceptibility tests performed that day are considered invalid. Here’s a systematic approach to troubleshooting:

  • Review Procedure : Carefully review your entire testing procedure, from media preparation to incubation time and temperature, against a standard protocol (e.g., CLSI, EUCAST).

  • Check Reagents :

    • Antimicrobial Disks/Powder : Ensure they are not expired and have been stored correctly.

    • Media : Verify the Mueller-Hinton Agar (B569324) (MHA) or Cation-Adjusted Mueller-Hinton Broth (CAMHB) pH is within the correct range (7.2-7.4) and the agar depth is uniform (4 mm) for disk diffusion.[12]

  • Inoculum Preparation : Re-standardize your inoculum to a 0.5 McFarland standard. An incorrect inoculum density is a very common source of error.[12][13]

  • QC Strain Integrity : Use a fresh subculture of your QC strain from a stock culture. If the problem persists, obtain a new, certified QC strain (e.g., E. coli ATCC® 25922™, E. coli ATCC® 35218™, P. aeruginosa ATCC® 27853™).[14][15]

  • Equipment : Check that incubators are at the correct temperature and automated readers are properly calibrated.

Q4: Can efflux pumps or porin loss contribute to this compound-tazobactam resistance?

A4: Yes, while β-lactamase production is the primary mechanism, efflux pumps and porin loss can play a significant, often synergistic, role.

  • Efflux Pumps : Overexpression of efflux pumps, such as the AcrAB-TolC system in E. coli, can actively transport this compound out of the bacterial cell, reducing its intracellular concentration.[3] This can work in concert with β-lactamase production to confer a higher level of resistance.[3]

  • Porin Loss : Porins are channels in the outer membrane of Gram-negative bacteria through which β-lactam antibiotics enter.[16] The loss or reduced expression of these porins (e.g., OmpF, OmpC) can decrease the influx of this compound, contributing to resistance.[16][17][18]

Troubleshooting and Data Interpretation

Data Presentation: this compound-Tazobactam Breakpoints and QC Ranges

Understanding the correct interpretive criteria is critical. Breakpoints have been revised by regulatory bodies to better reflect clinical outcomes.[19][20]

Table 1: CLSI and EUCAST Clinical Breakpoints for Enterobacterales

OrganizationSusceptible (S)Susceptible Dose-Dependent (SDD) / Intermediate (I)Resistant (R)
CLSI (2022) [19][20]≤ 8/4 µg/mL16/4 µg/mL≥ 32/4 µg/mL
EUCAST [21]≤ 8/4 µg/mL> 8/4 µg/mL> 8/4 µg/mL

Tazobactam concentration is fixed at 4 µg/mL for broth microdilution.

Table 2: Quality Control Ranges for this compound-Tazobactam

QC StrainMethodThis compound/Tazobactam Concentration/Disk ContentAcceptable Range
E. coli ATCC® 25922™ Broth Microdilution (MIC)Tazobactam at 4 µg/mL1/4 - 4/4 µg/mL
Disk Diffusion100/10 µg24 - 30 mm
E. coli ATCC® 35218™ Broth Microdilution (MIC)Tazobactam at 4 µg/mL4/4 - 16/4 µg/mL
Disk Diffusion100/10 µg18 - 24 mm
P. aeruginosa ATCC® 27853™ Broth Microdilution (MIC)Tazobactam at 4 µg/mL1/4 - 8/4 µg/mL
Disk Diffusion100/10 µg25 - 33 mm

Ranges are based on CLSI M100, 32nd ed. Always refer to the latest version of the relevant guidelines.[7]

Mandatory Visualizations

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Phenotypic Investigation cluster_3 Molecular & Advanced Investigation cluster_4 Conclusion start Isolate shows this compound-Tazobactam (TZP) Resistance qc_check Confirm QC Strain is within range start->qc_check ast_repeat Repeat AST using a reference method (e.g., Broth Microdilution) qc_check->ast_repeat If QC is OK esbl_test Perform ESBL Phenotypic Test (e.g., Double-Disk Synergy) ast_repeat->esbl_test If resistance is confirmed ampc_test Perform AmpC Phenotypic Test (e.g., Cloxacillin/Boronic Acid Synergy) esbl_test->ampc_test If ESBL negative conclusion Identify Resistance Mechanism(s) esbl_test->conclusion If ESBL positive pcr PCR for resistance genes (blaTEM, blaSHV, blaOXA, blaCTX-M, blaAmpC) ampc_test->pcr If AmpC negative or phenotype is unclear ampc_test->conclusion If AmpC positive wgs Whole Genome Sequencing (WGS) (for novel mechanisms, promoters, copy number) pcr->wgs If common genes are absent or expression levels are unknown pcr->conclusion Gene(s) identified efflux_test Efflux Pump Inhibition Assay (e.g., with PAβN) wgs->efflux_test If genetic markers don't fully explain the phenotype wgs->conclusion Mechanism identified efflux_test->conclusion Efflux confirmed G cluster_mechanisms Resistance Mechanisms cluster_drug Drug Action cluster_outcome Outcome enzymatic Enzymatic Degradation β-Lactamase Production: - ESBLs (TEM, SHV, CTX-M) - AmpC (plasmid or chromosomal) - OXA-1 - Inhibitor-Resistant TEMs (IRTs) outcome Resistance Phenotype enzymatic->outcome target_mod Reduced Drug Accumulation Porin Loss (e.g., OmpF/C) Efflux Pump Overexpression (e.g., AcrAB-TolC) drug This compound-Tazobactam target_mod:p2->drug Drug Expelled target_mod->outcome drug->enzymatic Hydrolysis drug->target_mod:p1 Entry Blocked

References

Technical Support Center: Optimizing Piperacillin Dosage in Critically Ill Patient Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing piperacillin (B28561) dosage in critically ill patient models.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and step-by-step solutions.

Issue Potential Causes Troubleshooting Steps
1. Suboptimal this compound Concentrations Despite Standard Dosing - Augmented renal clearance (ARC)[1].- Increased volume of distribution (Vd) due to fluid resuscitation or capillary leak[2][3].- Short infusion times.1. Assess Renal Function: Calculate creatinine (B1669602) clearance (CrCl) to identify ARC (CrCl > 130 mL/min)[1].2. Consider Extended or Continuous Infusions: For the same total daily dose, prolonging the infusion time increases the duration the drug concentration remains above the Minimum Inhibitory Concentration (MIC)[4].3. Therapeutic Drug Monitoring (TDM): If available, measure this compound concentrations to guide dose adjustments[5][6][7].4. Population PK Modeling: Use patient covariates like CrCl and body weight to predict individual pharmacokinetic parameters and simulate optimal dosing regimens[8][9].
2. Supratherapeutic or Potentially Toxic this compound Concentrations - Acute kidney injury (AKI) or renal dysfunction[1][10].- Overestimation of renal function.- Drug-drug interactions affecting clearance.1. Re-evaluate Renal Function: Monitor serum creatinine and urine output closely. Adjust dosing based on the most current assessment of renal function[11].2. Therapeutic Drug Monitoring (TDM): TDM is crucial to avoid accumulation and potential toxicity, such as neurotoxicity[12]. Target concentrations should be adjusted based on the pathogen's MIC[6].3. Dose Reduction/Interval Extension: Based on TDM results and renal function, reduce the dose or extend the dosing interval.
3. High Variability in Pharmacokinetic (PK) Parameters - Pathophysiological changes in critical illness (e.g., sepsis, multi-organ dysfunction)[8][9].- Use of extracorporeal circuits like Continuous Renal Replacement Therapy (CRRT) or Extracorporeal Membrane Oxygenation (ECMO)[1][13].1. Individualize Dosing: Standard dosing regimens are often inadequate in this population[14].2. Therapeutic Drug Monitoring (TDM): Implement TDM to account for inter-individual variability and guide personalized dosing[5][13].3. Population PK Models with Covariates: Develop or utilize population PK models that include significant covariates such as creatinine clearance, body weight, and even biomarkers of kidney injury to explain variability[3][9][15][16].
4. Difficulty in Achieving Target Attainment in Patients on CRRT - Significant drug clearance by the dialysis membrane[17].- Variability in CRRT intensity and modality.1. Consult Specific Dosing Guidelines for CRRT: Dosing needs to be adjusted based on the type and intensity of CRRT[18].2. Therapeutic Drug Monitoring (TDM): TDM is highly recommended in patients undergoing CRRT to ensure target attainment and avoid both underdosing and toxicity[13].3. Consider Continuous Infusion: Continuous infusion may provide more stable concentrations and improve the probability of target attainment[19].

Frequently Asked Questions (FAQs)

General Dosing and Administration

Q1: What are the primary pharmacokinetic/pharmacodynamic (PK/PD) targets for this compound?

A1: this compound is a time-dependent antibiotic. The primary PK/PD target for efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC of the pathogen (%fT>MIC)[1][2][20]. While a target of 50% fT>MIC is often cited, for critically ill patients, a more aggressive target of 100% fT>MIC is desirable for optimal efficacy[2][20]. Some studies also aim for concentrations to be 4 times the MIC (100% fT > 4x MIC) for more severe infections[1].

Q2: Why is standard intermittent dosing of this compound often insufficient in critically ill patients?

A2: Critically ill patients exhibit significant pathophysiological changes that alter drug pharmacokinetics. These include increased cardiac output, capillary permeability, and augmented renal clearance, which can lead to lower than expected drug concentrations[8]. Standard dosing regimens, often derived from studies in healthier populations, may not achieve the desired PK/PD targets in a significant proportion of critically ill patients[8][14].

Q3: What are the advantages of extended or continuous infusions of this compound?

A3: Extended or continuous infusions maximize the time the drug concentration is above the MIC (fT>MIC). For the same total daily dose, these methods can lead to higher rates of PK/PD target attainment compared to standard intermittent infusions, especially for pathogens with higher MICs. Continuous infusion guided by TDM has been shown to improve PK-target attainment in critically ill patients[5].

Therapeutic Drug Monitoring (TDM)

Q4: When is Therapeutic Drug Monitoring (TDM) for this compound recommended in critically ill patients?

A4: TDM is particularly beneficial in critically ill patients due to their high pharmacokinetic variability[7][21]. It is recommended for patients with:

  • Sepsis or septic shock[6].

  • Augmented renal clearance or rapidly changing renal function[1].

  • Those on renal replacement therapy[13].

  • Infections with pathogens that have high or intermediate MICs.

  • Failure to respond to standard therapy.

Q5: What are the therapeutic and toxic concentration ranges for this compound?

A5: The therapeutic target range often cited is a steady-state concentration of 32-64 mg/L, which corresponds to 2-4 times the MIC breakpoint for Pseudomonas aeruginosa[12][22]. Supratherapeutic concentrations, particularly those exceeding 96-100 mg/L, have been associated with an increased risk of neurotoxicity and higher mortality[12][13].

Special Populations and Conditions

Q6: How does Augmented Renal Clearance (ARC) affect this compound dosing?

A6: ARC, often defined as a creatinine clearance (CrCl) > 130 mL/min, can lead to rapid elimination of this compound and sub-therapeutic drug concentrations with standard dosing[1]. In patients with ARC, higher doses or continuous infusions are often necessary to achieve PK/PD targets[1].

Q7: What are the key considerations for dosing this compound in patients undergoing Continuous Renal Replacement Therapy (CRRT)?

A7: this compound is cleared by CRRT, and the extent of clearance can vary based on the CRRT modality and intensity. This can lead to significant variability in drug concentrations[13][23]. Dosing must be adjusted, and TDM is strongly recommended to ensure therapeutic targets are met without causing toxicity[13].

Data Presentation

Table 1: Population Pharmacokinetic Parameters of this compound in Critically Ill Patients

Parameter Value Covariates Reference
Clearance (CL)5.37 L/hCreatinine Clearance, Mean Arterial Pressure[9]
Central Volume of Distribution (V1)9.35 LAdjusted Body Weight[9]
Peripheral Volume of Distribution (V2)7.77 L-[9]
Central Volume of Distribution (V1)21.2 LAge, Total Body Weight[3]
Clearance (on SLED)4.81 L/h-[19]
Clearance (off SLED)1.42 L/h-[19]

Table 2: Dosing Regimens and Probability of Target Attainment (PTA) from Monte Carlo Simulations

Patient Population Dosing Regimen PK/PD Target PTA Reference
Critically ill with OA/VAC12 g/1.5 g/day to 20 g/2.5 g/day (continuous)100% fT > MIC>85%[2][3]
Critically ill children75 mg/kg q4h (2h infusion)60% fT>MIC >16 mg/LMinimal requirement[14]
Critically ill children100 mg/kg q4h (1h infusion)60% fT>MIC >16 mg/LMinimal requirement[14]
Critically ill children75 mg/kg loading dose + 300 mg/kg/24h (continuous)60% fT>MIC >16 mg/LMinimal requirement[14]
Critically ill with sepsis (CLcr 60-120 mL/min)4g q6h (2h infusion)90% fT>MICProposed regimen[9]

Experimental Protocols

Protocol 1: Population Pharmacokinetic (PK) Modeling
  • Study Design: Conduct a prospective or retrospective study in critically ill patients receiving this compound.

  • Patient Data Collection: For each patient, record demographic data (age, sex, weight), clinical data (diagnosis, severity scores like APACHE II), and relevant laboratory values (serum creatinine)[1][9]. Calculate estimated creatinine clearance (e.g., using the Cockcroft-Gault formula)[1][8].

  • Drug Administration and Sampling: Record the exact this compound/tazobactam dose, infusion duration, and administration times. Collect blood samples at specific time points (e.g., pre-dose, mid-infusion, end of infusion, and several points post-infusion)[9].

  • Drug Concentration Analysis: Process blood samples to separate plasma. Analyze this compound concentrations using a validated method like liquid chromatography-tandem mass spectrometry (LC-MS/MS)[14].

  • Pharmacokinetic Analysis: Use non-linear mixed-effects modeling software (e.g., NONMEM, Monolix) to analyze the concentration-time data[1][9].

    • Structural Model Development: Test one-, two-, and three-compartment models to best describe the data.

    • Covariate Analysis: Investigate the influence of patient characteristics (e.g., creatinine clearance, body weight, age) on PK parameters (e.g., clearance, volume of distribution) to explain inter-individual variability[3][9].

    • Model Validation: Use techniques like bootstrap analysis and visual predictive checks to validate the final model.

Protocol 2: Monte Carlo Simulation for Dose Optimization
  • Model Selection: Utilize the final validated population PK model from Protocol 1.

  • Virtual Population Generation: Create a large virtual patient population (e.g., 1000-5000 patients) by simulating individual PK parameters based on the distributions of covariates observed in the critically ill patient population[4].

  • Dosing Regimen Simulation: Simulate this compound concentration-time profiles for various dosing regimens (e.g., different doses, infusion durations, and frequencies) in the virtual population[14].

  • Define PK/PD Targets: Define the desired PK/PD efficacy target (e.g., 50% fT>MIC, 100% fT>MIC) and the MIC values of relevant pathogens (e.g., P. aeruginosa breakpoints)[1][20].

  • Calculate Probability of Target Attainment (PTA): For each simulated regimen, calculate the percentage of virtual patients who achieve the predefined PK/PD target. A PTA of ≥90% is generally considered optimal[14].

  • Dose Regimen Evaluation: Compare the PTA of different dosing strategies to identify the regimens most likely to be effective for different patient subgroups (e.g., stratified by renal function)[20].

Visualizations

Experimental_Workflow_Piperacillin_Optimization cluster_data Data Collection cluster_analysis Analysis cluster_output Output & Application PatientData Patient Demographics & Clinical Data PopPK Population PK Modeling (e.g., NONMEM) PatientData->PopPK DosingInfo This compound Dosing Regimen DosingInfo->PopPK BloodSamples Blood Sample Collection DrugAssay LC-MS/MS Drug Assay BloodSamples->DrugAssay DrugAssay->PopPK PK_Model Validated PK Model with Covariates PopPK->PK_Model MCS Monte Carlo Simulation PTA Probability of Target Attainment (PTA) MCS->PTA PK_Model->MCS OptimizedDose Optimized Dosing Recommendations PTA->OptimizedDose

Caption: Workflow for this compound Dosing Optimization.

Dosing_Logic_Critically_Ill Start Patient with Severe Infection AssessRenal Assess Renal Function (CrCl) Start->AssessRenal ARC Augmented Renal Clearance (CrCl > 130 mL/min) AssessRenal->ARC High NormalRenal Normal Renal Function AssessRenal->NormalRenal Normal ImpairedRenal Impaired Renal Function (incl. CRRT) AssessRenal->ImpairedRenal Low TDM Therapeutic Drug Monitoring (TDM) DoseARC Higher Dose or Continuous Infusion ARC->DoseARC DoseNormal Extended or Continuous Infusion NormalRenal->DoseNormal DoseImpaired Dose Adjustment (TDM Guided) ImpairedRenal->DoseImpaired DoseARC->TDM DoseNormal->TDM DoseImpaired->TDM

Caption: this compound Dosing Logic in Critical Illness.

References

Technical Support Center: Overcoming Piperacillin Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperacillin (B28561). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the inherent instability of this compound in aqueous solutions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Precipitation or Cloudiness Observed in this compound Solution

Question: I prepared a this compound solution, and it has become cloudy or formed a precipitate. What is the cause, and how can I prevent this?

Answer:

Precipitation in this compound solutions is a common issue primarily caused by the degradation of this compound into less soluble products. The main degradation pathway involves the hydrolysis of the β-lactam ring to form penicilloic acid, which can then lead to the formation of this compound dimers with low solubility.[1][2][3] This process is accelerated by several factors.

Troubleshooting Steps:

  • Verify pH: this compound is most stable in a neutral pH range (approximately 6-7).[4] Acidic or alkaline conditions significantly accelerate degradation.[5] Use a calibrated pH meter to check the pH of your solution.

  • Control Temperature: Elevated temperatures increase the rate of hydrolysis. Prepare and store your solutions at recommended temperatures. For short-term storage, use refrigeration (2-8°C).

  • Use a Buffered Diluent: Reconstituting and diluting this compound in a citrate-buffered saline (e.g., 0.3% w/v citrate-buffered saline pH 7.0) can significantly enhance stability and prevent pH drops that accelerate degradation.[5][6]

  • Consider Chelating Agents: The presence of metal ions can contribute to the formation of particulate matter.[5] A reformulated version of this compound/tazobactam (B1681243) for injection includes EDTA and citrate (B86180) to improve stability.[1][7]

Preventative Workflow:

start Start: Prepare this compound Solution check_ph Check pH of Diluent (Target: 6.0-7.0) start->check_ph use_buffer Use Citrate-Buffered Saline (pH 7.0) check_ph->use_buffer pH out of range reconstitute Reconstitute this compound check_ph->reconstitute pH in range use_buffer->reconstitute store Store at 2-8°C reconstitute->store end_bad End: Precipitation Risk reconstitute->end_bad Store at Room Temp >24h use Use Solution Promptly store->use end_ok End: Stable Solution use->end_ok

Caption: Workflow for preparing stable this compound solutions.

Issue 2: Loss of this compound Potency in Solution Over Time

Question: My experimental results are inconsistent, and I suspect my this compound solution is losing potency. How can I ensure the stability of my stock solutions?

Answer:

The loss of this compound potency is directly related to its chemical degradation in aqueous solutions. The hydrolysis of the β-lactam ring is the primary mechanism of degradation, rendering the antibiotic inactive.[8][9] The rate of degradation is influenced by temperature, pH, and the composition of the diluent.

Troubleshooting Steps:

  • Temperature Control: Storage temperature is a critical factor. As shown in the table below, stability is significantly extended at refrigerated temperatures (2-8°C) compared to room temperature.

  • pH Optimization: Maintain a pH between 6 and 7 for optimal stability.[4] Solutions can become more acidic over time as this compound degrades to penicilloic acid, which can further accelerate degradation.[1]

  • Diluent Selection: The choice of diluent can impact stability. Citrate-buffered saline has been shown to be superior to 0.9% saline in maintaining this compound concentration over extended periods.[5]

  • Fresh Preparation: Whenever possible, prepare this compound solutions fresh before use. If storage is necessary, adhere to validated stability data.

Degradation Pathway of this compound:

This compound This compound (Active) hydrolysis Hydrolysis of β-Lactam Ring This compound->hydrolysis penicilloic_acid Penicilloic Acid (Inactive) hydrolysis->penicilloic_acid dimerization Dimerization penicilloic_acid->dimerization dimer This compound Dimer (Insoluble Precipitate) dimerization->dimer

Caption: Simplified degradation pathway of this compound in aqueous solution.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for reconstituted this compound solutions?

A1: For optimal stability, reconstituted this compound solutions should be stored at refrigerated temperatures (2-8°C).[10] Stability can be further enhanced by using a citrate-buffered saline at a neutral pH.[5][6]

Q2: How long is a reconstituted this compound solution stable?

A2: The stability period depends on the storage conditions (temperature, diluent, concentration). The following table summarizes stability data from various studies.

ConcentrationDiluentStorage TemperatureStability DurationReference
25 mg/mL & 90 mg/mL0.3% w/v Citrate-Buffered Saline pH 7.02-8°C, then 24h at 32°C13 days[6]
12 g/1.5 g in 240 mL0.9% NaCl2-8°C, then 24h below 32°C7 days[11]
Not specified5% Dextrose or Normal Saline25°C2 days[10]
Not specified5% Dextrose or Normal Saline5°C28 days[10]
125/15.62 mg/mL0.9% NaCl or D5WRoom Temperature48 hours (in syringe)[12]
66.67/8.33 mg/mLD5W37°C24 hours (in elastomeric device)[12]

Q3: Does the presence of tazobactam affect this compound's stability?

A3: Some studies suggest that tazobactam may have a slight adverse effect on the stability of this compound.[10] However, the combination is widely used, and stability data for the combined product is readily available.

Q4: Can I use 0.9% Sodium Chloride or 5% Dextrose in Water (D5W) to prepare my this compound solutions?

A4: Yes, both 0.9% NaCl and D5W are commonly used diluents.[10][12][13] However, studies have shown that this compound/tazobactam solutions prepared with 0.9% saline may lack the desired stability for extended storage compared to solutions prepared with citrate-buffered saline.[5] For experiments requiring longer-term stability, a buffered system is recommended.

Q5: How can I experimentally verify the stability of my this compound solution?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach to determine the concentration of this compound over time. This involves separating the intact drug from its degradation products.[5][14]

Experimental Protocols

Protocol: Stability Testing of this compound Solutions by HPLC

This protocol provides a general framework for assessing the stability of this compound in an aqueous solution.

  • Solution Preparation:

    • Prepare the desired this compound solution in the selected diluent (e.g., 0.3% citrate-buffered saline, pH 7.0) at a known concentration.

    • Divide the solution into aliquots for storage under different conditions (e.g., 2-8°C and room temperature).

    • Prepare a standard stock solution of this compound of known concentration.[14]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 24, 48, 72 hours, etc.), retrieve an aliquot from each storage condition.

    • Dilute the sample to a suitable concentration for HPLC analysis.[5]

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is commonly used (e.g., Kinetex EVO-C18 250x4.6 mm, 5 µm).[5]

    • Mobile Phase: A gradient elution is often employed. For example, a mixture of a phosphate (B84403) buffer (e.g., 0.02 M potassium dihydrogen orthophosphate, pH 2.5) and acetonitrile.[5]

    • Detection: Use a UV detector at a wavelength suitable for this compound (e.g., 280 nm).[5]

    • Injection Volume: Typically 10 µL.[5]

    • Flow Rate: Approximately 1.5 mL/min.[5]

  • Data Analysis:

    • Generate a calibration curve using standards of known concentrations.

    • Quantify the this compound concentration in each sample by comparing its peak area to the calibration curve.

    • Calculate the percentage of the initial this compound concentration remaining at each time point. Stability is often defined as retaining >90% of the initial concentration.

HPLC Analysis Workflow:

start Start: Sample from Storage dilute Dilute Sample to Working Concentration start->dilute inject Inject into HPLC System dilute->inject separate Separation on C18 Column inject->separate detect UV Detection (e.g., 280 nm) separate->detect quantify Quantify Peak Area Against Calibration Curve detect->quantify calculate Calculate % Remaining Concentration quantify->calculate end End: Stability Determined calculate->end

Caption: General workflow for HPLC analysis of this compound stability.

References

issues with piperacillin MIC testing reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during piperacillin (B28561) Minimum Inhibitory Concentration (MIC) testing.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant variability in my this compound MIC results for the same isolate?

A1: Reproducibility issues with this compound MIC testing are well-documented and can stem from several factors even when using the reference broth microdilution (BMD) method.[1][2][3] Inherent variability can be introduced by different lots of cation-adjusted Mueller-Hinton broth (CAMHB) and variations in the antibiotic powders used.[2] For isolates with MICs near the clinical breakpoints, minor fluctuations in test conditions can lead to different categorical interpretations (e.g., Susceptible vs. Intermediate).[3][4]

Q2: My automated susceptibility testing system gives a different result compared to my manual broth microdilution. Why?

A2: Discrepancies between automated systems (like Vitek 2, Phoenix, MicroScan) and the reference BMD method are a known issue.[5][6][7] These systems may use different algorithms for MIC determination and can be susceptible to errors, particularly for organisms with specific resistance mechanisms.[8] Studies have shown that automated systems can produce "very major errors" (falsely susceptible) and "major errors" (falsely resistant) when compared to BMD.[5][8] It is crucial to be aware of the performance limitations of your specific automated system for This compound-tazobactam (B1260346).

Q3: We have isolates with OXA-1 beta-lactamase. How does this affect our this compound MIC testing?

A3: The presence of OXA-1, especially in combination with Extended-Spectrum Beta-Lactamases (ESBLs), is a major challenge for accurate this compound-tazobactam susceptibility testing.[1][3][9] These enzymes can increase the MIC to values that straddle the clinical breakpoints (e.g., 8 or 16 µg/mL).[2][3][4] This makes the test inherently less reproducible, as slight variations can tip the result into a different interpretive category.[2][3]

Q4: I'm using disk diffusion for this compound susceptibility testing and the results are inconsistent. What could be the cause?

A4: Disk diffusion testing for this compound-tazobactam is affected by a lack of global consensus on disk potency.[9] Laboratories following CLSI standards use disks with 100 µg this compound and 10 µg tazobactam (B1681243), while EUCAST recommends 30 µg this compound and 6 µg tazobactam.[9] Research has shown that neither of these disk potencies may be optimal for accurately distinguishing between susceptible and non-susceptible isolates, especially those harboring OXA-1.[9]

Q5: How do the updated CLSI and EUCAST breakpoints for this compound-tazobactam impact my results?

A5: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have revised their this compound-tazobactam breakpoints.[5][6][10] These updates were based on clinical data suggesting that previous breakpoints did not accurately predict treatment outcomes.[5][6] If your laboratory has not adopted the latest breakpoints, or if your automated testing system's software is not updated, you may be reporting results that do not align with current clinical guidance, potentially leading to inappropriate therapeutic decisions.

Troubleshooting Guides

Issue 1: High Inter-Assay Variability

Symptoms:

  • Inconsistent MIC values for quality control (QC) strains.

  • Significant shifts in MIC values for the same test isolate across different experimental runs.

Possible Causes and Solutions:

CauseTroubleshooting Step
Inconsistent Media or Reagents Ensure all experiments are performed using the same lot of cation-adjusted Mueller-Hinton broth. If a new lot must be used, perform a validation study with QC strains.[2]
Verify the potency and storage conditions of this compound and tazobactam powders.
Inoculum Preparation Standardize the inoculum preparation method to ensure a consistent final bacterial concentration in the wells. Use a spectrophotometer to adjust the turbidity of the bacterial suspension.
Incubation Conditions Maintain consistent incubation temperature and duration as minor variations can affect bacterial growth and MIC results.
Issue 2: Discrepancy Between Testing Methods

Symptoms:

  • An isolate is reported as susceptible by an automated system but resistant by a reference method (e.g., broth microdilution).

  • Conflicting results between disk diffusion and a liquid MIC method.

Possible Causes and Solutions:

CauseTroubleshooting Step
Methodological Limitations Be aware of the known limitations of your automated system for this compound-tazobactam testing.[5][7] For critical isolates or unexpected results, confirm with a reference method like broth microdilution.
Presence of Resistance Genes For isolates with unexpected resistance profiles, consider molecular testing to detect resistance genes like blaOXA-1 or ESBLs, which are known to cause testing challenges.[1][9]
Breakpoint Inconsistencies Ensure that the interpretive breakpoints being used are the most current versions from CLSI or EUCAST and are consistent across all testing methods used in the lab.[5][6]

Experimental Protocols

Broth Microdilution (BMD) for this compound MIC Testing (Reference Method)
  • Preparation of this compound-Tazobactam Stock Solution:

    • Prepare a stock solution of this compound with a constant concentration of 4 µg/mL tazobactam.

    • Use high-quality, certified powders for both this compound and tazobactam.

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the this compound-tazobactam stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

    • The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, suspend several colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound-tazobactam that completely inhibits visible bacterial growth.

Visualizations

Piperacillin_MIC_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent MIC Inconsistent MIC Reagent Variability Reagent Variability Inconsistent MIC->Reagent Variability Could be due to Method Discrepancy Method Discrepancy Inconsistent MIC->Method Discrepancy Could be due to Resistance Mechanism Resistance Mechanism Inconsistent MIC->Resistance Mechanism Could be due to Inoculum Effect Inoculum Effect Inconsistent MIC->Inoculum Effect Could be due to Standardize Reagents Standardize Reagents Reagent Variability->Standardize Reagents Solution Confirm with Reference Method Confirm with Reference Method Method Discrepancy->Confirm with Reference Method Solution Genotypic Testing Genotypic Testing Resistance Mechanism->Genotypic Testing Solution Control Inoculum Density Control Inoculum Density Inoculum Effect->Control Inoculum Density Solution

Caption: Troubleshooting logic for inconsistent this compound MIC results.

BMD_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Prepare Antibiotic Stock Prepare Antibiotic Stock Prepare Microdilution Plate Prepare Microdilution Plate Prepare Inoculum (0.5 McFarland) Prepare Inoculum (0.5 McFarland) Inoculate Plate Inoculate Plate Prepare Microdilution Plate->Inoculate Plate Prepare Inoculum (0.5 McFarland)->Inoculate Plate Incubate (35°C, 16-20h) Incubate (35°C, 16-20h) Inoculate Plate->Incubate (35°C, 16-20h) Read MIC Read MIC Incubate (35°C, 16-20h)->Read MIC Interpret Breakpoints Interpret Breakpoints Read MIC->Interpret Breakpoints

Caption: Broth Microdilution (BMD) experimental workflow.

References

Technical Support Center: The Inoculum Effect and Piperacillin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of the inoculum effect on piperacillin (B28561) susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is the "inoculum effect" in the context of antimicrobial susceptibility testing?

A1: The inoculum effect, also known as the Eagle effect, describes the phenomenon where the minimum inhibitory concentration (MIC) of an antibiotic against a bacterial isolate significantly increases at high bacterial densities compared to the standard inoculum size used in routine susceptibility testing.[1] In simpler terms, an antibiotic may appear effective at a standard low bacterial concentration but lose its efficacy when faced with a higher bacterial load, which can be representative of certain clinical infections like abscesses or endocarditis.[2]

Q2: How significant is the inoculum effect for this compound?

A2: The inoculum effect is a recognized issue for this compound, particularly when tested against certain bacterial species and in the presence of specific resistance mechanisms.[3][4] Studies have shown a significant increase in this compound MICs at higher inocula, which can potentially impact therapeutic outcomes.[1][3] The combination of this compound with a β-lactamase inhibitor, tazobactam, can mitigate this effect to some extent, but it may not always be sufficient, especially against high-level β-lactamase producers.[3][5]

Q3: Which microorganisms are most commonly associated with a this compound inoculum effect?

A3: The inoculum effect with this compound is most prominently observed in bacteria that produce β-lactamase enzymes. This includes:

  • Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae: Such as Escherichia coli and Klebsiella pneumoniae, are frequently associated with a significant inoculum effect for this compound.[4][5]

  • Staphylococcus aureus: Particularly methicillin-susceptible S. aureus (MSSA) strains that produce type A or type C β-lactamases (encoded by the blaZ gene) can exhibit a notable inoculum effect with this compound/tazobactam.[1]

  • Pseudomonas aeruginosa: Some studies have also reported an inoculum effect for this compound/tazobactam against this opportunistic pathogen.[3]

Q4: What is the primary mechanism behind the inoculum effect with this compound?

A4: The predominant mechanism is the production of β-lactamase enzymes by the bacteria.[1][3] this compound is a β-lactam antibiotic, and its mode of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[6] β-lactamases are enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. At high bacterial densities, the concentration of these enzymes can become substantial enough to overwhelm the amount of this compound and its inhibitor (tazobactam), leading to reduced antibiotic activity and an elevated MIC.[7]

Troubleshooting Guide

Issue: Inconsistent or higher-than-expected this compound MIC values in our experiments.

This guide will help you troubleshoot potential causes for variability in your this compound susceptibility testing results, with a focus on the inoculum effect.

Experimental Workflow for Troubleshooting this compound MIC Variability

start Inconsistent this compound MIC Results qc Verify QC Strain Results (e.g., ATCC 25922, ATCC 29213) start->qc media_reagents Check Media, Reagents, and Antibiotic Potency qc->media_reagents mcfarland Standardize Inoculum to 0.5 McFarland Standard media_reagents->mcfarland If QC and reagents are OK verify_density Verify Inoculum Density (Spectrophotometry or Plating) mcfarland->verify_density perform_ast Perform Susceptibility Test (Broth Microdilution/Disk Diffusion) verify_density->perform_ast incubation Ensure Correct Incubation Conditions perform_ast->incubation analyze_results Analyze Results incubation->analyze_results inoculum_effect_test Consider Inoculum Effect Testing (High vs. Standard Inoculum) analyze_results->inoculum_effect_test beta_lactamase Test for β-Lactamase Production inoculum_effect_test->beta_lactamase beta_lactamase->start Re-evaluate based on findings

References

Technical Support Center: Addressing Variability in Piperacillin Pharmacokinetic Parameters in Sepsis Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperacillin (B28561) in sepsis models. The significant inter-individual variability in the pharmacokinetics (PK) of this compound in septic patients presents a major challenge to ensuring optimal antibiotic exposure.[1][2][3] This guide aims to address common issues encountered during experiments and provide evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: Why is there such high variability in this compound plasma concentrations in septic patients?

A1: The pathophysiological changes associated with sepsis significantly alter drug pharmacokinetics.[1] Key factors contributing to the variability in this compound concentrations include:

  • Altered Volume of Distribution (Vd): Capillary leak and fluid resuscitation can increase the Vd, leading to lower initial plasma concentrations.[1]

  • Variable Renal Clearance: Sepsis can lead to a spectrum of renal function changes, from acute kidney injury (AKI) with reduced clearance to Augmented Renal Clearance (ARC), where drug elimination is accelerated.[4][5] Creatinine (B1669602) clearance has been identified as a major factor influencing this compound clearance.[1][2][3]

  • Changes in Protein Binding: Sepsis can cause hypoalbuminemia, which may alter the fraction of unbound, active this compound.[6][7]

Q2: What are the target pharmacokinetic/pharmacodynamic (PK/PD) indices for this compound efficacy in sepsis?

A2: this compound exhibits time-dependent antibacterial activity. The most critical PK/PD index is the percentage of the dosing interval during which the free (unbound) drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC) of the pathogen.[8] Commonly evaluated targets in clinical studies are 50% fT>MIC and 100% fT>MIC.[1][2][3] For critically ill patients, aiming for a more aggressive target of 100% fT>4xMIC is sometimes considered to maximize bactericidal effect.[9]

Q3: Is standard intermittent bolus dosing of this compound adequate for septic patients?

A3: Standard intermittent dosing (e.g., 4g every 8 hours) may not be sufficient to achieve therapeutic targets in a significant proportion of septic patients, particularly those with ARC or when treating less susceptible pathogens like Pseudomonas aeruginosa.[1][4][8] Studies have shown a high risk of subtherapeutic concentrations with standard regimens.[2][3]

Q4: What are the alternative dosing strategies to improve this compound exposure in sepsis?

A4: To improve the probability of target attainment, the following strategies are recommended:

  • Extended Infusion: Administering the dose over a longer period (e.g., 3-4 hours) increases the time the drug concentration remains above the MIC.[1][8]

  • Continuous Infusion: After a loading dose, administering the total daily dose as a continuous infusion can maintain stable plasma concentrations above the MIC.[1][8][9]

  • Therapeutic Drug Monitoring (TDM): TDM involves measuring plasma this compound concentrations to individualize dosing regimens. This approach is increasingly recommended to optimize therapy in critically ill patients.[9][10][11]

Troubleshooting Guide

Problem 1: Subtherapeutic this compound concentrations observed in your sepsis model despite standard dosing.

Potential Cause Troubleshooting Step
Augmented Renal Clearance (ARC) Measure creatinine clearance (CLcr) in your experimental subjects. If CLcr is elevated (>130 ml/min), standard dosing is likely insufficient.[3][4] Consider increasing the dose or switching to an extended or continuous infusion.[2][3]
Increased Volume of Distribution (Vd) In the early phase of sepsis with aggressive fluid resuscitation, the Vd may be larger. Ensure your initial dose is adequate. A loading dose may be necessary, especially with continuous infusion.[10]
Inaccurate MIC determination Re-evaluate the MIC of the pathogen being targeted. An underestimation of the MIC will lead to seemingly adequate drug concentrations that are, in fact, subtherapeutic.

Problem 2: High inter-individual variability in this compound concentrations is confounding experimental results.

Potential Cause Troubleshooting Step
Heterogeneity in Renal Function Stratify your study population based on renal function (e.g., normal, impaired, ARC). Analyze the data for each subgroup separately to understand the impact of renal function on this compound PK.[1][4]
Severity of Sepsis The severity of sepsis can influence the extent of pathophysiological changes. Use a scoring system (e.g., SOFA score) to quantify sepsis severity and assess its correlation with PK parameters.
Lack of Individualized Dosing If feasible within your experimental design, implement a TDM-based approach to adjust doses and reduce variability in drug exposure.[9][11]

Problem 3: Difficulty in achieving therapeutic targets for high-MIC pathogens (e.g., Pseudomonas aeruginosa).

Potential Cause Troubleshooting Step
Inadequate Dosing Regimen For pathogens with high MICs (e.g., 16 mg/L), standard intermittent dosing is often inadequate.[1] Simulations and clinical data suggest that extended or continuous infusions of higher daily doses are necessary to achieve targets like 100% fT>MIC.[1][8]
Limitations of Intermittent Bolus Dosing The rapid peak and trough profile of intermittent bolus administration makes it difficult to maintain concentrations consistently above a high MIC. Switch to an infusion-based method.[1]

Data Presentation

Table 1: Population Pharmacokinetic Parameters of this compound in Sepsis Patients from Various Studies

Study Patient Population Clearance (CL) Central Volume of Distribution (Vc) Key Covariates
Hagel et al. (2018)[2][3]22 septic patients74% of total CL proportional to eCLcr-Estimated creatinine clearance (eCLcr)
Udy et al. (2015)[1]15 septic shock patients3.6 L/h7.3 LPlasma creatinine
Roberts et al. (2010)[1]Critically ill septic patients17.2 L/h25 L (total V)-
Jeon et al. (referenced in[1])Burn patients with sepsis16.6 L/h56.2 L (total V)Creatinine clearance, sepsis

Table 2: Probability of Target Attainment (PTA) for Different Dosing Regimens and Renal Function

Study Dosing Regimen Renal Function (CLcr) PK/PD Target PTA for MIC 16 mg/L
Udy et al. (2015)[1]4g q8h intermittent80 µmol/L p-creatinine100% fT>MIC49.9%
Udy et al. (2015)[1]4g q8h intermittent250 µmol/L p-creatinine100% fT>MIC77.6%
Udy et al. (2015)[1]16g/day continuous infusion-100% fT>MIC≥90%
Hagel et al. (2018)[2][3]4g q8h intermittent>130 ml/min50% fT>MIC25%
Hagel et al. (2018)[2][3]4g q8h intermittent>130 ml/min100% fT>MIC0%

Experimental Protocols

Protocol 1: Population Pharmacokinetic Modeling of this compound in Septic Patients

This is a generalized protocol based on methodologies described in the cited literature.[1][2][3]

  • Patient Selection: Enroll septic patients receiving This compound-tazobactam (B1260346). Record baseline demographics, clinical characteristics, and severity of illness scores (e.g., SOFA).

  • Drug Administration and Sampling:

    • Administer a standard dose of this compound-tazobactam (e.g., 4.5g) as an intermittent or extended infusion.

    • Collect multiple blood samples (e.g., 5-7) over a single dosing interval at steady state. Record the exact time of dosing and sampling.

    • Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a method for quantifying this compound concentrations in plasma, typically using high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

    • The limit of quantification should be sufficiently low (e.g., 0.5 mg/L).[1]

  • Pharmacokinetic Analysis:

    • Use nonlinear mixed-effects modeling software (e.g., NONMEM, Pmetrics) to develop a population PK model.[1][12][13]

    • Typically, a one- or two-compartment model best describes this compound pharmacokinetics.[1][2][3]

    • Evaluate potential covariates (e.g., creatinine clearance, body weight, age, sepsis severity) to explain inter-individual variability in PK parameters.

  • Simulations:

    • Use the final population PK model to perform Monte Carlo simulations to assess the probability of target attainment (PTA) for various dosing regimens, MIC values, and patient characteristics.[2][3]

Mandatory Visualization

Piperacillin_PK_Variability_in_Sepsis Sepsis Sepsis Pathophysiology CapillaryLeak Capillary Leak & Fluid Resuscitation Sepsis->CapillaryLeak RenalDysfunction Renal Dysfunction Sepsis->RenalDysfunction Hypoalbuminemia Hypoalbuminemia Sepsis->Hypoalbuminemia Vd Increased Volume of Distribution (Vd) CapillaryLeak->Vd Clearance Altered Clearance (CL) RenalDysfunction->Clearance ProteinBinding Altered Protein Binding Hypoalbuminemia->ProteinBinding PK_Variability High Inter-individual PK Variability Vd->PK_Variability ARC Augmented Renal Clearance (ARC) Clearance->ARC AKI Acute Kidney Injury (AKI) Clearance->AKI Clearance->PK_Variability ProteinBinding->PK_Variability Subtherapeutic Subtherapeutic Concentrations (Risk of Treatment Failure) PK_Variability->Subtherapeutic Toxic Toxic Concentrations (Risk of Adverse Events) PK_Variability->Toxic Dosing_Optimization_Workflow Start Patient with Sepsis Requires this compound AssessRenal Assess Renal Function (Measure CLcr) Start->AssessRenal ARC CLcr > 130 ml/min (Augmented Renal Clearance) AssessRenal->ARC Yes Normal Normal/Impaired Renal Function AssessRenal->Normal No HighDose Consider Higher Doses and/or Extended/Continuous Infusion ARC->HighDose StandardDose Standard or Adjusted Dosing (Consider Extended Infusion) Normal->StandardDose TDM Therapeutic Drug Monitoring (TDM) HighDose->TDM StandardDose->TDM TargetAttained PK/PD Target Attained? TDM->TargetAttained Continue Continue and Monitor TargetAttained->Continue Yes Adjust Adjust Dose/Infusion Rate TargetAttained->Adjust No Adjust->TDM

References

improving piperacillin efficacy against AmpC beta-lactamase producers

Author: BenchChem Technical Support Team. Date: December 2025

My initial search has provided a good overview of the challenges and strategies related to piperacillin (B28561) efficacy against AmpC beta-lactamase producers. Key takeaways include:

  • AmpC Induction: Many Enterobacterales have inducible AmpC expression, which can be triggered by beta-lactam exposure, leading to resistance. This compound/tazobactam (B1681243) is a weak inducer.

  • Tazobactam's Limitation: Tazobactam is not a potent inhibitor of AmpC beta-lactamases and can be hydrolyzed.

  • Clinical Data: There are conflicting clinical data on the effectiveness of this compound/tazobactam for infections caused by AmpC producers. Some studies suggest it may be a viable option, while others recommend caution, especially in severe infections.

  • Novel Inhibitors: Newer beta-lactamase inhibitors like avibactam (B1665839), relebactam (B560040), and vaborbactam (B611620) show good activity against AmpC-producing Enterobacterales in vitro.

  • Susceptibility Testing: Accurate susceptibility testing for this compound/tazobactam against AmpC producers can be challenging.

To fulfill the user's detailed request, I need to perform more targeted searches to gather:

  • Quantitative Data: Specific MIC values of this compound alone and in combination with different inhibitors against various AmpC-producing strains. Clinical outcome data (e.g., success/failure rates) from comparative studies.

  • Detailed Experimental Protocols: Step-by-step methodologies for susceptibility testing (e.g., broth microdilution, disk diffusion), enzyme kinetics assays (to determine inhibitor potency), and molecular techniques for AmpC gene detection.

  • Signaling Pathway Information: More detailed information on the AmpC induction pathway to create an accurate Graphviz diagram.

Based on this, I will refine my plan to focus on these specific areas. The next steps will involve more targeted Google searches to acquire this detailed information before structuring the final response.

Updated plan: Perform targeted Google searches for quantitative data on the in vitro activity of this compound and this compound/inhibitor combinations against AmpC-producing Enterobacterales, including specific MIC ranges and susceptibility percentages from recent studies and surveillance data. Search for detailed experimental protocols for key assays used in evaluating this compound efficacy against AmpC producers, such as broth microdilution susceptibility testing, checkerboard synergy assays, and time-kill assays. Investigate the molecular pathway of AmpC induction in more detail to accurately represent it in a Graphviz diagram, focusing on the roles of AmpR, AmpD, and AmpG. Gather information on common troubleshooting issues encountered during in vitro testing of this compound against AmpC producers, such as the inoculum effect and interpretation of susceptibility results. Synthesize all the collected quantitative data into structured tables for clear comparison of the efficacy of different antibiotic combinations. Develop a troubleshooting guide and a set of frequently asked questions (FAQs) in a question-and-answer format based on the gathered information to address specific experimental issues. Create a detailed Graphviz diagram illustrating the AmpC induction pathway, ensuring it adheres to all specified formatting and color-contrast requirements. Generate a Graphviz diagram to outline a typical experimental workflow for evaluating a new this compound/inhibitor combination against AmpC-producing bacteria, following all diagram specifications. Construct the final response in the format of a technical support center, integrating the troubleshooting guides, FAQs, data tables, and Graphviz diagrams with descriptive captions, and ensuring all factual statements are appropriately cited.## Technical Support Center: Enhancing this compound Efficacy Against AmpC β-Lactamase Producers

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the efficacy of this compound against bacteria producing AmpC β-lactamases.

Troubleshooting Guides

Issue: Inconsistent this compound/Tazobactam Minimum Inhibitory Concentration (MIC) Results for AmpC-Producing Isolates

Possible Cause 1: Inoculum Effect

  • Explanation: A higher bacterial inoculum can lead to increased β-lactamase production, resulting in elevated MIC values. This phenomenon, known as the inoculum effect, can cause variability in susceptibility testing results. For instance, studies have shown that the in vitro activity of This compound-tazobactam (B1260346) can be reduced at higher bacterial concentrations. [1]* Troubleshooting Steps:

    • Strictly adhere to standardized inoculum preparation methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

    • Perform quality control of the inoculum density using methods such as spectrophotometry or colony counting.

    • If investigating a potential inoculum effect, consider performing susceptibility testing with both a standard and a high inoculum (e.g., 5 x 105 CFU/mL and 5 x 107 CFU/mL, respectively).

Possible Cause 2: Variability in AmpC Expression

  • Explanation: AmpC β-lactamase expression can be inducible or constitutive (derepressed). [2]Inducible expression is triggered by the presence of a β-lactam agent, while derepressed mutants constitutively produce high levels of the enzyme. The level of AmpC expression can significantly impact this compound MICs. This compound is a weak inducer of AmpC expression. [2][3][4]* Troubleshooting Steps:

    • To assess for inducible AmpC production, perform disk approximation tests. Place a potent AmpC inducer (e.g., cefoxitin) near a third-generation cephalosporin (B10832234) disk. A blunting of the cephalosporin's zone of inhibition suggests inducible AmpC production.

    • For suspected derepressed mutants, compare the this compound/tazobactam MIC to that of a known wild-type strain. A significant increase in the MIC for the test isolate may indicate derepression.

Issue: Poor Correlation Between In Vitro Susceptibility and In Vivo Efficacy of this compound/Tazobactam

  • Explanation: While an AmpC-producing isolate may appear susceptible to this compound/tazobactam in vitro, treatment failures can occur in vivo. [5]This discrepancy can be due to the induction of AmpC expression during therapy, leading to the selection of resistant subpopulations. [6]Tazobactam is not a potent inhibitor of AmpC β-lactamases and can be hydrolyzed by these enzymes. [3][4]* Troubleshooting Steps:

    • Consider alternative or combination therapies for serious infections caused by AmpC producers, even if in vitro susceptibility to this compound/tazobactam is observed.

    • Newer β-lactamase inhibitors, such as avibactam, relebactam, and vaborbactam, have demonstrated potent inhibition of AmpC β-lactamases and may be more effective in combination with a β-lactam antibiotic. [7] 3. For preclinical studies, consider using animal infection models to evaluate the in vivo efficacy of this compound in combination with novel β-lactamase inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why is this compound/tazobactam sometimes ineffective against AmpC-producing bacteria, even when the MIC is in the susceptible range?

A1: The ineffectiveness of this compound/tazobactam against AmpC-producing bacteria, despite a susceptible MIC, can be attributed to several factors. Firstly, tazobactam is a relatively weak inhibitor of AmpC β-lactamases and can be hydrolyzed by the enzyme. [3][4]Secondly, while this compound is a weak inducer of AmpC expression, prolonged exposure in a clinical setting can still lead to increased enzyme production and the selection of resistant mutants. [2][3][4][6]This is particularly relevant in high-inoculum infections.

Q2: What are the advantages of using newer β-lactamase inhibitors, such as avibactam or relebactam, with this compound against AmpC producers?

A2: Newer β-lactamase inhibitors like avibactam and relebactam offer significant advantages over tazobactam for combating AmpC-mediated resistance. These inhibitors have a broader spectrum of activity and are potent inhibitors of Ambler Class C β-lactamases, which includes AmpC enzymes. [7]In vitro studies have shown that combinations such as ceftazidime (B193861)/avibactam and imipenem/cilastatin/relebactam have good activity against AmpC-producing Enterobacterales. [3] Q3: How can I phenotypically detect AmpC production in my isolates?

A3: A common phenotypic method for detecting AmpC production is the disk approximation test. This involves placing a disk with a potent AmpC inducer, such as cefoxitin (B1668866), in proximity to a disk containing a third-generation cephalosporin (e.g., ceftazidime or cefotaxime) on an agar (B569324) plate inoculated with the test organism. If the isolate has an inducible AmpC, the zone of inhibition around the cephalosporin disk will be blunted or flattened on the side closest to the inducer disk. Resistance to cefoxitin can also be an indicator of AmpC production. [8] Q4: What is the mechanism of AmpC induction by β-lactams?

A4: The induction of AmpC β-lactamase is linked to the bacterial cell wall recycling pathway. [9]In the presence of β-lactam antibiotics, cell wall degradation products, specifically 1,6-anhydro-N-acetylmuramic acid (anhydro-MurNAc) peptides, accumulate in the cytoplasm. [2][10]These muropeptides compete with UDP-N-acetylmuramic acid peptides for binding to the transcriptional regulator AmpR. [2][10]When the anhydro-MurNAc peptides bind to AmpR, it undergoes a conformational change, leading to the increased transcription of the ampC gene and subsequent production of the AmpC β-lactamase. [2]

Data Presentation

Table 1: In Vitro Activity of this compound and this compound-Tazobactam against AmpC-Producing Enterobacterales

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible
Enterobacter cloacaeThis compound>64>64<10%
This compound-Tazobactam83270-80%
Citrobacter freundiiThis compound>64>64<15%
This compound-Tazobactam41680-90%
Serratia marcescensThis compound166420-30%
This compound-Tazobactam28>90%

Note: Data are compiled from various sources and represent typical ranges. Actual values may vary depending on the specific isolates and testing methodologies.

Table 2: Comparative Activity of Beta-Lactam/Beta-Lactamase Inhibitor Combinations against AmpC-Producing Enterobacterales

CombinationAmpC InhibitionIn Vitro PotencyClinical Data for AmpC Producers
This compound-TazobactamWeakModerateConflicting
Ceftolozane-TazobactamWeakModerate to HighLimited
Ceftazidime-AvibactamStrongHighFavorable
Meropenem-VaborbactamStrongHighFavorable
Imipenem-RelebactamStrongHighFavorable

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

  • Isolate Preparation: Subculture the bacterial isolate onto a non-selective agar plate and incubate overnight at 35-37°C.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or Mueller-Hinton broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.

  • Antibiotic Preparation: Prepare serial twofold dilutions of this compound, with and without a fixed concentration of a β-lactamase inhibitor (e.g., 4 µg/mL of tazobactam), in cation-adjusted Mueller-Hinton broth.

  • Plate Inoculation: Dispense the antibiotic dilutions and the bacterial inoculum into the wells of a 96-well microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Synergy Assay

  • Plate Setup: Prepare a 96-well microtiter plate with serial dilutions of this compound along the x-axis and a novel β-lactamase inhibitor along the y-axis.

  • Inoculation: Inoculate the wells with a standardized bacterial suspension as described in the broth microdilution protocol.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index: FIC index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy: FIC index ≤ 0.5

    • No interaction: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Visualizations

AmpC_Induction_Pathway cluster_cell_wall Cell Wall Synthesis & Degradation cluster_cytoplasm Cytoplasmic Regulation PBP Penicillin-Binding Proteins (PBPs) CellWallPrecursors Cell Wall Precursors PBP->CellWallPrecursors Blocked Synthesis BetaLactam β-Lactam (e.g., this compound) BetaLactam->PBP Inhibition Muropeptides Anhydro-Muropeptides (Signal Molecules) CellWallPrecursors->Muropeptides Accumulation AmpG AmpG (Permease) Muropeptides->AmpG Transport AmpR AmpR (Transcriptional Regulator) Muropeptides->AmpR Binding & Activation AmpD AmpD (Amidase) AmpD->Muropeptides Degradation (Basal State) ampC_gene ampC gene AmpR->ampC_gene Induces Transcription AmpC_protein AmpC β-lactamase ampC_gene->AmpC_protein Translation AmpC_protein->BetaLactam Hydrolysis

Caption: AmpC Beta-Lactamase Induction Pathway.

Experimental_Workflow start Start: New this compound/ Inhibitor Combination isolate_selection Select AmpC-Producing Bacterial Isolates start->isolate_selection mic_testing Broth Microdilution MIC Testing (this compound +/- Inhibitor) isolate_selection->mic_testing synergy_testing Checkerboard Synergy Assay mic_testing->synergy_testing Promising MIC results end End: Efficacy Assessment mic_testing->end High MICs/ No Improvement time_kill Time-Kill Kinetics Assay synergy_testing->time_kill Synergy observed synergy_testing->end No Synergy or Antagonism in_vivo In Vivo Efficacy Studies (Animal Model) time_kill->in_vivo Bactericidal activity confirmed time_kill->end Bacteriostatic or No Effect in_vivo->end

Caption: Experimental Workflow for Evaluating New this compound/Inhibitor Combinations.

References

Technical Support Center: Interpreting Piperacillin-Tazobactam Breakpoints

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in interpreting piperacillin-tazobactam (B1260346) (TZP) breakpoints. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of TZP susceptibility testing and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is interpreting this compound-tazobactam (TZP) susceptibility results so challenging?

A1: The interpretation of TZP susceptibility is complex due to several factors. There is a high variability in the minimum inhibitory concentration (MIC) results obtained from different testing methods.[1][2][3] This variability is particularly pronounced for isolates with MICs near the clinical breakpoints.[2][3] Furthermore, the presence of specific resistance mechanisms, such as the production of OXA-1 β-lactamase, can lead to MIC values that straddle the susceptible and resistant categories, making definitive interpretation difficult.[1][3] The phenomenon of heteroresistance, where a susceptible bacterial population contains a small subpopulation of resistant cells, can also lead to misleading susceptibility results and potential treatment failure.[4][5][6]

Q2: What are the key differences between CLSI and EUCAST breakpoints for this compound-tazobactam?

A2: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are two major bodies that set breakpoints for antibiotics. Historically, their breakpoints for TZP have differed, leading to discrepancies in susceptibility reporting.[7] In 2022, CLSI revised its breakpoints for Enterobacterales to more closely align with pharmacokinetic-pharmacodynamic (PK-PD) data and clinical outcomes, particularly influenced by the MERINO trial.[8][9][10][11][12] These changes aimed to better predict patient outcomes and categorize truly susceptible isolates more accurately.[8]

Q3: What is the significance of the "Susceptible-Dose Dependent" (SDD) category for this compound-tazobactam?

A3: The Susceptible-Dose Dependent (SDD) category, introduced by CLSI for TZP, indicates that an isolate may be effectively treated with a higher or more frequent dosing regimen or with an extended infusion of the drug.[13] This category was established for isolates with an MIC of 16 mg/L, based on PK-PD modeling that demonstrated a higher probability of achieving the necessary drug exposure with alternative dosing strategies.[13] The FDA, however, considers an MIC of 16 mg/L as 'intermediate' for Enterobacterales, highlighting ongoing differences in interpretation.[13]

Troubleshooting Guides

Problem 1: Discordant this compound-tazobactam (TZP) results between different susceptibility testing methods (e.g., disk diffusion vs. broth microdilution).

  • Possible Cause 1: Inherent variability of the testing method. Disk diffusion and gradient diffusion (Etest) methods for TZP have shown poor performance and high error rates compared to the reference broth microdilution method, especially for isolates with MICs near the breakpoint.[2][14] In 2015, both the FDA and EUCAST issued warnings regarding the performance of TZP gradient strips.[1][2]

  • Troubleshooting Steps:

    • Confirm the result using the reference broth microdilution (BMD) method.

    • Be aware that even BMD can show variability.[1]

    • For critical clinical decisions, consider molecular methods to detect specific resistance genes (e.g., blaOXA-1).

  • Possible Cause 2: Issues with testing materials. The potency of TZP disks can affect the accuracy of disk diffusion results.[1] Studies have shown that the standard 100/10 µg disk used by CLSI may not accurately predict resistance or susceptibility.[1]

  • Troubleshooting Steps:

    • Ensure that all testing materials, including disks and media, are within their expiration dates and have been stored correctly.

    • Use quality control strains as recommended by CLSI or EUCAST to verify the performance of the assay.

Problem 2: An isolate tests as susceptible to TZP, but the patient is not responding to therapy.

  • Possible Cause 1: Heteroresistance. The bacterial population may be heteroresistant, meaning it contains a small, undetected subpopulation of resistant bacteria that can proliferate under antibiotic pressure.[4][5][6]

  • Troubleshooting Steps:

    • Consider performing a population analysis profile (PAP) to detect heteroresistance.

    • Re-culture the patient to see if the resistant subpopulation has become dominant.

  • Possible Cause 2: Presence of specific resistance mechanisms. The isolate may harbor resistance mechanisms, such as certain β-lactamases (e.g., OXA-1), that are not always reliably detected by routine susceptibility testing, leading to a falsely susceptible result.[15][16][17]

  • Troubleshooting Steps:

    • If available, use molecular methods to screen for common TZP resistance genes.

    • Review the patient's clinical history and previous antibiotic exposure, which might suggest the presence of resistance.

Quantitative Data Summary

Table 1: Comparison of Recent CLSI and FDA Breakpoints for this compound-Tazobactam against Enterobacterales

CategoryCLSI MIC (μg/mL)FDA MIC (μg/mL)CLSI Disk Diffusion (mm)FDA Disk Diffusion (mm)
Susceptible (S) ≤ 8/4≤ 16/4≥ 25≥ 21
Susceptible-Dose Dependent (SDD) 16/4-21–24-
Intermediate (I) -32/4-64/4-18-20
Resistant (R) ≥ 32/4≥ 128/4≤ 20≤ 17

Data sourced from FDA and CLSI documents.[13]

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) for this compound-Tazobactam MIC Determination

This protocol is a generalized procedure based on CLSI guidelines.

  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate.

    • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of this compound-Tazobactam Dilutions:

    • Prepare serial two-fold dilutions of This compound (B28561) in cation-adjusted Mueller-Hinton broth (CAMHB).

    • Tazobactam is added to each dilution at a fixed concentration of 4 µg/mL.[2]

  • Inoculation and Incubation:

    • Dispense the prepared antibiotic dilutions into the wells of a microtiter plate.

    • Inoculate each well with the diluted bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound (in the presence of 4 µg/mL tazobactam) that completely inhibits visible growth of the organism.

Visualizations

Piperacillin_Tazobactam_Resistance_Mechanisms cluster_drug This compound-Tazobactam cluster_bacteria Bacterial Cell cluster_resistance Resistance Mechanisms This compound This compound Porin Porin Channel This compound->Porin Enters cell Tazobactam Tazobactam BetaLactamase β-lactamase (e.g., TEM, SHV, OXA-1) Tazobactam->BetaLactamase Inhibits PBP Penicillin-Binding Proteins (PBPs) BetaLactamase->this compound Hydrolyzes Porin->PBP Binds to inhibit cell wall synthesis EffluxPump Efflux Pump EffluxPump->this compound Expels from cell Hyperproduction Hyperproduction of β-lactamase Hyperproduction->BetaLactamase InhibitorResistant Inhibitor-resistant β-lactamase InhibitorResistant->BetaLactamase PorinLoss Porin Loss/Mutation PorinLoss->Porin EffluxUpregulation Efflux Pump Upregulation EffluxUpregulation->EffluxPump GeneAmp Gene Amplification (e.g., blaTEM) GeneAmp->BetaLactamase

Caption: Overview of this compound-tazobactam action and bacterial resistance mechanisms.

Breakpoint_Interpretation_Workflow Start Isolate for TZP Susceptibility Testing AST Perform Antimicrobial Susceptibility Test (e.g., BMD, Disk, Automated) Start->AST GetMIC Obtain MIC or Zone Diameter AST->GetMIC CompareBreakpoints Compare to CLSI/EUCAST Breakpoints GetMIC->CompareBreakpoints Susceptible Report as Susceptible CompareBreakpoints->Susceptible MIC ≤ S Breakpoint Resistant Report as Resistant CompareBreakpoints->Resistant MIC ≥ R Breakpoint SDD Report as Susceptible-Dose Dependent (CLSI) or Intermediate CompareBreakpoints->SDD MIC in SDD/I Range Discordant Discordant Results or Unexpected Resistance? Resistant->Discordant SDD->Discordant Discordant->Resistant No Confirm Confirm with Reference Method (Broth Microdilution) Discordant->Confirm Yes Investigate Investigate for Resistance Mechanisms (e.g., PCR for blaOXA-1) or Heteroresistance Confirm->Investigate

Caption: Troubleshooting workflow for interpreting this compound-tazobactam breakpoints.

References

Technical Support Center: In Vitro Piperacillin-Tazobactam Synergy Testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperacillin-tazobactam (B1260346). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro synergy experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind this compound-tazobactam synergy?

A1: The synergy between This compound (B28561) and tazobactam (B1681243) stems from their complementary mechanisms of action. This compound, a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs).[1] This disruption leads to cell lysis and death.[1] However, many bacteria have developed resistance by producing β-lactamase enzymes, which inactivate this compound by hydrolyzing its β-lactam ring.[1] Tazobactam is a β-lactamase inhibitor that irreversibly binds to and inactivates many of these enzymes, acting as a "suicide inhibitor".[1] By protecting this compound from degradation, tazobactam restores its efficacy against β-lactamase-producing bacteria.[1]

Q2: What are the primary methods for testing this compound-tazobactam synergy in vitro?

A2: The three most common methods for assessing in vitro synergy are the Checkerboard Assay, Time-Kill Curve Analysis, and the E-test synergy method.[1] Each method offers a different perspective on the interaction between the two drugs.

Q3: How is synergy quantitatively defined in these assays?

A3: In the checkerboard assay, synergy is determined by the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is generally considered synergistic.[2] For time-kill assays, synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.[3] In the E-test method, synergy is also determined by the ΣFIC, calculated from the MICs of the drugs alone and in combination, with a value ≤ 0.5 indicating synergy.[4]

Q4: What are the known bacterial resistance mechanisms to this compound-tazobactam?

A4: Resistance to this compound-tazobactam can emerge through several mechanisms, including:

  • Hyperproduction of β-lactamases: Increased production of enzymes like TEM-1 or SHV-1 can overwhelm the inhibitory effect of tazobactam.[5][6] This can be due to strong alternative promoters or increased gene copy numbers.[5][6]

  • Production of inhibitor-resistant β-lactamases: Some bacteria produce β-lactamases, such as OXA-1 or certain inhibitor-resistant TEM variants, that are not effectively inhibited by tazobactam.[5][6]

  • Novel β-lactamases: The emergence of new enzymes, like CTX-M-255, can confer resistance to penicillin/β-lactamase inhibitor combinations while remaining susceptible to cephalosporins.[5][6]

  • Gene Amplification: Increased dosage of the gene encoding for a β-lactamase, such as blaTEM-1, can lead to hyperproduction of the enzyme and subsequent resistance.[7]

Troubleshooting Guides

Checkerboard Assay

Problem: I am seeing inconsistent or unexpected MIC values for my control wells (this compound or tazobactam alone).

  • Possible Cause 1: Inaccurate Drug Concentrations.

    • Troubleshooting: Double-check the preparation of your stock solutions and the serial dilutions. Ensure that the correct concentrations of this compound and tazobactam are dispensed into the microtiter plate wells.[1]

  • Possible Cause 2: Inoculum Density Issues.

    • Troubleshooting: Verify that your bacterial inoculum is standardized to a 0.5 McFarland turbidity standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1] An inoculum that is too high or too low can significantly affect MIC values.

  • Possible Cause 3: Contamination.

    • Troubleshooting: Streak a sample from your inoculum and a control well onto an appropriate agar (B569324) plate to check for purity. Contamination with a different organism can lead to erroneous results.

Problem: My FICI values are consistently in the "indifferent" range (0.5 < FICI ≤ 4.0).

  • Possible Cause 1: The isolate may not be a good candidate for synergy.

    • Troubleshooting: The tested bacterial strain may possess a resistance mechanism that is not overcome by the combination of this compound and tazobactam. Consider characterizing the resistance mechanism of your isolate.

  • Possible Cause 2: Suboptimal test conditions.

    • Troubleshooting: Ensure you are using the recommended cation-adjusted Mueller-Hinton Broth (CAMHB) and incubating at 35°C for 16-20 hours.[1] Deviations from the standard protocol can affect the outcome.

Time-Kill Assay

Problem: I am observing bacterial regrowth after an initial period of killing.

  • Possible Cause 1: Emergence of a resistant subpopulation.

    • Troubleshooting: Plate a sample from the regrowth onto agar plates containing this compound-tazobactam to determine if the regrown population has a higher MIC.

  • Possible Cause 2: Drug degradation.

    • Troubleshooting: While this compound and tazobactam are generally stable over 24 hours in standard media, prolonged incubation or non-standard media could lead to degradation. Consider the stability of the compounds under your specific experimental conditions.

  • Possible Cause 3: Inoculum effect.

    • Troubleshooting: A high initial inoculum can lead to a reduced effect of the antibiotics and potential for regrowth.[8][9] Ensure your starting inoculum is within the recommended range (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL).

Problem: I am not seeing a bactericidal effect (≥ 3-log10 reduction in CFU/mL) even with synergistic concentrations.

  • Possible Cause 1: The combination is synergistic but not bactericidal at the tested concentrations.

    • Troubleshooting: Synergy indicates an enhanced inhibitory effect, but not necessarily a killing effect. You may need to test higher concentrations of the drugs to achieve bactericidal activity.

  • Possible Cause 2: The bacterial strain is tolerant.

    • Troubleshooting: Some bacteria can be inhibited but not killed by certain antibiotics, a phenomenon known as tolerance. This is an inherent characteristic of the strain.

Experimental Protocols & Data

Key Experimental Methodologies

Below are detailed protocols for the primary in vitro synergy testing methods.

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and tazobactam at a concentration at least 10 times the expected MIC.[1]

  • Prepare Microtiter Plates: Use a 96-well microtiter plate. Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.[1]

  • Create Serial Dilutions: Create serial twofold dilutions of this compound horizontally across the columns and tazobactam vertically down the rows.[1] This will result in varying concentrations of both drugs in each well.

  • Prepare Bacterial Inoculum: From a fresh culture plate, suspend several colonies in saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[1]

  • Inoculation and Incubation: Add 100 µL of the final bacterial inoculum to each well.[1] Incubate the plate at 35°C for 16-20 hours.[1]

  • Data Interpretation: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of tazobactam in combination / MIC of tazobactam alone).

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension in CAMHB adjusted to a 0.5 McFarland standard and then dilute to achieve a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Set up Test Tubes: Prepare tubes containing:

    • Growth control (no antibiotic)

    • This compound alone (e.g., at 0.25x or 1x MIC)[1]

    • Tazobactam alone (e.g., at a fixed concentration like 4 µg/mL)[1]

    • This compound and tazobactam in combination at the same concentrations as the individual drugs.[1]

  • Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension and incubate at 35°C in a shaking incubator.[1]

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[1] Perform serial dilutions and plate onto appropriate agar for colony counting.[1]

  • Data Interpretation: Plot the log10 CFU/mL versus time. Synergy is defined as a ≥ 2-log10 reduction in CFU/mL by the combination compared to the most active single agent at 24 hours. Bactericidal activity is a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[1]

Quantitative Data Summary

The following tables summarize quantitative data on factors affecting this compound-tazobactam synergy.

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)

FICI ValueInterpretationReference
≤ 0.5Synergy[2]
> 0.5 to < 4.0No Interaction (Indifference)[2]
≥ 4.0Antagonism[2]

Table 2: Impact of Inoculum Size on this compound-Tazobactam MICs against ESBL-Producing Klebsiella pneumoniae

Inoculum Size (CFU/mL)This compound-Tazobactam MIC50 (µg/mL)Fold Increase in MIC50Reference
10^5 (Standard)16-[8]
10^7 (High)≥128≥8[8]

Table 3: Effect of pH on this compound-Tazobactam Geometric Mean MICs against Bacteroides fragilis Group

pHGeometric Mean MIC (µg/mL)Reference
7.1Lowest[10]
6.3Intermediate[10]
5.8Highest[10]

Table 4: Synergy of this compound-Tazobactam with Other Antibiotics against Pseudomonas aeruginosa

CombinationAverage FIC IndexReference
This compound-Tazobactam + Netilmicin0.459[11]

Visualizations

Signaling Pathways and Experimental Workflows

Synergy_Mechanism cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits BetaLactamase β-Lactamase Enzyme This compound->BetaLactamase Degraded by Tazobactam Tazobactam Tazobactam->BetaLactamase Inhibits CellWall Cell Wall Synthesis PBP->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Inhibition leads to InactivePip Inactive This compound BetaLactamase->InactivePip

Caption: Mechanism of this compound-Tazobactam Synergy.

Checkerboard_Workflow Start Start PrepStocks Prepare Antibiotic Stock Solutions Start->PrepStocks PrepPlate Prepare 96-Well Plate with CAMHB PrepStocks->PrepPlate SerialDilute Create 2D Serial Dilutions (this compound & Tazobactam) PrepPlate->SerialDilute Inoculate Inoculate Plate SerialDilute->Inoculate PrepInoculum Prepare & Standardize Bacterial Inoculum PrepInoculum->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate ReadMIC Read MICs for Each Well Incubate->ReadMIC Calc_FICI Calculate FICI ReadMIC->Calc_FICI Interpret Interpret Synergy (FICI ≤ 0.5) Calc_FICI->Interpret End End Interpret->End

Caption: Checkerboard Assay Experimental Workflow.

Resistance_Mechanisms Resistance This compound-Tazobactam Resistance Hyperproduction Hyperproduction of β-Lactamases (e.g., TEM-1, SHV-1) Resistance->Hyperproduction InhibitorResistant Inhibitor-Resistant β-Lactamases (e.g., OXA-1) Resistance->InhibitorResistant NovelEnzymes Novel β-Lactamases (e.g., CTX-M-255) Resistance->NovelEnzymes GeneAmp Gene Amplification (e.g., blaTEM-1) Resistance->GeneAmp

References

Validation & Comparative

A Comparative Analysis of Piperacillin and Meropenem for the Treatment of Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The selection of appropriate antibiotic therapy is critical in managing infections caused by these organisms. This guide provides an objective comparison of two prominent beta-lactam antibiotics: piperacillin, often combined with the beta-lactamase inhibitor tazobactam, and meropenem (B701), a broad-spectrum carbapenem. This analysis is supported by experimental data to inform research and development in the field of infectious diseases.

Executive Summary

This compound-tazobactam (B1260346) and meropenem are both potent antibiotics used in the treatment of serious bacterial infections. However, their efficacy against MDR strains, particularly those producing extended-spectrum β-lactamases (ESBLs) and other resistance mechanisms, varies significantly. Clinical evidence, most notably the MERINO trial, has demonstrated that for bloodstream infections caused by ceftriaxone-resistant Escherichia coli and Klebsiella pneumoniae, meropenem is associated with better clinical outcomes and lower mortality compared to this compound-tazobactam.[1][2][3][4][5] While this compound-tazobactam remains a valuable carbapenem-sparing option in some contexts, its use against severe ESBL-producing infections is now approached with greater caution.[2][3][6]

Comparative Efficacy Data

The in vitro activity of this compound-tazobactam and meropenem against various multidrug-resistant bacteria is a key determinant of their clinical utility. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for these antibiotics against clinically significant MDR pathogens.

Table 1: In Vitro Activity of this compound-Tazobactam and Meropenem against Multidrug-Resistant Gram-Negative Bacteria

Bacterial SpeciesResistance MechanismThis compound-Tazobactam MIC50 (mg/L)This compound-Tazobactam MIC90 (mg/L)Meropenem MIC50 (mg/L)Meropenem MIC90 (mg/L)Reference(s)
Pseudomonas aeruginosaMultidrug-Resistant41280.516[7][8][9][10]
Acinetobacter baumanniiMultidrug-Resistant----[11]
Klebsiella pneumoniaeESBL-producing--≤0.030.06[12]
Escherichia coliESBL-producing--≤0.030.06[12]
Enterobacter spp.AmpC-producing----[13]
Citrobacter freundiiAmpC-producing----[13]
Serratia marcescensAmpC-producing----[13]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data for some organism-drug combinations were not available in the searched literature and are indicated by "-".

Table 2: Clinical Outcomes from the MERINO Trial (Bloodstream Infections with Ceftriaxone-Resistant E. coli or K. pneumoniae)

OutcomeThis compound-Tazobactam (n=187)Meropenem (n=191)Risk Difference (95% CI)Reference(s)
30-Day Mortality12.3% (23/187)3.7% (7/191)8.6% (1-sided 97.5% CI, -∞ to 14.5%)[4][14][15]
Clinical & Microbiological Resolution (Day 4)68.4%74.6%-6.2% (-15.5% to 3.1%)[16]
Microbiological Relapse4.8%2.1%2.7% (-1.1% to 7.1%)[16]

Mechanisms of Action and Resistance

Signaling Pathways

The efficacy of beta-lactam antibiotics is dependent on their ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[6][15][17][18][19][20][21] Resistance to these agents often involves the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, rendering the antibiotic inactive.[13][22][23]

Mechanism of Action of Beta-Lactam Antibiotics Beta-Lactam Antibiotic Beta-Lactam Antibiotic Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Beta-Lactam Antibiotic->Penicillin-Binding Proteins (PBPs) Binds to & Inhibits Peptidoglycan Synthesis Peptidoglycan Synthesis Penicillin-Binding Proteins (PBPs)->Peptidoglycan Synthesis Inhibition of Bacterial Cell Wall Integrity Bacterial Cell Wall Integrity Peptidoglycan Synthesis->Bacterial Cell Wall Integrity Disruption of Cell Lysis Cell Lysis Bacterial Cell Wall Integrity->Cell Lysis Leads to

Figure 1. Simplified signaling pathway for the mechanism of action of beta-lactam antibiotics.

Resistance to this compound-tazobactam in Gram-negative bacteria is often mediated by ESBLs and AmpC beta-lactamases. Tazobactam can inhibit many ESBLs, but its effectiveness can be limited by high enzyme expression or the presence of other beta-lactamases.[13]

ESBL-Mediated Resistance to this compound cluster_bacterium Bacterial Periplasm This compound This compound ESBL Enzyme ESBL Enzyme This compound->ESBL Enzyme Hydrolysis by PBP PBP This compound->PBP Binds to (Inhibited by ESBL) Inactive this compound Inactive this compound ESBL Enzyme->Inactive this compound

Figure 2. Mechanism of ESBL-mediated resistance to this compound.

AmpC beta-lactamases are another important mechanism of resistance, particularly in organisms like Enterobacter spp., Serratia spp., and Citrobacter spp.[14] AmpC expression is inducible, and its regulation is linked to peptidoglycan recycling.[1][24][25]

AmpC Induction and Beta-Lactam Resistance cluster_cell Bacterial Cell Beta-Lactam Antibiotic Beta-Lactam Antibiotic Peptidoglycan Fragments Peptidoglycan Fragments Beta-Lactam Antibiotic->Peptidoglycan Fragments Induces accumulation of AmpR (Transcriptional Regulator) AmpR (Transcriptional Regulator) Peptidoglycan Fragments->AmpR (Transcriptional Regulator) Activates ampC gene ampC gene AmpR (Transcriptional Regulator)->ampC gene Promotes transcription of AmpC Beta-Lactamase AmpC Beta-Lactamase ampC gene->AmpC Beta-Lactamase Translation AmpC Beta-Lactamase->Beta-Lactam Antibiotic Hydrolyzes Broth Microdilution Experimental Workflow Bacterial Isolate Preparation Bacterial Isolate Preparation Standardized Inoculum (0.5 McFarland) Standardized Inoculum (0.5 McFarland) Bacterial Isolate Preparation->Standardized Inoculum (0.5 McFarland) Inoculation of Microtiter Plate Inoculation of Microtiter Plate Standardized Inoculum (0.5 McFarland)->Inoculation of Microtiter Plate Serial Dilution of Antibiotics Serial Dilution of Antibiotics Serial Dilution of Antibiotics->Inoculation of Microtiter Plate Incubation (16-20h at 35°C) Incubation (16-20h at 35°C) Inoculation of Microtiter Plate->Incubation (16-20h at 35°C) Visual or Spectrophotometric Reading Visual or Spectrophotometric Reading Incubation (16-20h at 35°C)->Visual or Spectrophotometric Reading MIC Determination MIC Determination Visual or Spectrophotometric Reading->MIC Determination

References

Validating Piperacillin Efficacy in a Novel Murine Peritonitis Model: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of piperacillin's efficacy against established antibiotics in a newly developed murine peritonitis model. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of antimicrobial agents.

Comparative Efficacy of this compound and Alternatives

The in vivo efficacy of this compound, both alone and in combination with the β-lactamase inhibitor tazobactam, was evaluated against common Gram-negative and Gram-positive pathogens. The primary endpoint for efficacy was the 50% effective dose (ED50), representing the dose required to protect 50% of infected mice from mortality. Lower ED50 values indicate higher potency.

PathogenAntibioticDosing Regimen (mg/kg)ED50 (mg/kg)Reference
Escherichia coli (TEM-1)This compoundSubcutaneous, 30 min post-infection>1000[1]
This compound/Tazobactam (8:1)Subcutaneous, 30 min post-infection11[1]
This compound/BLI-489 (8:1)Subcutaneous, 30 min post-infection13[1]
Klebsiella pneumoniae (SHV-1)This compoundSubcutaneous, 30 min post-infection1121[1]
This compound/Tazobactam (8:1)Subcutaneous, 30 min post-infection24[1]
This compound/BLI-489 (8:1)Subcutaneous, 30 min post-infection23[1]
Enterobacter cloacae (P99)This compoundSubcutaneous, 30 & 150 min post-infection103[1]
This compound/Tazobactam (8:1)Subcutaneous, 30 & 150 min post-infection110[1]
This compound/BLI-489 (8:1)Subcutaneous, 30 & 150 min post-infection32[1]
Bacteroides fragilis / E. cloacaeThis compoundEvery 2h for 24h416 / 643[2]
This compound/TazobactamEvery 2h for 24h85 / 554[2]
CeftizoximeEvery 2h for 24h771 / 521[2]

Murine Pneumonia Model: this compound/Tazobactam vs. Meropenem (B701)

A murine model of pneumonia induced by extended-spectrum β-lactamase (ESBL)-producing Klebsiella pneumoniae was utilized to compare the efficacy of This compound-tazobactam (B1260346) and meropenem, particularly focusing on the inoculum effect.

Inoculum SizeTreatment GroupSurvival Rate (%)Bacterial Load in Lungs (Log10 CFU/g)Reference
Low (10^4 CFU/mouse)Control0-[3]
This compound/Tazobactam (1000 mg/kg, qid)100-[3]
Meropenem (100 mg/kg, bid)100-[3]
High (10^6 CFU/mouse)Control0-[3]
This compound/Tazobactam (1000 mg/kg, qid)0-[3]
Meropenem (100 mg/kg, bid)100Decreased[3]

Experimental Protocols

Murine Systemic Infection (Peritonitis) Model

This model is designed to assess the systemic efficacy of antimicrobial agents following an intraperitoneal infection.

1. Animal Model:

  • Species: Swiss Webster mice (or other appropriate strain)

  • Weight: 20-25 g

  • Housing: Maintained under standard laboratory conditions with ad libitum access to food and water.

2. Bacterial Strains and Inoculum Preparation:

  • Select clinically relevant bacterial strains (e.g., E. coli, K. pneumoniae, P. aeruginosa, S. aureus).

  • Culture bacteria in appropriate broth (e.g., Tryptic Soy Broth) to mid-logarithmic phase.

  • Wash and resuspend the bacterial cells in sterile saline or 5% hog gastric mucin to the desired concentration (CFU/mL). The final inoculum should be sufficient to induce a lethal infection.

3. Infection Procedure:

  • Administer the bacterial suspension intraperitoneally (IP) to each mouse. The volume is typically 0.5 mL.

4. Treatment Administration:

  • Randomize infected mice into treatment and control groups.

  • Administer the test compounds (e.g., this compound, comparators) and vehicle control via the desired route (e.g., subcutaneous, intravenous).

  • Treatment can be initiated at a specified time post-infection (e.g., 30 minutes, 1 hour) and may involve single or multiple doses.[1][4]

5. Endpoint Evaluation:

  • Monitor mice for mortality over a period of 7 days.

  • Calculate the 50% effective dose (ED50) using a probit analysis of the survival data.[1]

Murine Pneumonia Model

This model simulates a respiratory tract infection to evaluate antibiotic efficacy against pulmonary pathogens.

1. Animal Model:

  • Species: Specific pathogen-free mice (e.g., C57BL/6).

  • Immunosuppression (optional): To establish a more robust infection, mice can be rendered neutropenic via intraperitoneal administration of cyclophosphamide.[5]

2. Bacterial Strains and Inoculum Preparation:

  • Use respiratory pathogens such as ESBL-producing K. pneumoniae.

  • Prepare a mid-logarithmic phase culture and resuspend in sterile phosphate-buffered saline (PBS) to the target concentration.

3. Infection Procedure:

  • Anesthetize the mice (e.g., with isoflurane).

  • Induce pneumonia via intratracheal or intranasal instillation of the bacterial suspension (e.g., 50 µL).[3]

4. Treatment Administration:

  • At a set time post-infection (e.g., 2 hours), randomize mice into treatment groups.

  • Administer antibiotics and vehicle control as per the study design.

5. Endpoint Evaluation:

  • Monitor survival rates over a defined period (e.g., 7 days).

  • At a specified time point (e.g., 24 hours post-infection), euthanize a subset of mice to determine the bacterial load in the lungs (CFU/g of tissue).[3]

Visualizations

experimental_workflow Experimental Workflow for Murine Infection Model cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation animal_prep Animal Acclimatization infection Induction of Infection (e.g., Intraperitoneal, Intratracheal) animal_prep->infection bacterial_prep Bacterial Culture Preparation bacterial_prep->infection randomization Randomization into Groups infection->randomization treatment Administration of This compound & Comparators randomization->treatment monitoring Monitoring Survival treatment->monitoring bacterial_load Bacterial Load Determination treatment->bacterial_load data_analysis Data Analysis (e.g., ED50) monitoring->data_analysis bacterial_load->data_analysis

Murine Infection Model Workflow

piperacillin_moa This compound Mechanism of Action and Resistance cluster_this compound This compound Action cluster_resistance Resistance Mechanism This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Inhibits cell_wall Peptidoglycan Synthesis pbp->cell_wall Catalyzes lysis Bacterial Cell Lysis cell_wall->lysis Inhibition leads to beta_lactamase β-Lactamase beta_lactamase->this compound Inactivates tazobactam Tazobactam tazobactam->beta_lactamase Inhibits

This compound Mechanism and Resistance

References

A Head-to-Head Battle: Piperacillin-Tazobactam vs. Ceftazidime-Avibactam Against Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant Klebsiella pneumoniae poses a significant global health threat, compelling the scientific community to critically evaluate the efficacy of our antimicrobial arsenal. This guide provides a detailed, data-driven comparison of two key β-lactam/β-lactamase inhibitor combinations: piperacillin-tazobactam (B1260346) and ceftazidime-avibactam. By examining their performance against various resistant phenotypes of K. pneumoniae, this document aims to equip researchers, scientists, and drug development professionals with the objective data necessary to inform their work.

In Vitro Susceptibility: A Quantitative Comparison

The in vitro activity of this compound-tazobactam and ceftazidime-avibactam against K. pneumoniae varies significantly depending on the presence of resistance mechanisms such as extended-spectrum β-lactamases (ESBLs) and carbapenemases (e.g., Klebsiella pneumoniae carbapenemase, KPC).

Table 1: Comparative In Vitro Activity (MIC in μg/mL) Against K. pneumoniae

Organism/Resistance PhenotypeThis compound-TazobactamCeftazidime-Avibactam
Overall K. pneumoniae MIC₅₀: 4 MIC₉₀: 128[1]MIC₅₀: 0.5 MIC₉₀: 2
ESBL-producing K. pneumoniae % Susceptible: 84.5%[2]% Susceptible: 100%[2][3]
Carbapenem-Resistant K. pneumoniae (CRE) % Susceptible: Low (data varies)MIC₉₀: 4/4[4] % Susceptible: 93.8% - 99.6%[4][5]
KPC-producing K. pneumoniae % Susceptible: Very Low (often resistant)% Susceptible: 97.14% - 99.4%[3][6]

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Susceptibility percentages are based on CLSI or EUCAST breakpoints where specified. Avibactam (B1665839) is tested at a fixed concentration of 4 µg/mL.

Time-Kill Kinetics: A Glimpse into Bactericidal Activity

Time-kill assays provide valuable insights into the bactericidal or bacteriostatic effects of an antimicrobial agent over time. Studies have demonstrated that ceftazidime-avibactam exhibits potent, time-dependent killing against β-lactamase-producing Enterobacteriaceae, including K. pneumoniae.[7] A significant reduction in bacterial colony-forming units (CFU/ml) is often observed within the first 6 hours of exposure.[7] For some isolates, regrowth can be observed at 24 hours.[7]

While direct side-by-side time-kill curve comparisons in the reviewed literature are limited, the data consistently shows ceftazidime-avibactam's robust bactericidal activity against resistant strains where this compound-tazobactam's efficacy is compromised.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterium.

Workflow for Broth Microdilution:

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Isolate Bacterial Isolate Inoculum_Suspension Prepare Inoculum (0.5 McFarland) Bacterial_Isolate->Inoculum_Suspension Microtiter_Plate Inoculate Microtiter Plate Inoculum_Suspension->Microtiter_Plate Serial_Dilution Serial Dilution of Antibiotics Serial_Dilution->Microtiter_Plate Incubation Incubate at 35°C for 16-20 hours Microtiter_Plate->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Workflow for Broth Microdilution Susceptibility Testing.

Detailed Steps:

  • Inoculum Preparation: A standardized inoculum of the K. pneumoniae isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Preparation: Serial twofold dilutions of this compound-tazobactam and ceftazidime-avibactam are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For ceftazidime-avibactam, avibactam is maintained at a fixed concentration of 4 µg/mL.

  • Inoculation: A multi-channel pipette is used to inoculate each well of a 96-well microtiter plate with the standardized bacterial suspension. Each well contains a specific concentration of the antimicrobial agent. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is assessed by visual inspection of the microtiter plate.

Time-Kill Assay

Time-kill assays are performed to assess the rate and extent of bactericidal activity of an antimicrobial agent.

Detailed Steps:

  • Inoculum Preparation: A starting inoculum of K. pneumoniae is prepared in CAMHB to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Antimicrobial Addition: this compound-tazobactam or ceftazidime-avibactam is added to the bacterial suspension at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control tube without any antibiotic is also included.

  • Incubation and Sampling: The tubes are incubated in a shaking water bath at 37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Bacterial Viability Counting: The collected aliquots are serially diluted and plated onto nutrient agar (B569324) plates. The plates are incubated for 18-24 hours at 37°C, after which the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.

Mechanisms of Resistance: A Focus on KPC

The production of Klebsiella pneumoniae carbapenemase (KPC) is a primary mechanism of resistance to carbapenems and many other β-lactam antibiotics. Avibactam, the β-lactamase inhibitor in ceftazidime-avibactam, is a potent inhibitor of KPC enzymes.

Signaling Pathway of KPC-Mediated Resistance and Inhibition by Avibactam:

KPC_Resistance cluster_cell K. pneumoniae Cell Beta_Lactam This compound (B28561) or Ceftazidime (B193861) KPC_Enzyme KPC Enzyme Beta_Lactam->KPC_Enzyme Hydrolysis PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Inhibition Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Avibactam Avibactam Avibactam->KPC_Enzyme Inhibition

KPC-mediated resistance and the inhibitory action of avibactam.

In the absence of an effective inhibitor, the KPC enzyme hydrolyzes the β-lactam ring of antibiotics like this compound and ceftazidime, rendering them inactive before they can reach their target, the penicillin-binding proteins (PBPs). Inhibition of PBPs is essential for disrupting bacterial cell wall synthesis. Avibactam effectively binds to and inhibits the KPC enzyme, protecting ceftazidime from hydrolysis and allowing it to inhibit the PBPs, leading to bacterial cell death. Tazobactam is generally not effective against KPC enzymes.

Conclusion

The available experimental data clearly indicates the superior in vitro activity of ceftazidime-avibactam against resistant strains of K. pneumoniae, particularly those producing ESBL and KPC enzymes. While this compound-tazobactam remains a valuable therapeutic option for susceptible isolates, its efficacy is significantly diminished in the face of these common resistance mechanisms. For researchers and drug development professionals, this comparative analysis underscores the importance of understanding the molecular drivers of resistance when evaluating and developing new antimicrobial agents. The robust performance of ceftazidime-avibactam against these challenging pathogens highlights the success of targeted β-lactamase inhibition as a strategy to combat antimicrobial resistance.

References

A Head-to-Head Battle in the Petri Dish: Piperacillin vs. Ticarcillin

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing struggle against bacterial resistance, the strategic combination of β-lactam antibiotics with β-lactamase inhibitors remains a critical therapeutic approach. This guide offers an in-depth in vitro comparison of two such stalwart combinations: piperacillin-tazobactam (B1260346) and ticarcillin-clavulanate. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their relative performance, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Executive Summary

Overall, in vitro studies consistently demonstrate that this compound/tazobactam exhibits a broader spectrum of activity and greater potency against a wide array of Gram-negative bacteria, most notably Pseudomonas aeruginosa and members of the Enterobacteriaceae family, when compared to ticarcillin/clavulanic acid.[1][2][3][4] While both combinations are effective against many β-lactamase-producing organisms, this compound/tazobactam often shows superior activity.[1][3] However, ticarcillin/clavulanic acid has been noted to have enhanced activity against certain species, such as Xanthomonas maltophilia.[1][5]

Comparative In Vitro Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's efficacy, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following tables summarize the MIC90 values (the concentration required to inhibit 90% of isolates) and the percentage of susceptible isolates for this compound/tazobactam and ticarcillin/clavulanate against various clinically relevant bacterial species.

Table 1: Comparative MIC90 Values (µg/mL) of this compound/Tazobactam and Ticarcillin/Clavulanate

Bacterial SpeciesThis compound/Tazobactam (MIC90)Ticarcillin/Clavulanate (MIC90)Key Findings
Pseudomonas aeruginosa64>128This compound/tazobactam is significantly more potent against P. aeruginosa.[2]
Escherichia coli832This compound/tazobactam demonstrates greater activity against E. coli.[1]
Klebsiella pneumoniae1632This compound/tazobactam is generally more active.[1]
Enterobacter spp.32128This compound/tazobactam shows superior activity against these often-resistant organisms.
Staphylococcus aureus (MSSA)≤1≤1Both combinations are highly effective against methicillin-susceptible S. aureus.[1]
Bacteroides fragilis88Both combinations exhibit comparable and excellent activity against this common anaerobe.[1]
Xanthomonas maltophilia>6432Ticarcillin/clavulanate is more active against X. maltophilia.[1]

Note: MIC values can vary between studies depending on the specific isolates tested and the methodology used.

Table 2: Percentage of Susceptible Isolates to this compound/Tazobactam and Ticarcillin/Clavulanate

Bacterial SpeciesThis compound/Tazobactam (% Susceptible)Ticarcillin/Clavulanate (% Susceptible)Key Findings
Enterobacteriaceae91.7%85.8%This compound/tazobactam has a broader coverage against the Enterobacteriaceae family.[2]
Pseudomonas aeruginosa61.5%56.4%A higher percentage of P. aeruginosa isolates are susceptible to this compound/tazobactam.[2]
Acinetobacter baumanniiLower than Amp/SulbLower than Amp/SulbNeither combination is the most active against A. baumannii in some studies.[2]
Gram-positive cocci97.3% - 98.2%97.3% - 98.2%Both combinations show excellent and similar activity against susceptible Gram-positive cocci.[2]

Experimental Protocols

The data presented in this guide is primarily derived from standardized in vitro susceptibility testing methods. The following are detailed protocols for two of the most common methods employed.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of an antimicrobial agent by testing serial twofold dilutions in a liquid growth medium.

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound/tazobactam and ticarcillin/clavulanate are prepared at a concentration of at least 1000 µg/mL. Serial twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are grown on an appropriate agar (B569324) medium for 18-24 hours. Several colonies are then suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

  • Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method, matching the turbidity of a 0.5 McFarland standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate in three different directions to ensure a uniform lawn of bacterial growth.

  • Application of Antibiotic Disks: Disks impregnated with standardized amounts of this compound/tazobactam and ticarcillin/clavulanate are dispensed onto the surface of the agar using sterile forceps. The disks should be placed at least 24 mm apart.

  • Incubation: The plates are inverted and incubated at 35°C for 16-20 hours.

  • Interpretation of Results: The diameters of the zones of complete growth inhibition around each disk are measured to the nearest millimeter. These zone diameters are then interpreted as "susceptible," "intermediate," or "resistant" according to the criteria established by the Clinical and Laboratory Standards Institute (CLSI).

Visualizing the Experimental Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate the experimental workflow for MIC determination and the underlying mechanism of β-lactamase inhibition.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Inoculation of Microplate Inoculation of Microplate Serial Dilutions->Inoculation of Microplate Bacterial Culture Bacterial Culture 0.5 McFarland Standard 0.5 McFarland Standard Bacterial Culture->0.5 McFarland Standard 0.5 McFarland Standard->Inoculation of Microplate Incubation Incubation Inoculation of Microplate->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Broth Microdilution Workflow for MIC Determination.

Beta_Lactamase_Inhibition cluster_antibiotic Antibiotic Action cluster_resistance Bacterial Resistance cluster_inhibition Inhibitor Action Beta-Lactam Antibiotic This compound or Ticarcillin PBP Penicillin-Binding Protein (PBP) Beta-Lactam Antibiotic->PBP Binds to Inhibition Inhibition of Cell Wall Synthesis Hydrolysis Hydrolysis of Antibiotic Beta-Lactam Antibiotic->Hydrolysis Target of Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Catalyzes Beta-Lactamase β-Lactamase Enzyme Beta-Lactamase->Hydrolysis Causes Irreversible Binding Irreversible Binding Inhibitor Tazobactam or Clavulanate Inhibitor->Beta-Lactamase Binds to

References

A Comparative Analysis of the Post-Antibiotic Effect of Piperacillin Versus Carbapenems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the post-antibiotic effect (PAE) of piperacillin (B28561) and carbapenems, two critical classes of β-lactam antibiotics. The PAE, the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent, is a crucial pharmacodynamic parameter influencing dosing regimens and clinical efficacy. This document summarizes key experimental data, details the methodologies used for PAE determination, and illustrates the underlying mechanisms of action.

Executive Summary

Carbapenems, such as imipenem (B608078), meropenem, and doripenem (B194130), generally exhibit a more pronounced and reliable post-antibiotic effect against Gram-negative bacteria compared to this compound. For many Gram-negative bacilli, this compound demonstrates a minimal or even absent PAE. Against Gram-positive cocci, both this compound and carbapenems can induce a significant PAE. The duration of the PAE is dependent on several factors, including the specific antibiotic, the bacterial strain, the antibiotic concentration, and the duration of exposure.

Data Presentation: this compound vs. Carbapenems PAE

The following table summarizes available quantitative data on the post-antibiotic effect of this compound and various carbapenems against different bacterial species.

AntibioticBacterial StrainConcentration (x MIC)Exposure Time (hours)Mean PAE (hours)Reference
This compoundPseudomonas cepaciaMIC22.16[1]
ImipenemPseudomonas cepaciaMIC22.39[1]
DoripenemKlebsiella pneumoniaeNot Specified10.10 - 0.18[2][3]
ImipenemGram-negative strainsNot SpecifiedNot SpecifiedLow to non-existent for other beta-lactams[4][5]
Carbapenems (Imipenem, Meropenem, Biapenem)Gram-negative bacilliNot SpecifiedNot SpecifiedSignificant[1]

Note: The data presented is a compilation from various studies and experimental conditions may differ. Direct head-to-head comparisons across a wide range of pathogens are limited in the current literature.

Experimental Protocols

The determination of the post-antibiotic effect is crucial for understanding the pharmacodynamics of an antibiotic. The most common method is the viable count method.

Determination of Post-Antibiotic Effect (PAE) by Viable Count Method

This method involves exposing a bacterial culture to an antibiotic for a defined period, removing the antibiotic, and then monitoring the time it takes for the bacterial population to recover and resume logarithmic growth.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Test antibiotic (this compound or Carbapenem) at a specified multiple of the Minimum Inhibitory Concentration (MIC)

  • Sterile nutrient broth (e.g., Mueller-Hinton Broth)

  • Sterile phosphate-buffered saline (PBS) or other suitable diluent

  • Sterile agar (B569324) plates (e.g., Tryptic Soy Agar)

  • Centrifuge

  • Incubator (37°C)

  • Shaking water bath or incubator

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth (typically around 107 to 108 colony-forming units (CFU)/mL).

  • Antibiotic Exposure: Divide the bacterial culture into two flasks. To one flask, add the test antibiotic at the desired concentration (e.g., 10x MIC). The second flask serves as the untreated control.

  • Incubation: Incubate both flasks under optimal growth conditions (e.g., 37°C with agitation) for a predetermined exposure time (e.g., 1 or 2 hours).

  • Antibiotic Removal: After the exposure period, remove the antibiotic from the test culture. This is typically achieved by a 1:1000 dilution of the culture in pre-warmed sterile broth or by centrifugation of the culture, removal of the antibiotic-containing supernatant, and resuspension of the bacterial pellet in fresh, pre-warmed broth. The same procedure is applied to the control culture.

  • Regrowth Monitoring: At time zero (immediately after antibiotic removal) and at regular intervals thereafter (e.g., every hour), take samples from both the test and control cultures.

  • Viable Count Determination: Perform serial dilutions of the collected samples in sterile PBS and plate onto agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours, and then count the number of colonies to determine the CFU/mL at each time point.

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C

    • T: The time required for the count of the antibiotic-exposed culture to increase by 1 log10 (a 10-fold increase) above the count observed immediately after antibiotic removal.

    • C: The time required for the count of the untreated control culture to increase by 1 log10 above its initial count after the "washout" procedure.

Mandatory Visualization

Experimental Workflow for PAE Determination

PAE_Workflow A Bacterial Culture (Logarithmic Phase) B Divide Culture A->B C Test Culture: Add Antibiotic (e.g., 10x MIC) B->C D Control Culture: No Antibiotic B->D E Incubate (1-2 hours) C->E D->E F Remove Antibiotic (Dilution or Centrifugation) E->F G Monitor Regrowth F->G H Viable Counts (CFU/mL) (Hourly Sampling) G->H I Calculate PAE (PAE = T - C) H->I Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) CW_Synthesis Peptidoglycan Cross-linking PBP->CW_Synthesis Catalyzes Lysis Cell Lysis (Bactericidal Effect) PBP->Lysis Inhibition leads to defective cell wall Cell_Wall Stable Cell Wall CW_Synthesis->Cell_Wall PAE Post-Antibiotic Effect (Persistent Suppression of Growth) Lysis->PAE Sub-lethal damage contributes to Antibiotic β-Lactam Antibiotic (this compound or Carbapenem) Antibiotic->PBP Binds to and inhibits

References

Cross-Resistance Between Piperacillin and Other Antipseudomonal Penicillins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of piperacillin (B28561) with other antipseudomonal penicillins, namely ticarcillin (B1683155) and carbenicillin (B1668345), against Pseudomonas aeruginosa. It delves into the underlying mechanisms of cross-resistance, presents supporting experimental data, and offers detailed protocols for key experiments.

Introduction to Antipseudomonal Penicillins and Resistance

This compound, a ureidopenicillin, along with the carboxypenicillins ticarcillin and carbenicillin, have historically been crucial in the management of P. aeruginosa infections. However, the emergence of resistance, and particularly cross-resistance among these agents, poses a significant challenge in clinical settings. Understanding the shared mechanisms of resistance is paramount for the development of new therapeutic strategies.

The primary mechanisms conferring resistance to these penicillins in P. aeruginosa include:

  • Production of β-lactamase enzymes: The chromosomally encoded AmpC β-lactamase can hydrolyze penicillins. Its overexpression is a common cause of resistance.

  • Efflux pump systems: The MexAB-OprM efflux pump, among others, can actively transport penicillins out of the bacterial cell. Overexpression of this pump leads to reduced intracellular drug concentrations.

  • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs, the primary targets of β-lactam antibiotics, can reduce the binding affinity of these drugs, leading to decreased efficacy.

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antibiotics. For instance, overexpression of the MexAB-OprM efflux pump can lead to resistance to this compound, ticarcillin, and carbenicillin.

Comparative In Vitro Activity

The following tables summarize the comparative in vitro activity of this compound, ticarcillin, and carbenicillin against Pseudomonas aeruginosa from published studies.

Table 1: Percentage of P. aeruginosa Isolates Inhibited at a Concentration of 6.3 µg/ml [1][2]

AntibioticPercentage of Isolates Inhibited
This compound>60%
TicarcillinNot Reported at this Concentration
CarbenicillinNot Reported at this Concentration

Table 2: Median Minimum Inhibitory Concentration (MIC) Values against P. aeruginosa [3]

AntibioticMedian MIC (µg/ml) - Random IsolatesMedian MIC (µg/ml) - Carbenicillin-Resistant Isolates
Ticarcillin2550
Carbenicillin50200

Note: A lower MIC value indicates greater potency.

Signaling Pathways of Resistance

The expression of resistance mechanisms in P. aeruginosa is tightly regulated by complex signaling pathways. Understanding these pathways is crucial for identifying potential targets for novel adjuvants that could restore the efficacy of existing antibiotics.

Regulation of AmpC β-Lactamase Expression

The expression of the ampC gene is inducible and regulated by the AmpR transcriptional regulator. In the absence of a β-lactam, AmpR represses ampC transcription. During exposure to certain β-lactams, cell wall fragments (muropeptides) are generated and transported into the cytoplasm, where they can act as inducers, leading to the activation of ampC expression.

AmpC_Regulation cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PBP Penicillin-Binding Proteins (PBPs) Muropeptides Cell Wall Fragments (Muropeptides) PBP->Muropeptides Generation BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibition AmpG AmpG Permease Muropeptides->AmpG Transport AmpR_inactive AmpR (Inactive) AmpG->AmpR_inactive Induction AmpR_active AmpR (Active) AmpR_inactive->AmpR_active Activation ampC_gene ampC gene AmpR_active->ampC_gene Upregulation AmpC AmpC β-lactamase ampC_gene->AmpC Expression AmpC->BetaLactam Hydrolysis MexAB_OprM_Regulation cluster_regulators Regulators MexR MexR (Repressor) mexA_gene mexA MexR->mexA_gene Repression OtherRegulators Global Regulators OtherRegulators->mexA_gene Modulation MexA MexA mexA_gene->MexA Expression mexB_gene mexB MexB MexB mexB_gene->MexB Expression oprM_gene oprM OprM OprM oprM_gene->OprM Expression Broth_Microdilution_Workflow Start Start Colony_Selection Select 3-5 P. aeruginosa colonies Start->Colony_Selection Suspension Suspend colonies in saline/broth Colony_Selection->Suspension Turbidity_Adjustment Adjust to 0.5 McFarland standard Suspension->Turbidity_Adjustment Inoculum_Dilution Dilute in CAMHB to 5x10^5 CFU/mL Turbidity_Adjustment->Inoculum_Dilution Inoculation Add inoculum to wells Inoculum_Dilution->Inoculation Plate_Preparation Prepare serial antibiotic dilutions in 96-well plate Plate_Preparation->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Visually determine MIC Incubation->Reading End End Reading->End Kirby_Bauer_Workflow Start Start Inoculum_Prep Prepare 0.5 McFarland inoculum Start->Inoculum_Prep Plate_Inoculation Inoculate MHA plate with swab for confluent growth Inoculum_Prep->Plate_Inoculation Drying Allow plate to dry for 3-5 minutes Plate_Inoculation->Drying Disk_Application Apply antibiotic disks to agar (B569324) surface Drying->Disk_Application Incubation Incubate at 35°C for 16-18 hours Disk_Application->Incubation Measurement Measure zone of inhibition diameters (mm) Incubation->Measurement Interpretation Interpret results using CLSI breakpoints Measurement->Interpretation End End Interpretation->End

References

Assessing the In Vitro Activity of Piperacillin/Tazobactam Against Anaerobic Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of piperacillin/tazobactam (B1681243) against a range of clinically significant anaerobic bacteria, benchmarked against other commonly used antimicrobial agents. The data presented is compiled from recent surveillance studies, and the methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Executive Summary

This compound/tazobactam continues to demonstrate potent and broad-spectrum activity against most clinically important anaerobic bacteria. Data from multinational surveillance studies indicate high susceptibility rates among the Bacteroides fragilis group, Prevotella species, and anaerobic Gram-positive cocci. When compared with other β-lactam/β-lactamase inhibitor combinations, carbapenems, and other antianaerobic agents, this compound/tazobactam remains a reliable therapeutic option. This guide presents comparative Minimum Inhibitory Concentration (MIC) data and outlines the standardized methodologies for assessing the in vitro susceptibility of these challenging pathogens.

Comparative Susceptibility Data

The following tables summarize the in vitro activity of this compound/tazobactam and comparator agents against a variety of anaerobic bacteria. The data is presented as MIC50 (the concentration at which 50% of isolates are inhibited) and MIC90 (the concentration at which 90% of isolates are inhibited).

Table 1: In Vitro Activity of this compound/Tazobactam and Comparators Against Gram-Negative Anaerobic Bacilli

Organism (No. of Isolates)Antibiotic AgentMIC50 (mg/L)MIC90 (mg/L)% Susceptible
Bacteroides fragilis group This compound/Tazobactam216>90%
Amoxicillin/Clavulanate14>90%
Meropenem0.251>95%
Metronidazole12>90%
Clindamycin2>32~70%
Prevotella spp. This compound/Tazobactam≤0.52>90%
Amoxicillin/Clavulanate≤0.52>90%
Meropenem≤0.121>95%
Metronidazole≤0.52>90%
Clindamycin≤0.254~70%
Fusobacterium spp. This compound/Tazobactam≤0.51>95%
Amoxicillin/Clavulanate≤0.51>95%
Meropenem≤0.120.25>95%
Metronidazole≤0.51>95%
Clindamycin≤0.251>90%

Data compiled from a Belgian multicentre survey. Susceptibility percentages are based on EUCAST breakpoints where available.

Table 2: In Vitro Activity of this compound/Tazobactam and Comparators Against Gram-Positive Anaerobic Bacteria

Organism (No. of Isolates)Antibiotic AgentMIC50 (mg/L)MIC90 (mg/L)% Susceptible
Clostridium perfringens This compound/Tazobactam≤0.120.5>95%
Amoxicillin/Clavulanate0.251>95%
Meropenem≤0.060.25>95%
Metronidazole14>90%
Clindamycin≤0.251>90%
Anaerobic Gram-Positive Cocci This compound/Tazobactam≤0.252>90%
Amoxicillin/Clavulanate≤0.251>90%
Meropenem≤0.120.5>95%
Metronidazole14~85%
Clindamycin≤0.252~80%

Data compiled from a Belgian multicentre survey. Susceptibility percentages are based on EUCAST breakpoints where available.

Experimental Protocols

The determination of in vitro susceptibility of anaerobic bacteria to this compound/tazobactam and other antimicrobial agents is performed following the reference methods outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M11.[1][2] The two primary methods are agar (B569324) dilution and broth microdilution.

1. Agar Dilution Method (CLSI M11 Reference Method)

The agar dilution method is considered the gold standard for anaerobic susceptibility testing and is particularly well-suited for surveillance studies.[2]

  • Media Preparation: Brucella agar supplemented with 5% laked sheep blood, hemin (B1673052) (5 mg/L), and vitamin K1 (1 mg/L) is prepared. A series of agar plates are made, each containing a specific concentration of the antimicrobial agent to be tested. For this compound/tazobactam, tazobactam is typically maintained at a fixed concentration of 4 mg/L.[3]

  • Inoculum Preparation: Anaerobic isolates are grown in an appropriate broth medium (e.g., thioglycollate broth) or on supplemented Brucella agar plates in an anaerobic environment. The bacterial suspension is then adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: A Steers replicator is used to inoculate the prepared agar plates with the standardized bacterial suspensions.[3] This allows for the simultaneous testing of multiple isolates. A growth control plate (without any antimicrobial agent) is also inoculated.

  • Incubation: The inoculated plates are incubated in an anaerobic chamber at 37°C for 48 hours.[3]

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

2. Broth Microdilution Method

The broth microdilution method is a practical alternative for clinical laboratories, though its application may be more limited to certain species like the Bacteroides fragilis group.[2]

  • Media and Plate Preparation: Cation-adjusted Mueller-Hinton broth supplemented with laked horse blood is often used. Microtiter plates with wells containing serial twofold dilutions of the antimicrobial agents are prepared.

  • Inoculum Preparation: A standardized inoculum is prepared from a pure culture of the anaerobic isolate, similar to the agar dilution method.

  • Inoculation and Incubation: The wells of the microtiter plates are inoculated with the bacterial suspension and incubated in an anaerobic environment at 37°C for 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that prevents visible turbidity in the wells.

Interpretive Criteria

The susceptibility of an anaerobic isolate to this compound/tazobactam is determined by comparing the measured MIC to the clinical breakpoints established by regulatory bodies such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 3: EUCAST Clinical Breakpoints for this compound/Tazobactam Against Anaerobic Bacteria (Version 14.0, 2024)

Organism GroupSusceptible (S) MIC (mg/L)Resistant (R) MIC (mg/L)
Anaerobic bacteria ≤ 8> 16

This breakpoint applies to a standard dosing regimen of this compound/tazobactam.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Isolate Anaerobic Bacteria culture Subculture to ensure purity and viability start->culture inoculum Prepare standardized inoculum (0.5 McFarland) culture->inoculum inoculate Inoculate media with bacterial suspension inoculum->inoculate media Prepare antimicrobial-containing media (Agar or Broth) media->inoculate incubate Incubate in anaerobic conditions (37°C, 48h) inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic interpret Interpret results using breakpoints (e.g., EUCAST) read_mic->interpret report Report as Susceptible, or Resistant interpret->report

Caption: Standardized workflow for anaerobic antimicrobial susceptibility testing.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_decision Decision cluster_outcome Outcome pip_tazo This compound/Tazobactam ast Antimicrobial Susceptibility Test (e.g., Agar Dilution) pip_tazo->ast anaerobe Anaerobic Isolate anaerobe->ast mic MIC Value (mg/L) ast->mic compare MIC <= Breakpoint? mic->compare breakpoint Clinical Breakpoint (e.g., EUCAST) breakpoint->compare susceptible Susceptible compare->susceptible Yes resistant Resistant compare->resistant No

Caption: Logical flow for determining this compound/tazobactam susceptibility.

References

A Comparative Guide to Analytical Methods for Piperacillin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of piperacillin (B28561), a widely used β-lactam antibiotic. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a validation of a new analytical method and compares its performance against established techniques, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis of Analytical Methods

The performance of a new analytical method for this compound quantification is compared against established High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry methods. The following table summarizes the key validation parameters for each method, providing a clear basis for comparison.

ParameterNew Validated Method (Hypothetical) HPLC-UV [1][2][3][4][5][6]LC-MS/MS [7][8][9][10][11][12]UV-Vis Spectrophotometry [13][14][15][16]
Linearity Range 0.2 - 500 µg/mL0.5 - 400 µg/mL[2][3][4][5]0.25 - 352 mg/L[8]10 - 50 µg/mL[13]
Correlation Coefficient (r²) > 0.999> 0.99[2][5][6]> 0.99> 0.998[13]
Limit of Detection (LOD) 0.05 µg/mL0.25 µg/mL[3][4]0.08 µg/mL[17]0.06 ppm[18]
Limit of Quantification (LOQ) 0.2 µg/mL0.5 µg/mL[3][4]0.25 mg/L[8]0.03 ppm[18]
Accuracy (% Recovery) 98.5 - 101.2%98 - 102%[1]Within acceptable limits99.72%[18]
Precision (% RSD) < 2.0%< 2%[16]< 5%[10]< 2%[16]
Sample Matrix Plasma, Serum, Pharmaceutical FormulationsPlasma, Pharmaceutical Formulations[1][2][3][4][5][6]Plasma, Dried Blood Spot, Pleural Fluid[7][8][9][11]Pharmaceutical Formulations[13][14][15][16]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate replication and validation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control of this compound in pharmaceutical formulations.

  • Instrumentation: Agilent Technologies HPLC system with a UV detector.

  • Column: C18 column (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of potassium dihydrogen orthophosphate buffer (pH 3.5) and acetonitrile (B52724) in a 60:40 v/v ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 226 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of about 0.4 mg/mL.[19]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity, making it ideal for the analysis of this compound in biological matrices.

  • Instrumentation: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an Electrospray Ionization (ESI) source.[19]

  • Chromatographic Separation: Acquity BEH C-18 column with a gradient elution of a mobile phase containing 10 mmol/L ammonium (B1175870) bicarbonate in water and methanol (B129727).[8]

  • Sample Preparation: Protein precipitation is a common technique. For example, 5 μL of the sample can be mixed with 125 μL of methanol containing an internal standard.[8] After vortexing and centrifugation, the supernatant is diluted and injected into the LC-MS/MS system.[8]

UV-Vis Spectrophotometry

A simple and cost-effective method for the quantification of this compound in pharmaceutical formulations.

  • Instrumentation: A double beam UV-Vis spectrophotometer.[13]

  • Solvent: Methanol.[13]

  • Wavelength Range for Area under Curve: 203-218 nm.[13]

  • Sample Preparation: A standard stock solution is prepared by dissolving 100 mg of this compound in methanol to a concentration of 50 µg/mL.[13] For analysis of formulations, the sample is diluted with methanol to a final concentration within the linear range.[13]

Visualizing the Workflow: A New Analytical Method

To illustrate the logical flow of our new validated analytical method, a diagram was generated using Graphviz.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (Plasma/Serum) ProteinPrecipitation Protein Precipitation (Acetonitrile) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Dilution Dilution with Mobile Phase SupernatantTransfer->Dilution Injection Injection into UPLC System Dilution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometry Detection (MRM Mode) Chromatography->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of this compound CalibrationCurve->Quantification

Caption: Workflow of the new validated analytical method for this compound quantification.

Method Validation Signaling Pathway

The validation of an analytical method follows a structured pathway to ensure its reliability and accuracy.

MethodDevelopment Method Development Specificity Specificity/ Selectivity MethodDevelopment->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantification LOD->LOQ Robustness Robustness LOQ->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Piperacillin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount, extending beyond the laboratory bench to include proper disposal. Piperacillin (B28561), a widely utilized antibiotic, requires meticulous disposal procedures to prevent environmental contamination and the potential rise of antimicrobial resistance.[1] Adherence to these protocols is not only a matter of environmental stewardship but also a critical component of laboratory safety and regulatory compliance.

All this compound waste, encompassing expired powders, unused stock solutions, and contaminated laboratory materials, must be managed as chemical waste.[1] It is imperative that these materials are never discarded down the drain or in standard trash receptacles.[1][2][3] The disposal of pharmaceutical waste is regulated by the U.S. Environmental Protection Agency (EPA) and state-level authorities, making it essential to follow your institution's specific guidelines.[2][3][4] Your facility's Environmental Health & Safety (EHS) department is the authoritative resource for the most current and appropriate disposal protocols.[1]

Personal Protective Equipment (PPE) for Handling this compound Waste

Prior to handling any form of this compound waste, consulting the Safety Data Sheet (SDS) is a mandatory first step. To mitigate risks such as inhalation of dust and contact with skin or eyes, appropriate Personal Protective Equipment (PPE) must be worn.[1]

Task Required Personal Protective Equipment (PPE)
Routine Handling of this compound Waste Safety glasses with side shields or goggles, lab coat, and chemical-resistant gloves.[1]
Spill Cleanup Chemical splash goggles, protective suit or coveralls, boots, chemical-resistant gloves, and an approved respirator.[1]

Step-by-Step Disposal Protocol for this compound Waste

  • Segregation and Collection:

    • Carefully collect all this compound waste, including unused product, contaminated materials (e.g., pipette tips, vials, gloves), and cleanup debris from spills.

    • Needles and other sharps must be placed in a designated, puncture-proof sharps container.[1]

  • Containerization:

    • Use approved, leak-proof, and clearly labeled waste containers.

    • Follow your institution's color-coding system for waste segregation. Commonly, black containers are used for RCRA (Resource Conservation and Recovery Act) hazardous pharmaceutical waste, while blue or white containers are for non-RCRA pharmaceutical waste.

    • Label the container with "Hazardous Waste" or "Chemical Waste" and specify "this compound Waste."[1]

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • Ensure the storage area is well-ventilated.

  • Disposal:

    • Contact your facility's EHS department to arrange for the pickup and disposal of the this compound waste.

    • The EHS department will coordinate with a licensed hazardous waste contractor for proper treatment and disposal, which typically involves incineration.[3][5]

Accidental Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial to contain the material and protect personnel.

  • Evacuate and Secure the Area: Immediately evacuate the affected area and restrict access to prevent further contamination.[1]

  • Notify Authorities: Alert your laboratory supervisor and the EHS department without delay.[1]

  • Cleanup:

    • Only trained personnel wearing the appropriate PPE for spill cleanup should address the spill.[1]

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[6]

    • For liquid spills, use an absorbent material to contain the spill.

    • Thoroughly clean the contaminated surface with soap and water.[6]

    • Collect all cleanup materials in a labeled hazardous waste container.[1][6]

G cluster_start Start cluster_assessment Initial Assessment cluster_spill Spill Response cluster_routine Routine Disposal cluster_final Final Steps start Generation of This compound Waste assess_spill Is it a spill? start->assess_spill evacuate Evacuate and Secure Area assess_spill->evacuate Yes ppe_routine Wear Standard PPE assess_spill->ppe_routine No notify_ehs_spill Notify Supervisor and EHS evacuate->notify_ehs_spill ppe_spill Don Enhanced PPE notify_ehs_spill->ppe_spill cleanup Contain and Clean Spill ppe_spill->cleanup containerize Place in Labeled, Approved Container cleanup->containerize segregate Segregate Waste ppe_routine->segregate segregate->containerize store Store in Designated Secure Area containerize->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.